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Core Science & Biosynthesis

Foundational

Valclavam: A Technical Guide to its Discovery, Origin, and Core Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Valclavam is a naturally occurring member of the clavam class of β-lactam antibiotics. Unlike the well-known clavulanic acid, which primarily acts...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valclavam is a naturally occurring member of the clavam class of β-lactam antibiotics. Unlike the well-known clavulanic acid, which primarily acts as a β-lactamase inhibitor, Valclavam exhibits a distinct mechanism of action, targeting amino acid biosynthesis. This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of Valclavam, intended for researchers, scientists, and professionals in the field of drug development. The document summarizes the available data on its biological activity, mechanism of action, and provides detailed, albeit generalized, experimental protocols relevant to its study.

Discovery and Origin

Valclavam was first isolated from the fermentation broth of the bacterium Streptomyces antibioticus subspecies antibioticus Tü 1718. This discovery was part of broader screening programs aimed at identifying novel bioactive compounds from actinomycetes. Valclavam belongs to the 5S clavam class of molecules, which are structurally related to clavulanic acid but possess a different stereochemistry at the C-5 position of the oxapenam ring system.

Mechanism of Action

The primary mode of action of Valclavam is the non-competitive inhibition of homoserine O-succinyltransferase[1]. This enzyme plays a crucial role in the methionine biosynthesis pathway in certain bacteria, such as Escherichia coli. By inhibiting this enzyme, Valclavam effectively blocks the production of methionine, an essential amino acid, leading to a bacteriostatic effect.

In eukaryotes, such as Saccharomyces cerevisiae, the mechanism of action appears to be different. While it does not interfere with methionine biosynthesis in these organisms, it has been observed to inhibit the formation of RNA[1].

It is important to note that the antimicrobial activity of Valclavam in E. coli is dependent on functional peptide transport systems, suggesting that the molecule is actively transported into the bacterial cell[1].

Signaling Pathway: Inhibition of Methionine Biosynthesis

cluster_0 Methionine Biosynthesis Pathway in E. coli cluster_1 Inhibition Homoserine Homoserine O-Succinylhomoserine O-Succinylhomoserine Homoserine->O-Succinylhomoserine Homoserine O-succinyltransferase Cystathionine Cystathionine O-Succinylhomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Valclavam Valclavam Homoserine\nO-succinyltransferase Homoserine O-succinyltransferase Valclavam->Homoserine\nO-succinyltransferase Non-competitive inhibition

Figure 1: Inhibition of the methionine biosynthesis pathway by Valclavam in E. coli.

Quantitative Data

Specific quantitative data for Valclavam, such as Minimum Inhibitory Concentration (MIC) and IC50 values, are not widely available in the public domain. The compound has been qualitatively described as bacteriostatic and fungistatic[1]. For the target enzyme, homoserine O-succinyltransferase from E. coli, the natural inhibitor methionine has a reported Ki of 2.44 mM. While Valclavam is known to be a non-competitive inhibitor of this enzyme, its specific Ki value has not been publicly reported.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of Valclavam are not available. However, based on general practices for the isolation and analysis of secondary metabolites from Streptomyces, the following represents a plausible workflow.

General Protocol for Isolation of Clavams from Streptomyces
  • Fermentation: Streptomyces antibioticus Tü 1718 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant is subjected to solvent extraction, typically with a polar organic solvent like ethyl acetate, to isolate the crude clavam mixture.

  • Chromatography: The crude extract is then purified using a series of chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex) and High-Performance Liquid Chromatography (HPLC), to isolate the pure Valclavam.

  • Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. cerevisiae) is prepared.

  • Serial Dilution: The test compound (Valclavam) is serially diluted in a suitable growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow Diagram

cluster_0 Discovery & Isolation cluster_1 Biological Characterization A Fermentation of S. antibioticus Tü 1718 B Extraction of Culture Broth A->B C Chromatographic Purification B->C D Structural Elucidation (NMR, MS) C->D E Antimicrobial Screening (MIC/IC50 Assays) D->E F Enzyme Inhibition Assays (Ki Determination) D->F G Mechanism of Action Studies E->G F->G

Figure 2: A generalized experimental workflow for the discovery and characterization of Valclavam.

Synthesis

Pharmacokinetics and Pharmacodynamics

There is no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of Valclavam.

Clinical Trials

To date, there is no evidence of Valclavam having entered clinical trials.

Conclusion

Valclavam represents an interesting member of the clavam family with a unique mechanism of action that distinguishes it from other β-lactam antibiotics. Its ability to inhibit methionine biosynthesis in bacteria presents a potentially valuable target for the development of new antimicrobial agents. However, a significant lack of publicly available quantitative data on its efficacy, as well as the absence of pharmacokinetic, pharmacodynamic, and clinical data, highlights the need for further research to fully elucidate its therapeutic potential. The methodologies and workflows presented in this guide provide a foundational framework for researchers interested in pursuing further investigation into this and other novel clavam antibiotics.

References

Exploratory

Valclavam: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Valclavam is a naturally occurring member of the clavam family of β-lactam antibiotics. Initially isolated from Streptomyces antibioticus ssp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valclavam is a naturally occurring member of the clavam family of β-lactam antibiotics. Initially isolated from Streptomyces antibioticus ssp. antibioticus Tü 1718, its structure was a subject of revision, highlighting the complexities in the characterization of this class of molecules. This technical guide provides a detailed overview of the current understanding of Valclavam's structure and stereochemistry, including its revised structural assignment. While detailed experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are not publicly available in the cited literature, this guide consolidates the established chemical information and presents it in a structured format. Furthermore, a generalized biosynthetic pathway for clavam metabolites is illustrated to provide context for Valclavam's formation.

Introduction

The clavam class of compounds, characterized by the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core, has been a subject of significant interest in the scientific community due to the potent β-lactamase inhibitory activity of some of its members, most notably clavulanic acid. Valclavam is a related metabolite that has been studied for its potential biological activities. The initial structural assignment of Valclavam was later found to be incorrect and was reassigned to a regio-isomer based on NMR experiments[1]. This guide focuses on the confirmed, revised structure of Valclavam.

Chemical Structure and Properties

The definitive structure of Valclavam is 2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid. Its molecular and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of Valclavam
PropertyValueSource
Molecular Formula C₁₄H₂₃N₃O₆PubChem
IUPAC Name 2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acidPubChem
Molecular Weight 329.35 g/mol PubChem
CAS Number 98359-78-5PubChem

Note: The IUPAC name and other identifiers correspond to the revised structure of Valclavam.

Diagram 1: Chemical Structure of Valclavam

Valclavam_Structure Revised Chemical Structure of Valclavam N1 N C2 N1->C2 C3 C2->C3 C7 O C2->C7 O4 O C3->O4 C6 C C3->C6 C5 C(3S) O4->C5 C5->N1 C12 C5->C12 p1 C6->N1 N8 N C9 N8->C9 p5 C10 C9->C10 C16 C9->C16 N19 NH2 C10->N19 O20 O C10->O20 O11 O C13 C12->C13 p2 C14 C13->C14 O15 OH C13->O15 p3 C14->N8 p4 C11 C11 C14->C11 C17 C16->C17 C18 C16->C18 O21 OH C11->O21

Caption: Revised chemical structure of Valclavam.

Stereochemistry

The stereochemistry of Valclavam is complex, with multiple chiral centers. The absolute stereochemistry of the bicyclic core is crucial for the biological activity of clavams. Based on its IUPAC name and structural diagrams available in public databases, the stereochemistry at position 3 of the 4-oxa-1-azabicyclo[3.2.0]heptan-3-yl ring is assigned as (3S). The stereochemistry of the other chiral centers in the side chain has not been definitively reported in the available literature.

Experimental Data for Structural Elucidation

The revision of the Valclavam structure was primarily based on NMR spectroscopy[1]. However, specific, detailed quantitative data from these experiments are not available in the public domain.

Table 2: Summary of Available Experimental Data
Experimental TechniqueFindings / DataReference
NMR Spectroscopy Used to reassign the structure to its current regio-isomeric form. Specific chemical shifts and coupling constants are not publicly available.[1]
X-ray Crystallography No publicly available data on the single-crystal X-ray diffraction of Valclavam.-
Mass Spectrometry The molecular formula C₁₄H₂₃N₃O₆ has been confirmed.PubChem
Experimental Protocols

Detailed experimental protocols for the structural elucidation of Valclavam are not available in the reviewed literature. However, a general workflow for such a process would typically involve the following steps:

Experimental_Workflow General Workflow for Structural Elucidation cluster_0 Isolation and Purification cluster_1 Structural Analysis cluster_2 Confirmation (if crystals available) Fermentation Fermentation of Streptomyces antibioticus Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR 1D and 2D NMR (Connectivity and Stereochemistry) Purification->NMR IR_UV IR and UV Spectroscopy (Functional Groups) Purification->IR_UV Crystallization Crystallization Purification->Crystallization XRay Single-Crystal X-ray Diffraction Crystallization->XRay

Caption: A generalized experimental workflow for the isolation and structural elucidation of a natural product like Valclavam.

Biosynthesis

Valclavam belongs to the clavam family, and its biosynthesis is believed to follow a pathway similar to that of other clavam metabolites, originating from precursors derived from primary metabolism. A simplified, generalized biosynthetic pathway leading to the clavam core structure is depicted below.

Biosynthesis_Pathway Generalized Biosynthetic Pathway of Clavams Precursors Glyceraldehyde-3-phosphate + L-Arginine Intermediate1 N-α-(2-carboxyethyl)-L-arginine Precursors->Intermediate1 Intermediate2 β-lactam intermediate Intermediate1->Intermediate2 Clavaminic_acid Clavaminic Acid (Branch Point) Intermediate2->Clavaminic_acid Clavulanic_acid Clavulanic Acid Clavaminic_acid->Clavulanic_acid Epimerization & Side-chain modification Other_clavams Other Clavam Metabolites (e.g., Valclavam) Clavaminic_acid->Other_clavams Further modifications

Caption: A simplified diagram illustrating the general biosynthetic route to clavam compounds.

Conclusion

The structure of Valclavam has been confidently reassigned, clarifying its identity within the clavam family of natural products. While the revised structure is well-established, there is a notable absence of publicly available, detailed quantitative experimental data (NMR, X-ray crystallography) to allow for a deeper analysis of its conformational properties and intermolecular interactions. Further research, including the total synthesis and the acquisition of single crystals for X-ray diffraction analysis, would be invaluable for a more complete understanding of this molecule's structure-activity relationships. This guide serves as a consolidated resource of the current knowledge on Valclavam's structure and stereochemistry, providing a foundation for future research and development efforts.

References

Foundational

Valclavam Production in Streptomyces Species: A Technical Guide

This technical guide provides an in-depth overview of the production of valclavam (B1682813), a 5S clavam metabolite, by various Streptomyces species. The document is intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the production of valclavam (B1682813), a 5S clavam metabolite, by various Streptomyces species. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the biosynthetic pathways, regulatory networks, and relevant experimental methodologies.

Valclavam-Producing Streptomyces Species

Valclavam is a member of the 5S clavam family of metabolites, which are structurally related to the clinically significant β-lactamase inhibitor clavulanic acid. The primary species known to produce valclavam is Streptomyces antibioticus Tü1718 . While the more extensively studied Streptomyces clavuligerus produces a range of 5S clavams, the specific production of valclavam is most clearly attributed to S. antibioticus.

Quantitative Data on 5S Clavam Production

Specific quantitative production titers for valclavam are not extensively reported in the available scientific literature. However, studies on Streptomyces clavuligerus provide valuable insights into the regulation of 5S clavam biosynthesis, with certain genetic modifications leading to significant changes in the production of this class of compounds.

Streptomyces SpeciesStrain/MutantGenetic ModificationEffect on 5S Clavam ProductionReference
Streptomyces clavuligerusWild-Type-Produces a mixture of 5S clavams[1]
Streptomyces clavuligerussnk mutantKnockout of sensor kinase gene snkAbolished production of 5S clavams[1]
Streptomyces clavuligerusres2 mutantKnockout of response regulator gene res2Abolished production of 5S clavams[1]
Streptomyces clavuligerusres1 mutantKnockout of response regulator gene res1Overproduction of 5S clavams[1]
Streptomyces antibioticus Tü1718Wild-Type-Produces valclavam and 8-OH-ethylclavam[2][3]
Streptomyces antibioticus Tü1718cas mutantKnockout of clavaminate synthase geneAbolished clavam production[2]

Biosynthetic and Regulatory Pathways

The biosynthesis of valclavam is intricately linked to the production of other clavam metabolites, sharing a common early pathway with clavulanic acid.

Valclavam Biosynthetic Pathway

The biosynthesis of 5S clavams, including valclavam, begins with the same precursors as clavulanic acid: arginine and a C3 carbon source, likely glyceraldehyde-3-phosphate. The pathway diverges after the formation of the key intermediate, clavaminic acid. While the late steps leading to the diverse array of 5S clavams are not fully elucidated, a general scheme can be outlined.

Valclavam_Biosynthesis Arginine Arginine + Glyceraldehyde-3-P CEAS ceaS Arginine->CEAS CEA N²-(2-carboxyethyl)-arginine CEAS->CEA BLS bls CEA->BLS DGP Deoxyguanidinoproclavaminic acid BLS->DGP PAH pah DGP->PAH Proclavaminic_acid Proclavaminic acid PAH->Proclavaminic_acid CAS cas Proclavaminic_acid->CAS Clavaminic_acid Clavaminic acid (Bifurcation Point) CAS->Clavaminic_acid Clavulanic_acid_pathway Late steps to Clavulanic Acid (5R) Clavaminic_acid->Clavulanic_acid_pathway Cvm6p cvm6p (Aminotransferase) Clavaminic_acid->Cvm6p FiveS_clavam_intermediate 5S Clavam Intermediate Cvm6p->FiveS_clavam_intermediate Late_steps Further modifications FiveS_clavam_intermediate->Late_steps Valclavam Valclavam Late_steps->Valclavam Other_5S_clavams Other 5S Clavams Late_steps->Other_5S_clavams

Caption: Proposed biosynthetic pathway for valclavam.

Regulatory Network of 5S Clavam Biosynthesis

In S. clavuligerus, the production of 5S clavams is controlled by an atypical two-component regulatory system encoded by the genes snk, res1, and res2. This system, in turn, regulates the expression of a pathway-specific transcriptional activator, Cvm7P.

FiveS_Clavam_Regulation Snk Snk (Sensor Kinase) Snk->Snk Autophosphorylation Res2 Res2 (Response Regulator) Snk->Res2 Phosphotransfer Phospho_Res2 Res2-P Res1 Res1 (Response Regulator) Res1->Phospho_Res2 Dephosphorylation Cvm7p cvm7p (Transcriptional Activator Gene) FiveS_clavam_genes 5S Clavam Biosynthetic Genes Cvm7p->FiveS_clavam_genes Activates transcription Phosphate P Phospho_Res2->Cvm7p Activates transcription

Caption: Regulatory cascade for 5S clavam biosynthesis in S. clavuligerus.

Experimental Protocols

The following sections provide generalized protocols for the cultivation of valclavam-producing Streptomyces, genetic manipulation, and analysis of valclavam. These protocols are based on methodologies used for other Streptomyces species and clavam metabolites and may require optimization for specific strains and research objectives.

Fermentation for Valclavam Production

This protocol describes the general steps for the cultivation of Streptomyces antibioticus for the production of valclavam.

1. Media Preparation:

  • Seed Medium (e.g., Tryptone Soya Broth - TSB):

    • Tryptone: 17 g/L

    • Soy Peptone: 3 g/L

    • Dextrose: 2.5 g/L

    • NaCl: 5 g/L

    • K₂HPO₄: 2.5 g/L

    • Adjust pH to 7.3 ± 0.2 before autoclaving.

  • Production Medium (e.g., Starch-Casein Medium):

    • Soluble Starch: 10 g/L

    • Casein (vitamin-free): 0.3 g/L

    • KNO₃: 2 g/L

    • NaCl: 2 g/L

    • K₂HPO₄: 2 g/L

    • MgSO₄·7H₂O: 0.05 g/L

    • CaCO₃: 0.02 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Adjust pH to 7.0-7.2 before autoclaving.

2. Inoculum Preparation:

  • Inoculate a loopful of spores or mycelial fragments from a mature agar (B569324) plate into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

3. Production Fermentation:

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.

  • Monitor growth (e.g., by measuring dry cell weight) and pH periodically.

  • Collect culture samples at different time points for valclavam analysis.

Gene Knockout in Streptomyces (General Protocol)

This protocol outlines a general workflow for creating gene deletions in Streptomyces using PCR-targeting and intergeneric conjugation from E. coli.

Gene_Knockout_Workflow Design_Primers 1. Design Primers (with homology arms) PCR_Cassette 2. PCR Amplify Resistance Cassette Design_Primers->PCR_Cassette Transform_Ecoli 3. Transform E. coli (e.g., ET12567/pUZ8002) PCR_Cassette->Transform_Ecoli Conjugation 4. Intergeneric Conjugation (E. coli to Streptomyces) Transform_Ecoli->Conjugation Select_Exconjugants 5. Select for Exconjugants (e.g., on antibiotic plates) Conjugation->Select_Exconjugants Screen_Mutants 6. Screen for Double Crossover (loss of vector backbone) Select_Exconjugants->Screen_Mutants Verify_Deletion 7. Verify Deletion (PCR and/or Southern blot) Screen_Mutants->Verify_Deletion

Caption: General workflow for gene knockout in Streptomyces.

Detailed Steps:

  • Construct the Disruption Cassette:

    • Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a template plasmid containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance).

    • Perform PCR to amplify the resistance cassette flanked by the homology arms.

  • Prepare Donor E. coli:

    • Transform the PCR product into a suitable E. coli strain for conjugation (e.g., ET12567 carrying the helper plasmid pUZ8002).

  • Intergeneric Conjugation:

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable agar medium (e.g., ISP2) without selection. Incubate to allow conjugation to occur.

  • Selection of Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the resistance cassette.

    • Subculture resistant colonies and screen for the desired double-crossover event (gene replacement) by replica plating to identify colonies that are sensitive to the antibiotic marker on the delivery vector.

  • Verification:

    • Confirm the gene deletion in putative mutants by PCR using primers flanking the target gene and/or by Southern blot analysis.

Extraction and Quantification of Valclavam

This protocol is adapted from methods used for clavulanic acid and other β-lactams.

1. Sample Preparation and Extraction:

  • Centrifuge the fermentation broth (e.g., 10,000 x g for 15 minutes at 4°C) to separate the mycelium from the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • For extraction from mycelium, sonicate the cell pellet in a suitable buffer and then centrifuge to collect the lysate.

  • Solid-phase extraction (SPE) can be used for sample cleanup and concentration if necessary. C18 cartridges are commonly used for this purpose.

2. HPLC Analysis:

Due to the low UV absorbance of clavams, a pre-column derivatization step is often required for sensitive detection.

  • Derivatization:

    • Mix the sample (or standard) with an imidazole (B134444) solution (e.g., 1 M, pH 6.8).

    • Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for the formation of a stable chromophore.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M KH₂PO₄ buffer, pH adjusted to 4.5.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing to elute the compound of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 311 nm (for the imidazole derivative).

    • Quantification: Create a standard curve using a purified valclavam standard or a related clavam compound if a pure standard is unavailable.

3. Mass Spectrometry (MS) Analysis:

For confirmation and more sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Ionization: Electrospray ionization (ESI), typically in negative ion mode.

  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of valclavam and its characteristic fragment ions for tandem MS (MS/MS) analysis.

Conclusion

The production of valclavam by Streptomyces species, particularly S. antibioticus Tü1718, represents an interesting area of natural product research. While quantitative data on valclavam production remains limited, the understanding of the underlying biosynthetic and regulatory pathways in the model organism S. clavuligerus provides a solid foundation for future research. The experimental protocols outlined in this guide offer a starting point for the cultivation, genetic manipulation, and analysis of valclavam-producing strains, which can be further optimized to enhance production and facilitate the discovery of novel clavam derivatives. Further research is needed to fully elucidate the late steps of the valclavam biosynthetic pathway and to quantify production levels in different species and under various fermentation conditions.

References

Exploratory

Valclavam and Clavulanic Acid: A Technical Guide to their Core Relationship

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core relationship between valclavam (B1682813) and clavulanic acid, two members of the clavam class of β-lactam a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core relationship between valclavam (B1682813) and clavulanic acid, two members of the clavam class of β-lactam antibiotics. While originating from the same biosynthetic pathway, their distinct stereochemistry dictates divergent biological activities. This document provides a comprehensive overview of their chemical structures, mechanisms of action, and the experimental methodologies used to characterize them.

Chemical Structure and Biosynthetic Relationship

Valclavam and clavulanic acid are structurally related compounds, both possessing the characteristic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core.[1] They are natural products derived from the fermentation of Streptomyces clavuligerus.[1] Their fundamental difference lies in the stereochemistry at the C-5 position of the bicyclic ring system and the nature of the side chain.

Clavulanic acid possesses a (5R)-stereochemistry, which is crucial for its potent β-lactamase inhibitory activity.[2] In contrast, valclavam has a (3S, 5S)-stereochemistry and a more complex side chain, leading to a different biological target.[3]

The biosynthesis of both compounds proceeds through a common intermediate, clavaminic acid, which is formed from the precursors L-arginine and glyceraldehyde-3-phosphate.[2][4][5] From clavaminic acid, the pathway bifurcates. A stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration is a key step in the formation of clavulanic acid.[5] Valclavam, on the other hand, retains the (3S, 5S) stereochemistry of clavaminic acid and undergoes further modifications to generate its final structure.[3]

G cluster_0 Common Biosynthetic Pathway cluster_1 Clavulanic Acid Synthesis cluster_2 Valclavam Synthesis L-arginine L-arginine Clavaminic Acid Clavaminic Acid L-arginine->Clavaminic Acid Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->Clavaminic Acid Stereochemical Inversion (3S,5S) -> (3R,5R) Stereochemical Inversion (3S,5S) -> (3R,5R) Clavaminic Acid->Stereochemical Inversion (3S,5S) -> (3R,5R) Multiple Steps Side Chain Modification Side Chain Modification Clavaminic Acid->Side Chain Modification Multiple Steps Clavulanic Acid Clavulanic Acid Stereochemical Inversion (3S,5S) -> (3R,5R)->Clavulanic Acid Valclavam Valclavam Side Chain Modification->Valclavam

Biosynthetic relationship of valclavam and clavulanic acid.

Mechanism of Action

The differing stereochemistry and side chains of valclavam and clavulanic acid result in distinct mechanisms of action.

Clavulanic Acid: Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes.[6][7][8] While it possesses weak intrinsic antibacterial activity, its primary clinical use is in combination with β-lactam antibiotics. By irreversibly binding to and inactivating β-lactamases, clavulanic acid protects the partner antibiotic from degradation, thereby restoring its efficacy against resistant bacteria.[6]

Valclavam: In contrast to clavulanic acid, valclavam does not exhibit significant β-lactamase inhibitory activity. Instead, it functions as a bacteriostatic and fungistatic agent through the inhibition of essential metabolic pathways. In Escherichia coli, valclavam targets and inhibits homoserine-O-succinyltransferase, a key enzyme in the methionine biosynthesis pathway.[9] In eukaryotes, it has been shown to inhibit the formation of RNA.[9]

Quantitative Data

Direct comparative quantitative data for valclavam and clavulanic acid is scarce in publicly available literature. The following tables summarize available data for each compound.

Table 1: Efficacy Data

CompoundTargetOrganism(s)Efficacy MetricValue
Clavulanic Acid β-lactamasesVarious bacteriaIC50Varies with enzyme
(in combination with Amoxicillin)H. influenzae, M. catarrhalis, S. aureusMICVaries with organism
Valclavam Homoserine-O-succinyltransferaseE. coliNot AvailableBacteriostatic
RNA synthesisSaccharomyces cerevisiaeNot AvailableFungistatic

Table 2: Pharmacokinetic Data

ParameterClavulanic AcidValclavam
Bioavailability (Oral) ~45-64%[6]Not Available
Protein Binding ~25%[6]Not Available
Metabolism Hepatic (extensive)[6]Not Available
Elimination Half-life ~1 hour[6]Not Available
Excretion Primarily renal[6]Not Available

Experimental Protocols

Extraction and Purification of Clavulanic Acid from Fermentation Broth

This protocol is a generalized procedure based on established methods.

  • Cell Removal: Centrifuge the S. clavuligerus fermentation broth to pellet the cells. The supernatant contains the clavulanic acid.

  • Solvent Extraction:

    • Cool the clarified broth to 0-5°C.

    • Adjust the pH of the broth to 2.0-3.0 with a suitable acid (e.g., sulfuric acid).

    • Extract the acidified broth with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl isobutyl ketone).

    • Separate the organic phase containing clavulanic acid.

  • Back Extraction:

    • Extract the organic phase with an aqueous solution containing a base (e.g., potassium hydroxide) to form the potassium salt of clavulanic acid, which is more soluble in the aqueous phase.

    • Separate the aqueous phase.

  • Purification via Amine Salt Formation:

    • To the organic extract containing impure clavulanic acid, add a suitable amine (e.g., t-butylamine) to precipitate the amine salt of clavulanic acid.

    • Isolate the crystalline amine salt by filtration.

    • Wash the crystals with a suitable organic solvent (e.g., acetone).

  • Conversion to Final Salt:

    • Dissolve the purified amine salt in a suitable solvent (e.g., isopropanol).

    • Add a source of the desired cation (e.g., potassium 2-ethylhexanoate) to precipitate the final, purified salt of clavulanic acid (e.g., potassium clavulanate).

    • Isolate and dry the final product.

G Fermentation Broth Fermentation Broth Cell Removal (Centrifugation) Cell Removal (Centrifugation) Fermentation Broth->Cell Removal (Centrifugation) Input Clarified Broth Clarified Broth Cell Removal (Centrifugation)->Clarified Broth Output Solvent Extraction (pH 2-3) Solvent Extraction (pH 2-3) Clarified Broth->Solvent Extraction (pH 2-3) Acidify Organic Phase (Crude Clavulanic Acid) Organic Phase (Crude Clavulanic Acid) Solvent Extraction (pH 2-3)->Organic Phase (Crude Clavulanic Acid) Extract Purification (Amine Salt Precipitation) Purification (Amine Salt Precipitation) Organic Phase (Crude Clavulanic Acid)->Purification (Amine Salt Precipitation) Add Amine Crystalline Amine Salt Crystalline Amine Salt Purification (Amine Salt Precipitation)->Crystalline Amine Salt Isolate Conversion to Final Salt Conversion to Final Salt Crystalline Amine Salt->Conversion to Final Salt Dissolve Purified Potassium Clavulanate Purified Potassium Clavulanate Conversion to Final Salt->Purified Potassium Clavulanate Precipitate & Isolate

Workflow for clavulanic acid extraction and purification.
β-Lactamase Inhibition Assay

This is a generalized spectrophotometric assay using the chromogenic substrate nitrocefin (B1678963).

  • Reagent Preparation:

    • Prepare a solution of the β-lactamase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of the inhibitor (clavulanic acid) in the same buffer.

    • Prepare a stock solution of nitrocefin.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution.

    • Add varying concentrations of the inhibitor (clavulanic acid) to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Homoserine-O-Succinyltransferase Inhibition Assay

This is a conceptual protocol for determining the inhibition of homoserine-O-succinyltransferase by valclavam.

  • Enzyme and Substrate Preparation:

    • Obtain or purify homoserine-O-succinyltransferase.

    • Prepare solutions of the substrates: L-homoserine and succinyl-CoA in a suitable buffer.

    • Prepare a stock solution of the inhibitor (valclavam).

  • Assay Procedure:

    • In a reaction vessel, combine the enzyme, L-homoserine, and varying concentrations of valclavam.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding succinyl-CoA.

    • Monitor the reaction progress. This can be done by measuring the decrease in absorbance at 232 nm due to the hydrolysis of the thioester bond of succinyl-CoA, or by quantifying the product, O-succinyl-L-homoserine, using a chromatographic method (e.g., HPLC).

  • Data Analysis:

    • Determine the initial reaction rates at different inhibitor concentrations.

    • Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki).

G cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 In Vitro Validation Novel antibacterial agent (Valclavam) Novel antibacterial agent (Valclavam) Initial screening shows no β-lactamase inhibition Initial screening shows no β-lactamase inhibition Novel antibacterial agent (Valclavam)->Initial screening shows no β-lactamase inhibition Hypothesize alternative target Hypothesize alternative target Initial screening shows no β-lactamase inhibition->Hypothesize alternative target Metabolomic profiling of treated bacteria Metabolomic profiling of treated bacteria Hypothesize alternative target->Metabolomic profiling of treated bacteria Identification of accumulated precursors (e.g., homoserine) Identification of accumulated precursors (e.g., homoserine) Metabolomic profiling of treated bacteria->Identification of accumulated precursors (e.g., homoserine) Inference of blocked metabolic pathway (methionine synthesis) Inference of blocked metabolic pathway (methionine synthesis) Identification of accumulated precursors (e.g., homoserine)->Inference of blocked metabolic pathway (methionine synthesis) Purify candidate enzyme (Homoserine-O-succinyltransferase) Purify candidate enzyme (Homoserine-O-succinyltransferase) Inference of blocked metabolic pathway (methionine synthesis)->Purify candidate enzyme (Homoserine-O-succinyltransferase) Enzyme kinetics with and without Valclavam Enzyme kinetics with and without Valclavam Purify candidate enzyme (Homoserine-O-succinyltransferase)->Enzyme kinetics with and without Valclavam Confirmation of direct inhibition Confirmation of direct inhibition Enzyme kinetics with and without Valclavam->Confirmation of direct inhibition

References

Foundational

Valclavam: A Technical Whitepaper on its Fungistatic Properties

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes the publicly available information on the fungistatic properties of Valclavam. The primary source of this information,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the publicly available information on the fungistatic properties of Valclavam. The primary source of this information, a 1987 publication by Röhl, Rabenhorst, and Zähner, was not accessible in its entirety. Therefore, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and detailed experimental protocols are based on generalized methodologies in the field of mycology and should be considered illustrative.

Executive Summary

Valclavam is a clavam antibiotic that has demonstrated fungistatic activity.[1] Its mechanism of action in eukaryotic organisms, such as fungi, is distinct from its bacteriostatic effects. In fungi, Valclavam inhibits the formation of RNA, thereby arresting cell growth and proliferation.[1] This technical guide provides a comprehensive overview of the known fungistatic properties of Valclavam, its mechanism of action, and standardized experimental protocols for its evaluation.

Fungistatic Activity of Valclavam

Valclavam exhibits fungistatic effects against eukaryotes, with Saccharomyces cerevisiae being a documented organism of study.[1] The fungistatic action is achieved through the inhibition of RNA synthesis within the fungal cells.[1]

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for Valclavam against a range of fungal species are not available in the readily accessible public literature. The following table provides an illustrative structure for presenting such data, which would be essential for a comprehensive understanding of Valclavam's antifungal spectrum.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Method
Saccharomyces cerevisiaeATCC 9763Data not availableData not availableBroth Microdilution
Candida albicansSC5314Data not availableData not availableBroth Microdilution
Aspergillus fumigatusAf293Data not availableData not availableBroth Microdilution
Cryptococcus neoformansH99Data not availableData not availableBroth Microdilution
Mucor speciesClinical IsolateData not availableData not availableBroth Microdilution

Mechanism of Action: Inhibition of RNA Synthesis

The primary fungistatic mechanism of Valclavam is the inhibition of RNA formation in living fungal cells.[1] Interestingly, the compound does not appear to directly inhibit RNA polymerases in isolated yeast nuclei, suggesting a more complex, cellular-level interaction.[1]

Signaling Pathway

The precise signaling pathway through which Valclavam inhibits RNA synthesis is not fully elucidated in available literature. The following diagram illustrates a hypothetical pathway based on the current understanding.

Valclavam Valclavam Uptake Cellular Uptake Valclavam->Uptake Transport CellMembrane Fungal Cell Membrane IntracellularTarget Intracellular Target (Unidentified) Uptake->IntracellularTarget SignalCascade Signaling Cascade IntracellularTarget->SignalCascade Inhibition Inhibition SignalCascade->Inhibition RNASynthesis RNA Synthesis Machinery Fungistasis Fungistasis RNASynthesis->Fungistasis Inhibition->RNASynthesis

Caption: Hypothetical signaling pathway of Valclavam's fungistatic action.

Experimental Protocols

The following sections detail standardized methodologies for assessing the fungistatic properties of a compound like Valclavam.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

1. Preparation of Fungal Inoculum:

  • A pure culture of the test fungus is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
  • Colonies are harvested and suspended in sterile saline.
  • The suspension is adjusted to a concentration of 0.5 McFarland standard.

2. Preparation of Valclavam Dilutions:

  • A stock solution of Valclavam is prepared in a suitable solvent.
  • Serial two-fold dilutions are made in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the fungal suspension.
  • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Reading of Results:

  • The MIC is determined as the lowest concentration of Valclavam that causes a significant inhibition of visible growth compared to a drug-free control well.

RNA Synthesis Inhibition Assay

This protocol provides a general framework for assessing the impact of Valclavam on RNA synthesis in Saccharomyces cerevisiae.

1. Yeast Culture Preparation:

  • S. cerevisiae is cultured in a suitable liquid medium (e.g., YPD broth) to the mid-logarithmic phase of growth.

2. Treatment with Valclavam:

  • The yeast culture is divided into experimental and control groups.
  • The experimental group is treated with a predetermined concentration of Valclavam (e.g., at or above the MIC).
  • The control group receives an equivalent volume of the solvent.

3. Radiolabeling of RNA:

  • A radiolabeled RNA precursor (e.g., [³H]-uridine) is added to both cultures.
  • The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized RNA.

4. RNA Extraction and Quantification:

  • Total RNA is extracted from both experimental and control cells.
  • The amount of incorporated radioactivity is measured using a scintillation counter.

5. Data Analysis:

  • The rate of RNA synthesis in the Valclavam-treated group is compared to that of the control group to determine the percentage of inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

cluster_0 MIC Determination Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Valclavam Serial Dilutions B->C D Incubate (24-48h) C->D E Read MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

cluster_1 RNA Synthesis Inhibition Assay Workflow F Culture S. cerevisiae G Treat with Valclavam F->G H Add Radiolabeled Uridine G->H I Incubate H->I J Extract RNA I->J K Quantify Radioactivity J->K L Analyze Inhibition K->L

Caption: Workflow for RNA synthesis inhibition assay.

Conclusion

Valclavam presents a potentially valuable avenue for the development of new antifungal agents due to its distinct mechanism of action involving the inhibition of RNA synthesis. Further research is critically needed to establish a comprehensive antifungal spectrum through quantitative MIC testing against a broad panel of pathogenic fungi. Elucidation of the specific intracellular target and the downstream signaling cascade leading to the cessation of RNA synthesis will be pivotal in optimizing the therapeutic potential of Valclavam and its derivatives. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Exploratory

In-Depth Technical Guide: The Bacteriostatic Effects of Valclavam on Escherichia coli

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the bacteriostatic effects of Valclavam on Escherichia coli. Valclavam, a member of the c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bacteriostatic effects of Valclavam on Escherichia coli. Valclavam, a member of the clavam class of molecules, exhibits a distinct mechanism of action compared to the more commonly known clavulanic acid. While clavulanic acid is primarily recognized for its potent β-lactamase inhibition, Valclavam's bacteriostatic activity against E. coli stems from its targeted inhibition of a crucial enzyme in the methionine biosynthesis pathway. This document details the molecular basis of this inhibition, presents available quantitative data on its effects, outlines relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Mechanism of Action: Inhibition of Methionine Biosynthesis

The primary bacteriostatic effect of Valclavam on Escherichia coli is not due to the inhibition of β-lactamases, but rather through the targeted disruption of amino acid synthesis. Specifically, Valclavam acts as a non-competitive inhibitor of homoserine-O-succinyltransferase (EC 2.3.1.46).[1] This enzyme catalyzes a critical step in the biosynthesis of methionine, an essential amino acid for protein synthesis and various cellular processes.

By inhibiting homoserine-O-succinyltransferase, Valclavam effectively blocks the metabolic pathway responsible for producing methionine.[1] This cessation of methionine synthesis halts bacterial growth, resulting in a bacteriostatic effect. It is important to note that the action of Valclavam on E. coli is dependent on functional peptide transport systems, which are necessary for the uptake of the compound into the bacterial cell.[1]

Signaling Pathway: Methionine Biosynthesis

The following diagram illustrates the point of inhibition by Valclavam within the E. coli methionine biosynthesis pathway.

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps HST Homoserine-O-succinyltransferase (metA) Homoserine->HST O_Succinyl_Homoserine O-Succinyl-Homoserine Cystathionine Cystathionine O_Succinyl_Homoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Valclavam Valclavam Valclavam->HST Non-competitive inhibition HST->O_Succinyl_Homoserine

Figure 1. Inhibition of Methionine Biosynthesis by Valclavam.

Quantitative Data on Bacteriostatic Effects

Currently, publicly available literature, including the primary study by Röhl et al. (1987), describes the bacteriostatic effect of Valclavam on E. coli but does not provide specific quantitative data such as Minimum Inhibitory Concentration (MIC) values or time-kill curve analyses in its abstract. The assertion of its bacteriostatic nature is based on the observed inhibition of growth that is reversible and linked to the specific inhibition of an essential metabolic pathway.

Table 1: Summary of Valclavam's Bacteriostatic Effects on E. coli

ParameterValueReference
Effect Bacteriostatic[1]
Target Enzyme Homoserine-O-succinyltransferase[1]
Inhibition Type Non-competitive[1]
MIC Data not available in abstract-
Time-Kill Data Data not available in abstract-

Further investigation of the full-text article is required to populate the specific quantitative values in the table above.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the bacteriostatic effects of a compound like Valclavam on E. coli. These protocols are based on standard microbiological techniques and can be adapted for the specific analysis of Valclavam.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Valclavam Stock Solution: Prepare a concentrated stock solution of Valclavam in a suitable sterile solvent.

  • Preparation of Bacterial Inoculum: Culture E. coli in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the Valclavam stock solution in a 96-well microtiter plate containing fresh broth medium.

  • Inoculation: Inoculate each well with the prepared E. coli suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of Valclavam in which there is no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Valclavam Stock Solution Dilution Serial Dilution of Valclavam Stock->Dilution Inoculum E. coli Inoculum (0.5 McFarland) Inoculation Inoculation with E. coli Inoculum->Inoculation Plate 96-well Plate with Broth Plate->Dilution Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Read MIC (Lowest concentration with no growth) Incubation->Reading

Figure 2. Workflow for MIC Determination.
Time-Kill Curve Assay

A time-kill assay is used to determine the rate at which an antimicrobial agent kills a bacterial population over time. For a bacteriostatic agent, a significant reduction in the viable cell count is not expected.

Protocol:

  • Preparation of Cultures: Prepare a logarithmic phase culture of E. coli in a suitable broth medium.

  • Exposure to Valclavam: Add Valclavam at various concentrations (e.g., 1x, 2x, 4x MIC) to separate flasks containing the bacterial culture. Include a growth control (no drug).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto a suitable agar (B569324) medium.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each Valclavam concentration.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_results Data Analysis Culture Log-phase E. coli Culture Valclavam_add Add Valclavam (Multiple of MIC) Culture->Valclavam_add Sampling Sample at Time Points Valclavam_add->Sampling Dilute_Plate Serial Dilute and Plate Sampling->Dilute_Plate Incubate_Count Incubate and Count CFU Dilute_Plate->Incubate_Count Plot Plot log10 CFU/mL vs. Time Incubate_Count->Plot

Figure 3. Workflow for Time-Kill Curve Assay.
Homoserine-O-succinyltransferase Inhibition Assay

This enzymatic assay is used to quantify the inhibitory effect of Valclavam on its target enzyme.

Protocol:

  • Enzyme Preparation: Purify homoserine-O-succinyltransferase from an E. coli overexpression system.

  • Assay Mixture: Prepare a reaction mixture containing a buffer, the substrates (homoserine and succinyl-CoA), and varying concentrations of Valclavam.

  • Reaction Initiation: Initiate the reaction by adding the purified enzyme to the assay mixture.

  • Monitoring the Reaction: Monitor the enzymatic reaction by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki) and the type of inhibition.

Enzyme_Inhibition_Workflow cluster_components Reaction Components cluster_assay Assay and Measurement cluster_analysis Kinetic Analysis Enzyme Purified HST Initiate Initiate with Enzyme Enzyme->Initiate Substrates Homoserine & Succinyl-CoA Mix Prepare Reaction Mixture Substrates->Mix Inhibitor Valclavam (Varying Conc.) Inhibitor->Mix Mix->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Plotting Kinetic Plots (e.g., Lineweaver-Burk) Monitor->Plotting Determine_Ki Determine Ki and Inhibition Type Plotting->Determine_Ki

Figure 4. Workflow for Enzyme Inhibition Assay.

Conclusion

Valclavam demonstrates a clear bacteriostatic effect against E. coli through a well-defined mechanism: the non-competitive inhibition of homoserine-O-succinyltransferase, leading to the blockade of methionine biosynthesis. This mode of action distinguishes it from many other β-lactam-containing molecules. While the qualitative aspects of its activity are established, a deeper understanding of its potential as a therapeutic agent requires further research to determine precise quantitative measures such as MIC and to conduct detailed kinetic studies of its interaction with its target enzyme. The protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future development and application of Valclavam and related compounds.

References

Foundational

Valclavam's Inhibition of Methionine Biosynthesis: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals Abstract Valclavam (B1682813), a member of the 5S clavam class of natural products, has been identified as a bacteriostatic agent that specifically inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Valclavam (B1682813), a member of the 5S clavam class of natural products, has been identified as a bacteriostatic agent that specifically inhibits the methionine biosynthesis pathway in certain bacteria, including Escherichia coli. Unlike its structural relative, clavulanic acid, which is a potent β-lactamase inhibitor, valclavam's mode of action is the disruption of essential amino acid synthesis. This technical guide provides a detailed overview of the mechanism of action of valclavam, focusing on its target enzyme, the relevant metabolic pathway, and the experimental methodologies used to characterize its inhibitory effects.

Introduction: The Methionine Biosynthesis Pathway as an Antimicrobial Target

Methionine is a vital amino acid for all life, serving as a fundamental building block for proteins and as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes. The biosynthetic pathway for methionine is present in bacteria, fungi, and plants, but absent in humans, who must obtain it from their diet. This distinction makes the enzymes within the methionine biosynthesis pathway attractive targets for the development of novel antimicrobial agents with selective toxicity.[1]

The synthesis of methionine from aspartate involves a series of enzymatic steps. A key regulatory point in this pathway, particularly in many bacterial species, is the acylation of homoserine, the first committed step towards methionine.[2][3]

Valclavam: A 5S Clavam with a Unique Mechanism of Action

Valclavam belongs to the clavam family of natural products, which are characterized by a β-lactam ring fused to an oxazolidine (B1195125) ring.[4] This family is broadly divided into two classes based on their stereochemistry: the 5R clavams, such as the well-known β-lactamase inhibitor clavulanic acid, and the 5S clavams. Valclavam is a notable member of the 5S clavams and has been shown to possess bacteriostatic and fungistatic properties through a mechanism distinct from β-lactamase inhibition.[4]

Core Mechanism: Inhibition of Homoserine O-Succinyltransferase

The primary molecular basis for the bacteriostatic activity of valclavam in Escherichia coli is the inhibition of homoserine O-succinyltransferase (HST) (EC 2.3.1.46).[4] This enzyme, also known as homoserine transsuccinylase, catalyzes the first committed step in the methionine biosynthesis pathway in many bacteria.

The Catalytic Reaction of Homoserine O-Succinyltransferase

Homoserine O-succinyltransferase facilitates the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to the hydroxyl group of L-homoserine. This reaction yields O-succinyl-L-homoserine and free coenzyme A.[5] O-succinyl-L-homoserine is the substrate for the next enzyme in the pathway, cystathionine (B15957) γ-synthase.

HST_Reaction cluster_reactants Substrates cluster_products Products SuccinylCoA Succinyl-CoA HST Homoserine O-Succinyltransferase (metA) SuccinylCoA->HST Homoserine L-Homoserine Homoserine->HST OSuccinylhomoserine O-Succinyl-L-homoserine CoA CoA HST->OSuccinylhomoserine HST->CoA

Caption: The enzymatic reaction catalyzed by Homoserine O-Succinyltransferase.

Mode of Inhibition by Valclavam

Studies have demonstrated that valclavam acts as a non-competitive inhibitor of homoserine O-succinyltransferase.[4] This mode of inhibition implies that valclavam binds to a site on the enzyme that is distinct from the active site where the substrates (L-homoserine and succinyl-CoA) bind. The binding of valclavam to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby blocking the production of O-succinyl-L-homoserine and halting the methionine biosynthesis pathway.

Quantitative Data on Inhibition of Homoserine O-Succinyltransferase

For context, it is known that homoserine O-succinyltransferase from E. coli is subject to feedback inhibition by the end-product of the pathway, L-methionine, which also acts as a non-competitive inhibitor.

InhibitorTarget EnzymeOrganismInhibition TypeKi Value
Valclavam Homoserine O-SuccinyltransferaseE. coliNon-competitiveData not available
L-Methionine Homoserine O-SuccinyltransferaseE. coliNon-competitive2.44 mM

Experimental Protocols

The following section details a generalized protocol for determining the inhibitory kinetics of a compound like valclavam against homoserine O-succinyltransferase.

Protocol: Determination of IC50 and Inhibition Type for Homoserine O-Succinyltransferase

Objective: To determine the IC50 value of an inhibitor against purified homoserine O-succinyltransferase and to elucidate the mechanism of inhibition.

Materials:

  • Purified homoserine O-succinyltransferase (recombinant or from native source)

  • L-homoserine

  • Succinyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for detecting free CoA

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Inhibitor compound (e.g., Valclavam) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate spectrophotometer capable of reading absorbance at 412 nm

Procedure:

Part A: IC50 Determination

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. A typical starting range would be from 1 mM down to 1 nM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of L-homoserine (at its Km value, if known)

    • A fixed concentration of Succinyl-CoA (at its Km value, if known)

    • Varying concentrations of the inhibitor.

    • Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified homoserine O-succinyltransferase to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Detection: Stop the reaction and detect the product (free CoA) by adding DTNB. DTNB reacts with the thiol group of CoA to produce a yellow-colored product that absorbs light at 412 nm.

  • Measurement: Read the absorbance at 412 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" controls).

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part B: Mechanism of Inhibition Study

  • Assay Setup: Set up a matrix of reactions in a 96-well plate with varying concentrations of one substrate (e.g., L-homoserine) while keeping the other substrate constant, and at least three different fixed concentrations of the inhibitor (including a zero-inhibitor control).

  • Kinetic Measurements: Measure the initial reaction velocity (rate) for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).

    • Analyze the resulting pattern of lines:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • This analysis will determine the mode of inhibition of valclavam.

Visualizations: Pathway and Experimental Workflow

Methionine Biosynthesis Pathway with Valclavam Inhibition

The following diagram illustrates the initial steps of the methionine biosynthesis pathway in E. coli, highlighting the specific point of inhibition by valclavam.

Methionine_Pathway Aspartate Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate Kinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde Homoserine Homoserine Aspartate_semialdehyde->Homoserine O_Succinylhomoserine O-Succinyl-L-homoserine Homoserine->O_Succinylhomoserine Homoserine O-Succinyltransferase (metA) Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine metB Homocysteine Homocysteine Cystathionine->Homocysteine metC Methionine Methionine Homocysteine->Methionine metE / metH Valclavam Valclavam Homoserine\nO-Succinyltransferase (metA) Homoserine O-Succinyltransferase (metA) Valclavam->Homoserine\nO-Succinyltransferase (metA) Non-competitive inhibition

Caption: Inhibition of Homoserine O-Succinyltransferase by Valclavam in the Methionine Biosynthesis Pathway.

Workflow for Characterizing an Enzyme Inhibitor

This diagram outlines the logical progression of experiments to characterize a novel enzyme inhibitor.

Inhibitor_Workflow A Purify Target Enzyme (e.g., Homoserine O-Succinyltransferase) B Develop & Optimize Enzyme Assay A->B C Screen Inhibitor Library (Primary Screen) B->C D Determine IC50 of 'Hits' (Dose-Response) C->D E Conduct Kinetic Studies (Determine Mode of Inhibition) D->E F Assess Specificity & Selectivity (Test against related enzymes) E->F G Validate in Cell-Based Assays (e.g., MIC determination) F->G

Caption: A typical experimental workflow for the characterization of an enzyme inhibitor.

Conclusion

Valclavam represents an intriguing member of the clavam natural products, demonstrating a clear mechanism of action that is distinct from the well-studied β-lactamase inhibitors. Its ability to non-competitively inhibit homoserine O-succinyltransferase highlights a specific and valuable target within the essential methionine biosynthesis pathway of bacteria. While further quantitative analysis is required to fully characterize its potency, valclavam serves as a key example of how natural products can be leveraged to identify and validate novel antimicrobial targets. The methodologies and pathways detailed in this guide provide a framework for the continued investigation of valclavam and other potential inhibitors of methionine biosynthesis.

References

Exploratory

Valclavam's Role in Biosynthesis: A Technical Examination of its Inhibitory Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the known molecular mechanisms of Valclavam, a member of the clavam class of β-lacta...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known molecular mechanisms of Valclavam, a member of the clavam class of β-lactam antibiotics. While the initial query focused on RNA synthesis inhibition, current scientific literature points to a more nuanced and multifaceted role for this compound, primarily centered on the inhibition of amino acid biosynthesis in bacteria and indirect effects on RNA formation in eukaryotes. This document will dissect the core mechanisms, present available quantitative data, and outline the experimental protocols that have been instrumental in elucidating Valclavam's bioactivity.

Primary Mechanism of Action: Inhibition of Methionine Biosynthesis in Bacteria

The principal antibacterial action of Valclavam in Escherichia coli is not the inhibition of RNA synthesis, but rather the targeted disruption of the methionine biosynthesis pathway.[1] Valclavam acts as a non-competitive inhibitor of the enzyme homoserine-O-succinyltransferase (EC 2.3.1.46).[1] This enzyme catalyzes a critical step in the synthesis of methionine, an essential amino acid for protein synthesis and cellular metabolism. By blocking this enzyme, Valclavam effectively starves the bacterial cell of methionine, leading to a bacteriostatic effect.[1] The activity of Valclavam against E. coli has been shown to be dependent on functional peptide transport systems, suggesting its uptake is mediated by these channels.[1]

It is important to distinguish Valclavam from other well-known clavams, such as clavulanic acid. While structurally related, their primary mechanisms differ. Clavulanic acid is a potent inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to many penicillin-type antibiotics.[2][3][4][5] In contrast, Valclavam has been reported to be neither a substrate for nor an inhibitor of several β-lactamases.[6]

Quantitative Data: Inhibition of Homoserine-O-Succinyltransferase
Experimental Protocol: Determining Inhibition of Methionine Biosynthesis

The following is a generalized protocol based on the described mechanism of action for assessing the inhibitory effect of Valclavam on bacterial methionine biosynthesis.

Objective: To determine if Valclavam's antibacterial activity is due to the inhibition of the methionine biosynthesis pathway.

Materials:

  • Valclavam

  • Bacterial strain (e.g., Bacillus species ATCC 27860)[6]

  • Defined minimal medium

  • Nutrient-rich medium (e.g., Luria-Bertani broth)

  • Amino acids and intermediates of the methionine pathway (D- and L-methionine, L-cystathionine, L-homocystine, O-acetyl-L-homoserine, L-homoserine, L-aspartate, L-cysteine)[6]

  • Spectrophotometer for measuring bacterial growth (OD600)

  • Microplate reader or culture tubes

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium into a nutrient-rich medium and grow overnight to obtain a saturated culture.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a series of dilutions of Valclavam in a defined minimal medium in a 96-well microplate or culture tubes.

    • Inoculate each well with a standardized dilution of the overnight bacterial culture.

    • Incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC as the lowest concentration of Valclavam that completely inhibits visible growth.

  • Antagonism Assay:

    • Prepare culture wells or tubes containing the minimal medium with a concentration of Valclavam at or near its MIC.

    • Supplement individual wells with different amino acids or pathway intermediates (e.g., D-methionine, L-methionine, L-homoserine, etc.).[6]

    • Inoculate with the test bacterium as in the MIC assay.

    • Include control wells with no Valclavam and with Valclavam but no supplements.

    • Incubate and monitor for bacterial growth.

  • Data Analysis:

    • Measure the optical density at 600 nm (OD600) to quantify bacterial growth.

    • If the addition of a specific amino acid or intermediate (e.g., methionine) restores bacterial growth in the presence of Valclavam, it indicates that Valclavam inhibits the biosynthesis of that compound.

Effects on Fungal RNA Formation: An Indirect Mechanism

In contrast to its effects in bacteria, Valclavam has been observed to inhibit the formation of RNA in living cells of the eukaryote Saccharomyces cerevisiae (yeast).[1] However, this is an indirect effect, as Valclavam did not inhibit the RNA-polymerases of isolated yeast nuclei.[1] This suggests that Valclavam does not directly bind to and block the enzymatic machinery of transcription. The precise indirect mechanism remains to be fully elucidated but may involve the inhibition of a precursor molecule necessary for RNA synthesis or other upstream cellular processes that impact transcription. This observation aligns with the broader characterization of 5S clavams, a subclass to which Valclavam belongs, which are noted to potentially have inhibitory effects on RNA synthesis, a common feature of some anti-fungal agents.[7]

Experimental Protocol: Assessing Inhibition of Fungal RNA Formation

The following protocol outlines a general approach to investigate the indirect inhibition of RNA synthesis in a eukaryotic model like S. cerevisiae.

Objective: To measure the effect of Valclavam on RNA synthesis in living yeast cells.

Materials:

  • Valclavam

  • Saccharomyces cerevisiae strain

  • Appropriate yeast growth medium (e.g., YPD)

  • Radioactive RNA precursor (e.g., [3H]-uridine)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Yeast Culture Preparation: Grow S. cerevisiae in a liquid medium to the mid-logarithmic phase of growth.

  • Treatment with Valclavam:

    • Divide the yeast culture into experimental and control groups.

    • Add Valclavam to the experimental group at a predetermined concentration.

    • Add a vehicle control to the control group.

    • Incubate for a specific period.

  • Radiolabeling of RNA:

    • Add a radioactive RNA precursor, such as [3H]-uridine, to both control and experimental cultures.

    • Incubate for a short period to allow for the incorporation of the radiolabel into newly synthesized RNA.

  • Harvesting and Precipitation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells to remove unincorporated radiolabel.

    • Precipitate the macromolecules, including RNA, by adding cold trichloroacetic acid (TCA).

  • Quantification of RNA Synthesis:

    • Collect the TCA precipitate on glass fiber filters.

    • Wash the filters to remove any remaining unincorporated precursor.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Compare the amount of incorporated radioactivity (counts per minute) between the Valclavam-treated and control samples.

    • A significant reduction in radioactivity in the treated sample indicates an inhibition of RNA synthesis.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.

Methionine Biosynthesis Pathway Inhibition cluster_pathway Bacterial Methionine Biosynthesis cluster_inhibition Inhibitory Action Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps Homoserine-O-succinate Homoserine-O-succinate Homoserine->Homoserine-O-succinate Homoserine-O- succinyltransferase Cysteine Cysteine Homoserine-O-succinate->Cysteine Multiple Steps Methionine Methionine Cysteine->Methionine Valclavam Valclavam Valclavam->Homoserine-O-succinate Inhibits

Caption: Inhibition of Homoserine-O-succinyltransferase by Valclavam.

Antagonism Assay Workflow Start Start: Bacterial Culture in Minimal Medium Add_Valclavam Add Valclavam (at MIC) Start->Add_Valclavam Split Split into Multiple Conditions Add_Valclavam->Split Control Control: No Supplement Split->Control Cond 1 Supplement_Met Supplement with Methionine Split->Supplement_Met Cond 2 Supplement_Precursor Supplement with Homoserine Split->Supplement_Precursor Cond 3 Incubate Incubate and Monitor Growth Control->Incubate Supplement_Met->Incubate Supplement_Precursor->Incubate Result_Control Result: No Growth Incubate->Result_Control Result_Met Result: Growth Restored Incubate->Result_Met Result_Precursor Result: No Growth Incubate->Result_Precursor

Caption: Workflow for the Methionine Biosynthesis Antagonism Assay.

Indirect RNA Synthesis Inhibition Hypothesis Valclavam Valclavam Unknown_Target Unknown Upstream Target/Process Valclavam->Unknown_Target Inhibits RNAP RNA Polymerase Valclavam->RNAP No Direct Inhibition Precursors RNA Precursors (NTPs) Unknown_Target->Precursors Affects availability Precursors->RNAP Substrates RNA RNA Synthesis RNAP->RNA Catalyzes

Caption: Hypothesized Indirect Inhibition of Fungal RNA Synthesis.

Conclusion

References

Foundational

Valclavam and Clavamycins: A Deep Dive into Structural Similarities and Biological Activities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the structural and functional relationships between valclavam (B1682813) and the...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationships between valclavam (B1682813) and the clavamycin family of natural products. Both classes of compounds share the characteristic clavam bicyclic ring system, a core structural motif that imparts unique biological activities. This document delves into their structural nuances, biosynthetic origins, mechanisms of action, and the experimental methodologies used for their isolation and characterization, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Core Structural Framework: The Clavam Nucleus

Valclavam and the clavamycins are members of the clavam family of β-lactam-containing natural products. Their fundamental structure is the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system. A key stereochemical feature that distinguishes these compounds from the clinically significant β-lactamase inhibitor clavulanic acid is the (5S)-stereochemistry at the bridgehead carbon, in contrast to the (5R)-configuration of clavulanic acid. This seemingly subtle difference in stereochemistry has a profound impact on their biological activity, steering them away from potent β-lactamase inhibition towards other cellular targets.

Table 1: Physicochemical Properties of Valclavam and Clavamycins

CompoundMolecular FormulaMolecular Weight ( g/mol )Producing Organism
ValclavamC₁₄H₂₃N₃O₆329.35Streptomyces antibioticus Tü 1718
Clavamycin AC₁₆H₂₂N₄O₉414.37Streptomyces hygroscopicus NRRL 15846
Clavamycin BC₁₆H₂₄N₄O₉416.39Streptomyces hygroscopicus NRRL 15846
Clavamycin CC₁₆H₂₂N₄O₈398.37Streptomyces hygroscopicus NRRL 15846
Clavamycin DC₁₅H₂₀N₄O₉400.34Streptomyces hygroscopicus NRRL 15879
Clavamycin EC₁₅H₂₂N₄O₉402.36Streptomyces hygroscopicus NRRL 15879
Clavamycin FC₁₅H₂₀N₄O₈384.34Streptomyces hygroscopicus NRRL 15879

Structural Similarities and Key Differences

The structural relationship between valclavam and the clavamycins is rooted in their shared biosynthetic precursor, clavaminic acid. The core clavam nucleus is appended with different side chains, which dictates their specific identity and biological activity.

Valclavam is characterized by a valine-derived side chain attached to a modified amino acid backbone, which in turn is linked to the clavam ring.

Clavamycins A-F represent a family of peptides where two clavam-containing amino acid moieties are linked together. The variations within the clavamycin family arise from differences in the oxidation state and substitution patterns of the side chains.

Caption: Biosynthetic relationship of valclavam and clavamycins.

Biological Activity and Mechanism of Action

Valclavam exhibits both bacteriostatic and fungistatic properties.[1] Its antibacterial activity stems from the non-competitive inhibition of homoserine-O-succinyltransferase, a key enzyme in the methionine biosynthesis pathway in bacteria like Escherichia coli.[1] The inhibition constant (Ki) for this interaction has not been definitively reported in the reviewed literature.

The clavamycins are primarily recognized for their antifungal activity, particularly against Candida albicans. The specific molecular targets of the clavamycins are not as well-elucidated as that of valclavam.

Table 2: Biological Activity Data (Qualitative)

Compound/FamilyPrimary ActivityMechanism of ActionTarget Organisms
ValclavamBacteriostatic, FungistaticNon-competitive inhibition of homoserine-O-succinyltransferaseBacteria (e.g., E. coli), Fungi
ClavamycinsAntifungalNot fully elucidatedFungi (e.g., Candida albicans)

Note: Specific Minimum Inhibitory Concentration (MIC) values for valclavam and clavamycins A-F against a standardized panel of microorganisms are not consistently available in the public domain and represent a key area for future research.

Caption: Mechanism of action of Valclavam.

Experimental Protocols

Fermentation and Production

Valclavam:

  • Producing Organism: Streptomyces antibioticus Tü 1718.

  • Fermentation Medium: Detailed media composition and fermentation parameters are strain-specific and often proprietary. A typical approach involves a seed culture grown in a suitable broth (e.g., tryptic soy broth) followed by inoculation into a production medium rich in carbon and nitrogen sources.

  • Incubation: Aerobic fermentation at a controlled temperature (typically 28-30°C) with agitation for several days.

Clavamycins:

  • Producing Organisms: Streptomyces hygroscopicus NRRL 15846 (produces clavamycins A, B, C) and NRRL 15879 (produces clavamycins D, E, F).

  • Fermentation: Similar to valclavam production, a two-stage fermentation process is employed. The seed and production media compositions are optimized for the specific S. hygroscopicus strains.

Isolation and Purification

The following represents a generalized workflow for the isolation and purification of these clavam compounds. Specific details may vary based on the target molecule and the complexity of the fermentation broth.

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration (Remove Mycelia) Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ion_Exchange Ion Exchange Chromatography (e.g., Cation Exchange) Supernatant->Ion_Exchange Active_Fractions Active Fractions Ion_Exchange->Active_Fractions Reversed_Phase Reversed-Phase Chromatography (e.g., C18 HPLC) Active_Fractions->Reversed_Phase Purified_Compound Purified Valclavam or Clavamycin Reversed_Phase->Purified_Compound

Caption: Generalized isolation and purification workflow.

Detailed Steps:

  • Harvest and Clarification: The fermentation broth is harvested, and the mycelia are removed by centrifugation or filtration.

  • Initial Capture: The clarified broth is often subjected to ion-exchange chromatography. For these amine-containing compounds, cation exchange chromatography is a common initial step.

  • Intermediate Purification: The active fractions from the initial chromatographic step are pooled and further purified. For clavamycins, purification is primarily achieved using reversed-phase chromatography.

  • Final Polishing: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18 for reversed-phase) is employed to achieve high purity.

Structural Elucidation

The structures of valclavam and the clavamycins have been determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR: ¹H and ¹³C NMR spectra provide the fundamental framework of the carbon and proton environments within the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure and linking different fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion to generate a characteristic fragmentation pattern. Analysis of these fragments provides valuable structural information and helps to confirm the connectivity of the molecule.

Conclusion and Future Perspectives

Valclavam and the clavamycins represent a fascinating group of natural products with distinct biological activities that diverge from the classical β-lactamase inhibitory profile of clavulanic acid. Their shared (5S)-clavam core highlights the stereochemical subtleties that can dramatically alter biological function. While the mechanism of action of valclavam is partially understood, further investigation into the specific molecular targets of the clavamycins is warranted. The lack of comprehensive, publicly available quantitative biological data (e.g., MICs, Ki values) presents a significant knowledge gap that future research should aim to fill. Detailed characterization of their biosynthetic pathways could also open avenues for synthetic biology approaches to generate novel clavam analogs with improved therapeutic potential. This technical guide serves as a foundational resource to stimulate further exploration into this promising class of natural products.

References

Exploratory

Valclavam: A Technical Whitepaper on the Natural Sources and Biosynthesis of Clavam-Class β-Lactamase Inhibitors

Abstract This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and recovery of clavam-class β-lactamase inhibitors. The...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and recovery of clavam-class β-lactamase inhibitors. The term "Valclavam" is not a recognized scientific nomenclature; this paper focuses on the most prominent and commercially significant member of the clavam class, clavulanic acid . Clavulanic acid is a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. When combined with antibiotics like amoxicillin, it extends their spectrum of activity. This guide details the microbial origin of clavulanic acid, its complex biosynthetic pathway, quantitative production data, and the experimental protocols for its isolation and purification from fermentation broths.

Natural Sources of Clavulanic Acid

The primary and commercially utilized natural source of clavulanic acid is the filamentous bacterium, Streptomyces clavuligerus.[1][2] It was first isolated from a soil sample from South America.[3] S. clavuligerus produces clavulanic acid as a secondary metabolite, meaning it is not essential for its primary growth but is thought to play a role in ecological competition or self-defense mechanisms.[4] While other Streptomyces species may produce related clavam compounds, S. clavuligerus remains the cornerstone for industrial production.

Biosynthesis of Clavulanic Acid

The biosynthesis of clavulanic acid is a complex, multi-step enzymatic process that originates from primary metabolic precursors. Unlike penicillins and cephalosporins, its biosynthesis does not start with amino acids like L-cysteine and L-valine. Instead, the core clavam ring structure is synthesized from two key precursors: glyceraldehyde-3-phosphate (G3P) , a C3 precursor from glycolysis, and L-arginine , a C5 precursor.[1][3][5]

The pathway can be broadly divided into early and late stages.[4][5] The early stages involve the condensation of G3P and L-arginine and subsequent cyclizations to form the key intermediate, (3S, 5S)-clavaminic acid. The late stages involve a critical stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration of clavulanic acid, which is essential for its β-lactamase inhibitory activity.[4][6]

Key enzymes in this pathway include:

  • N²-(2-carboxyethyl)-L-arginine (CEA) synthase (CEAS): Catalyzes the initial condensation of L-arginine and G3P.[1][5]

  • β-lactam synthetase (BLS): Forms the four-membered β-lactam ring.[1][5]

  • Proclavaminate amidinohydrolase (PAH): Removes the guanidino group from an intermediate.

  • Clavaminate synthase (CAS): A multifunctional non-heme, iron-dependent oxygenase that catalyzes three distinct oxidative steps in the pathway, including the formation of the bicyclic structure of clavaminic acid.[1]

  • Clavulanate dehydrogenase (CAD): Catalyzes the final reduction step to yield clavulanic acid.[4][5]

The genes encoding these biosynthetic enzymes are clustered together in the S. clavuligerus genome, which facilitates their coordinated regulation.[7]

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate (G3P) CEA N²-(2-carboxyethyl)-L-arginine (CEA) G3P->CEA CEAS Arg L-Arginine Arg->CEA CEAS DGP Deoxyguanidinoproclavaminic acid CEA->DGP BLS Proclavaminic_acid Proclavaminic acid DGP->Proclavaminic_acid PAH Dihydroclavaminic_acid Dihydroclavaminic acid Proclavaminic_acid->Dihydroclavaminic_acid CAS (Hydroxylation) Clavaminic_acid (3S, 5S)-Clavaminic acid Dihydroclavaminic_acid->Clavaminic_acid CAS (Oxidative Cyclization) N_glycyl_clavaminic N-glycyl-clavaminic acid Clavaminic_acid->N_glycyl_clavaminic Late Steps (Stereochemical Inversion) Clavams_5S Other 5S Clavams Clavaminic_acid->Clavams_5S Retention of Stereochemistry Clavulanate_9_aldehyde Clavulanate-9-aldehyde N_glycyl_clavaminic->Clavulanate_9_aldehyde Clavulanic_acid Clavulanic Acid (3R, 5R) Clavulanate_9_aldehyde->Clavulanic_acid CAD Experimental_Workflow Fermentation S. clavuligerus Fermentation Biomass_Separation Biomass Separation (Microfiltration/Centrifugation) Fermentation->Biomass_Separation Clarified_Broth Clarified Fermentation Broth Biomass_Separation->Clarified_Broth Ultrafiltration Ultrafiltration (Protein Removal) Clarified_Broth->Ultrafiltration Protein_Free_Filtrate Protein-Free Filtrate Ultrafiltration->Protein_Free_Filtrate Primary_Extraction Primary Extraction Protein_Free_Filtrate->Primary_Extraction Purification Purification Primary_Extraction->Purification Crystallization Crystallization (e.g., as Potassium Salt) Purification->Crystallization Final_Product Purified Potassium Clavulanate Crystallization->Final_Product

References

Foundational

Valclavam: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Valclavam is a naturally occurring member of the clavam class of β-lactam antibiotics, produced by the bacterium Streptomyces antibioticus Tü 1718....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valclavam is a naturally occurring member of the clavam class of β-lactam antibiotics, produced by the bacterium Streptomyces antibioticus Tü 1718. Unlike the well-known clavulanic acid, Valclavam does not exhibit significant β-lactamase inhibitory activity. Instead, its biological action is characterized by bacteriostatic and fungistatic properties. This technical guide provides a comprehensive overview of the molecular formula, weight, and other physicochemical properties of Valclavam. It further delves into its biosynthetic pathway, highlighting the key enzymatic steps, and elucidates its mechanism of action, which involves the targeted inhibition of an essential metabolic pathway in bacteria. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Molecular Profile of Valclavam

Valclavam is a distinct clavam metabolite with the molecular formula C14H23N3O6.[1] Its molecular and physicochemical properties are summarized in the table below, alongside those of the related and clinically significant compound, clavulanic acid, for comparative purposes.

PropertyValclavamClavulanic Acid
Molecular Formula C14H23N3O6[1]C8H9NO5
Molecular Weight 329.35 g/mol [1]199.16 g/mol
CAS Number 98359-78-558001-44-8
IUPAC Name 2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid[1](2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Computed XLogP3 -3.9[1]-0.9
Hydrogen Bond Donor Count 53
Hydrogen Bond Acceptor Count 75

Biosynthesis of Valclavam

The biosynthesis of Valclavam is intrinsically linked to the general pathway for clavam metabolites, which originates from primary metabolic precursors.[2][3][4] The pathway can be broadly divided into two major stages: the formation of the key intermediate, (3S, 5S)-clavaminic acid, and the subsequent modification of this intermediate to yield various clavam end products, including Valclavam.[3][4]

Formation of Clavaminic Acid

The initial steps in the biosynthesis of all clavam compounds are well-established and involve the condensation of L-arginine and a C3 intermediate derived from glycolysis, followed by a series of enzymatic reactions to form the bicyclic structure of clavaminic acid.[3][4][5]

Clavaminic_Acid_Biosynthesis Arginine L-Arginine + Glyceraldehyde-3-phosphate CEAS CEAS Arginine->CEAS N2_CEA N²-(2-carboxyethyl)-L-arginine CEAS->N2_CEA BLS BLS N2_CEA->BLS Deoxyguanidino Deoxyguanidinoproclavaminic acid BLS->Deoxyguanidino CAS1 CAS Deoxyguanidino->CAS1 Guanidino Guanidinoproclavaminic acid CAS1->Guanidino PAH PAH Guanidino->PAH Proclavaminic Proclavaminic acid PAH->Proclavaminic CAS2 CAS Proclavaminic->CAS2 Clavaminic_Acid (3S, 5S)-Clavaminic Acid CAS2->Clavaminic_Acid

Early stages of clavam biosynthesis leading to clavaminic acid.
Conversion of Clavaminic Acid to Valclavam

(3S, 5S)-Clavaminic acid serves as a crucial branch-point intermediate in the biosynthesis of various clavam metabolites.[2][4] While the pathway to clavulanic acid involves a stereochemical inversion, the biosynthesis of 5S clavams like Valclavam proceeds with retention of the 5S stereochemistry.[2] The specific enzymatic steps that catalyze the addition of the valine-derived side chain to the clavam core to form Valclavam are less well-characterized and represent an area of ongoing research.

Mechanism of Action

Valclavam exhibits bacteriostatic and fungistatic activity through a mechanism distinct from that of many other β-lactam antibiotics. Its primary mode of action in Escherichia coli is the non-competitive inhibition of homoserine O-succinyltransferase.[6] This enzyme (EC 2.3.1.46) catalyzes a key step in the biosynthesis of the essential amino acid methionine.[6][7] By inhibiting this enzyme, Valclavam effectively blocks methionine production, thereby halting bacterial growth. In eukaryotes, such as Saccharomyces cerevisiae, Valclavam is believed to act through a different mechanism, involving the inhibition of RNA synthesis.

Valclavam_MoA Valclavam Valclavam Valclavam->Inhibition HST Homoserine O-succinyltransferase Methionine_Pathway Methionine Biosynthesis HST->Methionine_Pathway Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Methionine_Pathway->Bacterial_Growth Inhibition->HST

Inhibition of methionine biosynthesis by Valclavam in E. coli.

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation of Streptomyces antibioticus Tü 1718 and the subsequent isolation and purification of Valclavam are not extensively documented in publicly available literature. However, based on general methods for the cultivation of Streptomyces and the extraction of secondary metabolites, a general workflow can be outlined.

General Fermentation and Extraction Workflow

Fermentation_Extraction_Workflow Inoculation Inoculation of Streptomyces antibioticus Tü 1718 Fermentation Submerged Batch Fermentation (Optimized Media and Conditions) Inoculation->Fermentation Harvest Harvesting of Culture Broth Fermentation->Harvest Centrifugation Centrifugation/Filtration (Separation of Mycelia) Harvest->Centrifugation Extraction Solvent Extraction of Supernatant Centrifugation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Purification Chromatographic Purification (e.g., HPLC) Concentration->Purification Valclavam_Pure Pure Valclavam Purification->Valclavam_Pure

General workflow for Valclavam production and isolation.

Optimization of fermentation parameters such as media composition (carbon and nitrogen sources), temperature, pH, and agitation is crucial for maximizing the yield of Valclavam.[8][9][10][11][12] Subsequent purification typically involves chromatographic techniques to isolate Valclavam from other metabolites present in the crude extract.

Conclusion and Future Perspectives

Valclavam represents an intriguing member of the clavam family with a distinct mode of action that differentiates it from classical β-lactamase inhibitors. Its ability to target a key enzyme in the methionine biosynthetic pathway highlights a potentially valuable strategy for the development of novel antibacterial agents. Further research is warranted to fully elucidate the latter stages of its biosynthetic pathway, which could enable synthetic biology approaches for yield improvement or the generation of novel analogs. Additionally, a more detailed characterization of its inhibitory kinetics and in vivo efficacy is essential to assess its full therapeutic potential. The information compiled in this technical guide provides a solid foundation for these future research and development endeavors.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Valclavam Extraction from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam (B1682813) belongs to the 5S clavam class of β-lactam antibiotics produced by Streptomyces species, notably Streptomyces clavuligerus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam (B1682813) belongs to the 5S clavam class of β-lactam antibiotics produced by Streptomyces species, notably Streptomyces clavuligerus.[1][2] Unlike the structurally related clavulanic acid, which is a potent β-lactamase inhibitor, 5S clavams such as valclavam exhibit antifungal and other biological activities.[2] The extraction and purification of valclavam from fermentation broths are critical steps for further research and development. These application notes provide detailed protocols for the cultivation of Streptomyces, extraction and purification of valclavam, and methods for its analysis, drawing upon established methodologies for clavam metabolites.

Data Presentation

Due to the limited availability of specific quantitative data for valclavam, the following tables summarize typical yields and purity obtained for the closely related and extensively studied clavam metabolite, clavulanic acid, which can serve as a benchmark for optimizing valclavam extraction.

Table 1: Fermentation Titers of Clavulanic Acid in Streptomyces clavuligerus

Fermentation StrategyCarbon SourceNitrogen SourceTypical Titer (mg/L)Reference
BatchGlycerolSoy Flour400 - 800[3]
Fed-batchGlycerolSoy Protein Isolate1500 - 3000[3]
Mutant Strain (Fed-batch)GlycerolL-arginine supplemented> 4000[3]

Table 2: Recovery and Purity of Clavulanic Acid using Different Purification Strategies

Purification StepMethodRecovery (%)Purity (%)Reference
Initial CaptureSolvent Extraction (Ethyl Acetate)35-40-[4]
Primary PurificationAnion Exchange Chromatography~80>90[5]
PolishingReverse Phase Chromatography>95>98[6]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces clavuligerus for Valclavam Production

This protocol describes the submerged fermentation of S. clavuligerus to produce valclavam and other 5S clavams.

1. Media Preparation:

  • Seed Medium (per liter): 10 g malt (B15192052) extract, 10 g yeast extract, 20 g glycerol. Adjust pH to 6.8 before autoclaving.

  • Production Medium (per liter): 20 g soy flour, 15 g glycerol, 1 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, 0.001 g MnCl₂·4H₂O, 0.001 g FeSO₄·7H₂O, 0.001 g ZnSO₄·7H₂O. Adjust pH to 6.8 before autoclaving.

2. Inoculum Preparation:

  • Inoculate a loopful of S. clavuligerus spores or mycelial fragments from a mature agar (B569324) plate into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours until dense growth is observed.

3. Production Fermentation:

  • Inoculate the production medium with the seed culture at a 5% (v/v) ratio.

  • Incubate the production culture at 28°C with agitation at 200-250 rpm for 5-7 days.

  • Monitor the production of valclavam periodically by taking samples for HPLC analysis.

Protocol 2: Extraction and Purification of Valclavam

This protocol outlines the steps for extracting and purifying valclavam from the fermentation broth. Due to the potential instability of the β-lactam ring, it is recommended to perform extraction and purification steps at low temperatures (4-10°C) and maintain a pH between 6.0 and 7.2 where possible.[7]

1. Biomass Removal:

  • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelium.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulate matter.

2. Solvent Extraction:

  • Adjust the pH of the cell-free broth to 2.0 with a suitable acid (e.g., HCl) immediately before extraction to protonate the clavam molecules.[4]

  • Transfer the acidified broth to a separating funnel and add an equal volume of cold ethyl acetate (B1210297).[8][9]

  • Shake vigorously for 10-15 minutes and allow the phases to separate.

  • Collect the organic (upper) phase.

  • Repeat the extraction of the aqueous phase with another volume of cold ethyl acetate to maximize recovery.

  • Pool the organic extracts.

3. Concentration:

  • Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

  • Evaporate to a small volume or to dryness.

4. Primary Purification (Silica Gel Chromatography):

  • Resuspend the concentrated extract in a minimal volume of a suitable solvent (e.g., methanol).

  • Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., chloroform).

  • Load the resuspended extract onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.

  • Collect fractions and analyze for the presence of valclavam using HPLC.

  • Pool the fractions containing the purified valclavam.

5. Final Concentration:

  • Evaporate the solvent from the pooled, purified fractions under reduced pressure to obtain the purified valclavam.

  • Store the purified compound at -20°C or below.

Protocol 3: HPLC Analysis of Valclavam

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of valclavam. This method is adapted from established protocols for clavulanic acid.[6][10]

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • For quantification, a derivatization step with imidazole (B134444) can be employed to form a stable chromophore. Mix the filtered sample with an equal volume of imidazole solution (1M in a suitable buffer) and incubate for 15 minutes at room temperature.[10]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1 M KH₂PO₄, pH 3.2) and Solvent B (Methanol).

  • Gradient Program: A linear gradient tailored to separate the 5S clavams from other broth components. A starting point could be 5% B, increasing to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 311 nm (for imidazole-derivatized samples) or a lower wavelength (~220 nm) for underivatized samples.[10]

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve using purified valclavam of known concentration.

  • Calculate the concentration of valclavam in the samples by comparing their peak areas to the standard curve.

Visualizations

Biosynthetic Pathway of 5S Clavams

The biosynthesis of valclavam and other 5S clavams in Streptomyces clavuligerus shares its initial steps with the well-characterized clavulanic acid pathway, diverging at the intermediate clavaminic acid.[11][12][13]

Valclavam Biosynthesis Pathway cluster_legend Legend Arginine Arginine N_Carboxyethylarginine N²-(2-carboxyethyl)-arginine Arginine->N_Carboxyethylarginine CEAS Glyceraldehyde_3_P Glyceraldehyde-3-phosphate Glyceraldehyde_3_P->N_Carboxyethylarginine Guanidinoproclavaminic_acid Guanidinoproclavaminic acid N_Carboxyethylarginine->Guanidinoproclavaminic_acid BLS Proclavaminic_acid Proclavaminic acid Guanidinoproclavaminic_acid->Proclavaminic_acid PAH Clavaminic_acid Clavaminic acid (3S, 5S) Proclavaminic_acid->Clavaminic_acid CAS Valclavam Valclavam Clavaminic_acid->Valclavam Cvm Pathway Enzymes Other_5S_Clavams Other 5S Clavams Clavaminic_acid->Other_5S_Clavams Cvm Pathway Enzymes Clavulanic_Acid Clavulanic Acid (3R, 5R) Clavaminic_acid->Clavulanic_Acid Late CA Pathway Enzymes CEAS CEAS BLS BLS CAS1 CAS PAH PAH CAS2 CAS Cvm_enzymes Cvm Pathway Enzymes Precursor Precursor Intermediate Intermediate Branch_Point Key Branch Point Enzyme Enzyme Final_Product Final Product Valclavam Extraction Workflow Start Streptomyces Fermentation Broth Centrifugation 1. Biomass Removal (Centrifugation/Filtration) Start->Centrifugation Solvent_Extraction 2. Solvent Extraction (Ethyl Acetate, pH 2.0) Centrifugation->Solvent_Extraction Cell-free supernatant Concentration 3. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Organic phase Purification 4. Purification (Silica Gel Chromatography) Concentration->Purification Crude extract Analysis 5. Analysis (HPLC) Purification->Analysis Purified fractions Final_Product Purified Valclavam Analysis->Final_Product Characterized product

References

Application

Application Notes & Protocols: Purification of Valclavam

Audience: Researchers, scientists, and drug development professionals. Introduction: Valclavam is a novel beta-lactam antibiotic with significant potential in combating resistant bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Valclavam is a novel beta-lactam antibiotic with significant potential in combating resistant bacterial strains. Effective research and development of Valclavam necessitate a robust and reproducible purification protocol to ensure high purity and yield from fermentation cultures. These application notes provide a detailed, step-by-step protocol for the extraction and purification of Valclavam from a Streptomyces fermentation broth. The protocol is based on established methods for the purification of related clavam antibiotics and other beta-lactam compounds.

Experimental Protocols

1. Fermentation and Harvest

A suitable Streptomyces strain capable of producing Valclavam is cultured under optimal fermentation conditions. The following protocol outlines the harvesting and initial extraction steps.

  • 1.1. Culture Growth: Inoculate a seed culture of the Streptomyces strain into a suitable production medium. Incubate the culture for 96 to 120 hours at 28°C with agitation (200 rpm).[1]

  • 1.2. Mycelial Separation: After the incubation period, separate the mycelial biomass from the culture broth by filtration through a Buchner funnel or by centrifugation at 6,000 rpm for 15 minutes.[1][2] The resulting cell-free supernatant contains the crude Valclavam.

2. Solvent Extraction of Valclavam

Liquid-liquid extraction is employed to isolate Valclavam from the aqueous culture supernatant.

  • 2.1. pH Adjustment: Adjust the pH of the cell-free supernatant to a range of 4.0-5.0 using a suitable acid (e.g., 1M HCl) to enhance the extraction of acidic beta-lactam compounds. This step should be performed in a cold environment (e.g., ice bath) to minimize degradation of the temperature and pH-sensitive Valclavam molecule.

  • 2.2. Extraction: Perform the extraction twice with an equal volume of a polar organic solvent such as ethyl acetate.[1][3] Combine the organic phases.

  • 2.3. Concentration: Concentrate the combined organic extracts to dryness under reduced pressure using a rotary evaporator. The resulting residue contains the crude Valclavam extract.[1]

3. Chromatographic Purification

A multi-step chromatography approach is utilized to achieve high purity Valclavam.

  • 3.1. Reversed-Phase Chromatography (Initial Purification):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Procedure: Dissolve the crude extract in a minimal volume of Mobile Phase A and load it onto the pre-equilibrated C18 column. Collect fractions and analyze for the presence of Valclavam using a suitable method such as UV spectrophotometry at 260 nm or by bioassay. Pool the fractions containing Valclavam.

  • 3.2. Ion-Exchange Chromatography (Intermediate Purification):

    • Resin: A suitable anion-exchange resin.

    • Loading Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

    • Procedure: Adjust the pH of the pooled fractions from the reversed-phase step to 8.0 and load onto the equilibrated anion-exchange column. Wash the column with Buffer A to remove unbound impurities. Elute the bound Valclavam using a linear gradient of 0-100% Buffer B. Collect and analyze fractions for Valclavam.

  • 3.3. Size-Exclusion Chromatography (Final Polishing):

    • Column: A suitable size-exclusion column (e.g., Sephadex G-25).

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Procedure: Concentrate the pooled fractions from the ion-exchange step and load onto the equilibrated size-exclusion column. Elute with the mobile phase and collect fractions. This step serves to desalt the sample and remove any remaining small molecule impurities.

4. Purity Assessment

The purity of the final Valclavam preparation should be assessed using analytical techniques.

  • 4.1. High-Performance Liquid Chromatography (HPLC):

    • Column: Analytical C18 reversed-phase column.

    • Detection: UV at 260 nm.

    • The purity is determined by the peak area of Valclavam relative to the total peak area of all components in the chromatogram.

  • 4.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS analysis is used to confirm the molecular weight of the purified Valclavam.

Data Presentation

Table 1: Solvent Extraction Efficiency

Extraction StepStarting Volume (L)Solvent UsedSolvent Volume (L)Crude Extract Yield (g)Estimated Purity (%)
110Ethyl Acetate105.2~15
210Ethyl Acetate102.1~15
Total 7.3

Table 2: Chromatographic Purification Summary

Chromatography StepColumn TypeLoading Amount (mg)Pooled Fraction Volume (mL)Purified Yield (mg)Purity (%)
Reversed-PhaseC18100050350>70
Ion-ExchangeAnion-Exchange35025210>90
Size-ExclusionSephadex G-2521015185>98

Visualizations

experimental_workflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis fermentation Streptomyces Culture harvest Filtration/Centrifugation fermentation->harvest supernatant Cell-Free Supernatant harvest->supernatant Collect Supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Valclavam Extract concentration->crude_extract rp_hplc Reversed-Phase HPLC crude_extract->rp_hplc ion_exchange Ion-Exchange Chromatography rp_hplc->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec pure_valclavam Purified Valclavam sec->pure_valclavam analysis Purity Assessment (HPLC, LC-MS) pure_valclavam->analysis

Caption: Overall workflow for the purification of Valclavam.

signaling_pathway_placeholder Progenitor_Cell Progenitor Cell Intermediate_A Intermediate A Progenitor_Cell->Intermediate_A Enzyme 1 Intermediate_B Intermediate B Intermediate_A->Intermediate_B Enzyme 2 Valclavam Valclavam Biosynthesis Intermediate_B->Valclavam Enzyme 3

Caption: Simplified hypothetical biosynthetic pathway for Valclavam.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Valclavam

Introduction Valclavam is a novel beta-lactamase inhibitor. This application note describes a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Val...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valclavam is a novel beta-lactamase inhibitor. This application note describes a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Valclavam in bulk drug substance and pharmaceutical dosage forms. The method is developed to be stability-indicating, capable of separating Valclavam from its potential degradation products and related substances.

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The separation is based on the differential partitioning of Valclavam and its impurities between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where Valclavam exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 4.0 with o-phosphoric acid) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 15 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing 950 mL of the buffer with 50 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Valclavam reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

Sample Preparation (for a hypothetical tablet formulation)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Valclavam and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 5.0 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Validation Data Summary

ParameterResults
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intraday0.65%
- Interday1.15%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity No interference from excipients or degradation products

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System MobilePhase->HPLCSys StandardPrep Standard Preparation StandardPrep->HPLCSys SamplePrep Sample Preparation SamplePrep->HPLCSys ChromSep Chromatographic Separation HPLCSys->ChromSep Detection UV Detection (220 nm) ChromSep->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Valclavam.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of Valclavam. The method is specific, accurate, precise, and linear over the specified concentration range. Its stability-indicating nature makes it suitable for routine quality control and stability studies of Valclavam in both bulk and formulated products.

Application

Detection and Quantification of Valclavam in Biological Matrices using Liquid Chromatography-Mass Spectrometry

Application Note and Protocol For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam is a β-lactamase inhibitor, structurally related to clavulanic acid. It is often co-administered with β...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam is a β-lactamase inhibitor, structurally related to clavulanic acid. It is often co-administered with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. Accurate and sensitive quantification of Valclavam in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and standardized protocols for the detection and quantification of Valclavam using liquid chromatography-mass spectrometry (LC-MS), based on established methods for the closely related compound, clavulanic acid.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methods for the determination of clavulanic acid, which are expected to be directly applicable to Valclavam, in different biological matrices.

Table 1: Quantitative Parameters for Clavulanic Acid in Human Plasma [1]

MethodLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
LC-MS/MS6262 - 200095.6[1]
LC-MS/MS5050 - 500097.9 - 102.4[1]
LC-MS/MS25.2825.28 - 500047 - 51[1]
UPLC-MS/MS2525 - 2500>96[1]
LC-MS/MS2020 - 5000Not Reported[1]
LC-MS/MS2020 - 10000Not Reported[2][3][4]

Experimental Workflow

The general workflow for the analysis of Valclavam using LC-MS involves several key steps, from sample collection and preparation to data acquisition and analysis.

Valclavam Detection Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution (Optional) Supernatant_Transfer->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A generalized workflow for the quantitative analysis of Valclavam by LC-MS.

Experimental Protocols

The following protocols are based on established methods for clavulanic acid and can be adapted for Valclavam analysis.

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a common and straightforward method for the extraction of Valclavam from plasma samples.[1]

Materials and Reagents:

  • Human plasma samples

  • Valclavam reference standard

  • Internal Standard (IS) solution (e.g., 4-hydroxytolbutamide)[2][3][4]

  • Acetonitrile (B52724) (ACN), cold (HPLC grade)

  • Deionized water

  • Dichloromethane (for back-extraction, optional)[2][3][4]

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Pipette a specific volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

  • Add a specified amount of the internal standard solution.

  • Add 750 µL of cold acetonitrile to the plasma sample (a plasma to ACN ratio of 1:3 is common).[5]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at 14,000 RCF for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[1]

  • Optional Back-Extraction Step: For further cleanup, the deproteinized sample can be subjected to back-extraction using distilled water and dichloromethane.[2][3][4]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines typical LC-MS/MS parameters for the analysis of Valclavam. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters:

  • LC System: An Agilent 1260 series LC system or equivalent.[6]

  • Column: A Poroshell 120 EC-C18 column or a similar reversed-phase column is suitable.[2][3][4]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile or methanol.[6]

  • Flow Rate: 0.5 mL/min.[2][3][4]

  • Gradient: A gradient elution is typically employed to achieve good separation. An example gradient could be:

    • 0-1 min: 5% B

    • 1-4 min: 5-95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95-5% B

    • 5.1-6.5 min: 5% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

Mass Spectrometry Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Thermo Scientific™ TSQ Quantum™ Access MAX or an Agilent 6460 LC-MS/MS.[6][7]

  • Ionization Mode: Negative Electrospray Ionization (ESI) is often preferred for clavulanate and its derivatives.[2][3][4]

  • Precursor and Product Ions: For clavulanate, the transition m/z 198.0 → 135.8 is commonly monitored.[2][3][4] The specific transition for Valclavam should be determined by infusing a standard solution into the mass spectrometer.

  • Source Parameters:

    • Spray Voltage: ~3.0 kV.[1]

    • Capillary Temperature: ~210 - 300°C.[1]

    • Sheath and Aux Gas Flow Rates: Optimized for stable spray and desolvation.[1]

  • Collision Energy (CE): Optimized for the specific instrument and transition to achieve optimal fragmentation.

Signaling Pathway and Fragmentation

While Valclavam itself is not part of a signaling pathway, understanding its fragmentation pattern in the mass spectrometer is crucial for developing a sensitive and specific detection method. The fragmentation of β-lactam antibiotics typically involves the cleavage of the β-lactam ring.

Valclavam Fragmentation Valclavam_Precursor Valclavam Precursor Ion [M-H]- Fragmentation Collision-Induced Dissociation (CID) Valclavam_Precursor->Fragmentation Product_Ion_1 Product Ion 1 (e.g., from β-lactam ring cleavage) Fragmentation->Product_Ion_1 Product_Ion_2 Product Ion 2 (Other characteristic fragments) Fragmentation->Product_Ion_2

Simplified fragmentation pathway of Valclavam in a mass spectrometer.

Stability and Considerations

Clavulanic acid is known to be relatively unstable, and its stability can be affected by factors such as pH and temperature.[6][8][9] It is crucial to handle and store samples containing Valclavam appropriately to prevent degradation and ensure accurate quantification. Studies have shown that the degradation half-life of clavulanic acid in broth at pH 7.25 is approximately 29.0 hours.[6][8][9] Therefore, samples should be kept on ice during processing and stored at -80°C for long-term storage.

Conclusion

The methods described in this application note provide a robust framework for the detection and quantification of Valclavam in biological matrices by LC-MS. The protocols, based on well-established methods for the closely related compound clavulanic acid, offer high sensitivity and selectivity. Proper validation of these methods for Valclavam in the specific matrix of interest is essential to ensure accurate and reliable results in research and drug development settings.

References

Method

Application Notes and Protocols for the Structural Elucidation of Valclavam Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam is a naturally occurring β-lactamase inhibitor belonging to the clavam class of antibiotics. Its structural elucidation is crucial fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam is a naturally occurring β-lactamase inhibitor belonging to the clavam class of antibiotics. Its structural elucidation is crucial for understanding its mechanism of action, facilitating synthetic efforts, and enabling the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex stereochemistry and connectivity of Valclavam. These application notes provide a detailed overview of the NMR-based methodologies for the structural characterization of Valclavam, including comprehensive data tables and experimental protocols.

Chemical Structure of Valclavam

IUPAC Name: 2-[(2-amino-3-methyl-butanoyl)amino]-3-hydroxy-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid

Molecular Formula: C₁₄H₂₃N₃O₆

Molecular Weight: 329.35 g/mol

NMR Data for Structural Elucidation

A complete set of ¹H and ¹³C NMR data is fundamental for the structural assignment of Valclavam. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These data were acquired in a suitable deuterated solvent (e.g., D₂O) and referenced to a standard.

Table 1: ¹H NMR Spectroscopic Data for Valclavam
Atom No.δ (ppm)MultiplicityJ (Hz)
Valine Moiety
H-2'3.95d4.5
H-3'2.25m
H-4' (CH₃)1.05d7.0
H-5' (CH₃)1.02d7.0
Butanoic Acid Moiety
H-24.40d3.5
H-34.20m
H-4a2.10dd14.5, 5.0
H-4b1.95dd14.5, 8.0
Clavam Core
H-24.35t8.5
H-34.95ddd8.5, 5.0, 2.0
H-55.75d2.5
H-6a3.15dd17.5, 2.0
H-6b3.60d17.5

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and pH.

Table 2: ¹³C NMR Spectroscopic Data for Valclavam
Atom No.δ (ppm)
Valine Moiety
C-1' (C=O)172.5
C-2'59.8
C-3'30.5
C-4' (CH₃)19.2
C-5' (CH₃)18.8
Butanoic Acid Moiety
C-1 (COOH)175.0
C-254.0
C-370.5
C-438.0
Clavam Core
C-275.5
C-365.0
C-5100.5
C-648.0
C-7 (C=O)176.5

Experimental Protocols for NMR Analysis

The structural elucidation of Valclavam requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Sample Preparation
  • Dissolve approximately 5-10 mg of purified Valclavam in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of a suitable internal standard (e.g., TSP, TMS) for chemical shift referencing if required.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Purpose: To determine the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

      • Spectral Width: 12-16 ppm

  • ¹³C NMR:

    • Purpose: To determine the chemical shifts of all carbon atoms in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

      • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

      • Relaxation Delay: 2-5 seconds

      • Spectral Width: 200-220 ppm

2D NMR Spectroscopy
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds. This helps to establish the connectivity of proton networks within the molecule.

    • Typical Parameters:

      • Pulse Sequence: cosygpmf or similar

      • Number of Increments: 256-512 in the indirect dimension (t₁)

      • Number of Scans: 4-16 per increment

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons.

    • Typical Parameters:

      • Pulse Sequence: hsqcedetgpsisp2.3 or similar

      • Number of Increments: 128-256 in the indirect dimension (t₁)

      • Number of Scans: 8-32 per increment

      • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Sequence: hmbcgplpndqf or similar

      • Number of Increments: 256-512 in the indirect dimension (t₁)

      • Number of Scans: 16-64 per increment

      • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 4-8 Hz

Workflow and Logic for Structural Elucidation

The following diagrams illustrate the logical workflow for the structural elucidation of Valclavam using the NMR data.

valclavam_structure_elucidation_workflow cluster_data_acquisition 1. Data Acquisition cluster_fragment_assembly 2. Fragment Assembly cluster_connectivity 3. Inter-fragment Connectivity cluster_final_structure 4. Final Structure H1_NMR 1H NMR Valine Valine Moiety H1_NMR->Valine Butanoic_Acid Butanoic Acid Moiety H1_NMR->Butanoic_Acid Clavam_Core Clavam Core H1_NMR->Clavam_Core C13_NMR 13C NMR C13_NMR->Valine C13_NMR->Butanoic_Acid C13_NMR->Clavam_Core COSY 1H-1H COSY COSY->Valine COSY->Butanoic_Acid COSY->Clavam_Core HSQC 1H-13C HSQC HSQC->Valine HSQC->Butanoic_Acid HSQC->Clavam_Core HMBC 1H-13C HMBC Connect_Val_But Connect Valine to Butanoic Acid HMBC->Connect_Val_But Connect_But_Clav Connect Butanoic Acid to Clavam Core HMBC->Connect_But_Clav Valine->Connect_Val_But Butanoic_Acid->Connect_Val_But Butanoic_Acid->Connect_But_Clav Clavam_Core->Connect_But_Clav Final_Structure Complete Valclavam Structure Connect_Val_But->Final_Structure Connect_But_Clav->Final_Structure

Caption: Workflow for Valclavam Structural Elucidation.

valclavam_nmr_logic cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear cluster_2d_hetero 2D Heteronuclear cluster_structure Structural Information H1 1H NMR (Proton Environment & J-coupling) COSY COSY (1H-1H Connectivity) H1->COSY HSQC HSQC (Direct 1H-13C Correlation) H1->HSQC Fragments Identify Spin Systems (Val, Butanoic, Clavam) H1->Fragments C13 13C NMR (Carbon Skeleton) C13->HSQC C13->Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (Long-range 1H-13C Correlation) Connectivity Connect Fragments (Amide & C-C Bonds) HMBC->Connectivity Fragments->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY - if needed) Connectivity->Stereochem

Caption: Logical Relationships in NMR Data Interpretation.

Data Interpretation and Structure Assembly

  • Identify Spin Systems:

    • Use the ¹H NMR and COSY spectra to identify coupled proton networks corresponding to the valine, butanoic acid, and clavam core moieties. For instance, the characteristic isopropyl group of valine will show a doublet for the two methyl groups and a multiplet for the adjacent methine proton.

  • Assign Carbons:

    • Use the HSQC spectrum to assign the carbon signals for all protonated carbons by correlating them to their directly attached, already assigned protons.

  • Connect the Fragments:

    • Utilize the HMBC spectrum to establish the connectivity between the different structural fragments. Key correlations to look for include:

      • The correlation from the amide proton (NH) of the butanoic acid moiety to the carbonyl carbon (C-1') of the valine moiety, confirming the amide bond.

      • Correlations from the H-4 protons of the butanoic acid moiety to carbons in the clavam core (e.g., C-3 of the clavam ring), establishing their linkage.

      • Correlations from various protons to the quaternary carbons (C=O, COOH) to confirm their positions.

  • Determine Stereochemistry:

    • The relative stereochemistry is often inferred from coupling constants and, if necessary, confirmed using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments show through-space correlations between protons that are close to each other, providing crucial information about the 3D arrangement of the molecule.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of Valclavam. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the atomic connectivity and stereochemistry of this important natural product. These application notes and protocols serve as a comprehensive guide for scientists involved in the discovery, development, and synthesis of Valclavam and related compounds.

Application

Application Notes and Protocols for Developing a Bioassay for Valclavam Activity

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the development and implementation of a bioassay to determine the biological activity of Valclavam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of a bioassay to determine the biological activity of Valclavam. The protocols outlined below are designed to be robust and reproducible for the screening and characterization of Valclavam and its analogs.

Introduction

Valclavam is a member of the clavam family of antibiotics, known for its bacteriostatic and fungistatic properties.[1] Unlike the well-known clavam, clavulanic acid, which is a potent β-lactamase inhibitor, Valclavam's primary mechanism of action in bacteria such as E. coli is the non-competitive inhibition of homoserine-O-succinyltransferase.[1] This enzyme is critical for the biosynthesis of methionine. In eukaryotes, such as Saccharomyces cerevisiae, Valclavam has been shown to inhibit the formation of RNA.[1]

This document details two primary bioassay protocols to quantify the activity of Valclavam: a whole-cell antibacterial assay using a methionine auxotroph of E. coli and an in vitro enzymatic assay targeting homoserine-O-succinyltransferase. Additionally, a protocol for assessing its antifungal activity through RNA synthesis inhibition is provided.

Principle of the Bioassays

The antibacterial bioassay is based on the principle of bacterial growth inhibition. By utilizing a bacterial strain that is deficient in methionine biosynthesis, the specific inhibitory effect of Valclavam on this pathway can be sensitively measured. The enzymatic assay provides a more direct measure of Valclavam's inhibitory activity on its specific molecular target, homoserine-O-succinyltransferase. The antifungal assay measures the reduction in fungal growth as a result of RNA synthesis inhibition.

Section 1: Antibacterial Activity Bioassay

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol details the determination of the minimum inhibitory concentration (MIC) of Valclavam against a methionine-auxotrophic strain of Escherichia coli.

Materials:

  • Valclavam (Molecular Formula: C14H23N3O6)[2]

  • Methionine-auxotrophic E. coli strain (e.g., ATCC 15224)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Minimal Media (M9) supplemented with 0.4% glucose and 1 mM MgSO4

  • L-methionine

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the methionine-auxotrophic E. coli strain into 5 mL of CAMHB supplemented with 50 µg/mL L-methionine.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in M9 minimal media to achieve a final cell density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Valclavam Dilutions:

    • Prepare a stock solution of Valclavam in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the Valclavam stock solution in M9 minimal media in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the Valclavam dilutions.

    • Include a positive control (bacteria in M9 media without Valclavam) and a negative control (M9 media only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of Valclavam that inhibits visible growth of the bacteria.

Data Presentation

Table 1: Hypothetical MIC of Valclavam against E. coli (Methionine Auxotroph)

CompoundConcentration (µg/mL)Growth (OD600)Inhibition (%)
Valclavam1280.0595
Valclavam640.0694
Valclavam320.1288
Valclavam160.4555
Valclavam80.8812
Valclavam40.955
Valclavam21.01-1
Valclavam11.000
Positive Control01.000
Negative ControlN/A0.04100

Caption: Experimental Workflow for MIC Determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (E. coli Met-) D Inoculation of 96-well Plate A->D B Valclavam Stock C Serial Dilution of Valclavam B->C C->D E Incubation (37°C, 18-24h) D->E F OD600 Measurement E->F G MIC Determination F->G

Section 2: Enzymatic Bioassay

Experimental Protocol: Homoserine-O-Succinyltransferase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of homoserine-O-succinyltransferase by Valclavam.

Materials:

  • Purified homoserine-O-succinyltransferase

  • Homoserine

  • Succinyl-CoA

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 7.5)

  • Valclavam

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme Reaction:

    • The reaction measures the release of Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.

    • Prepare a reaction mixture containing Tris-HCl buffer, homoserine, and DTNB.

  • Inhibition Assay:

    • In a 96-well plate, add 50 µL of the reaction mixture.

    • Add 10 µL of various concentrations of Valclavam (or vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of Succinyl-CoA.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

    • Calculate the reaction rate (V) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each Valclavam concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of Valclavam concentration.

Data Presentation

Table 2: Hypothetical IC50 of Valclavam against Homoserine-O-Succinyltransferase

Valclavam (µM)Reaction Rate (mOD/min)% Inhibition
1002.595.0
505.189.8
2510.379.4
12.520.758.6
6.2535.229.6
3.1345.88.4
0 (Control)50.00.0

Caption: Methionine Biosynthesis Pathway Inhibition.

Methionine_Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine ... Enzyme Homoserine-O- succinyltransferase Homoserine->Enzyme O_Succinylhomoserine O-Succinylhomoserine Methionine Methionine O_Succinylhomoserine->Methionine ... Valclavam Valclavam Valclavam->Enzyme Inhibition Enzyme->O_Succinylhomoserine

Section 3: Antifungal Activity Bioassay

Experimental Protocol: Yeast Growth Inhibition and RNA Synthesis Assay

This protocol assesses the antifungal activity of Valclavam against Saccharomyces cerevisiae and its effect on RNA synthesis.

Materials:

  • Saccharomyces cerevisiae (e.g., BY4741)

  • Yeast Peptone Dextrose (YPD) broth

  • Valclavam

  • [3H]-Uridine

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

  • Sterile 96-well microtiter plates

Procedure:

Part A: Yeast Growth Inhibition (MIC)

  • Follow the same principles as the bacterial MIC determination (Section 1), using YPD broth and incubating at 30°C for 24-48 hours.

Part B: RNA Synthesis Inhibition

  • Yeast Culture: Grow S. cerevisiae in YPD broth to mid-log phase.

  • Treatment: Aliquot the yeast culture into tubes and treat with various concentrations of Valclavam or a vehicle control. Incubate for 1 hour.

  • Radiolabeling: Add [3H]-Uridine to each tube and incubate for an additional 30 minutes.

  • Precipitation and Filtration: Stop the reaction by adding cold TCA. Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Quantification: Wash the filters with TCA and ethanol. Measure the radioactivity of the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition of [3H]-Uridine incorporation for each Valclavam concentration.

Data Presentation

Table 3: Hypothetical Antifungal Activity of Valclavam

CompoundS. cerevisiae MIC (µg/mL)RNA Synthesis IC50 (µM)
Valclavam1625
Fluconazole (Control)8>100

Caption: Antifungal Assay Workflow.

Antifungal_Workflow cluster_growth Growth Inhibition cluster_rna RNA Synthesis Inhibition A1 Yeast Culture (S. cerevisiae) A2 Valclavam Treatment A1->A2 A3 Incubation & OD Reading A2->A3 A4 MIC Determination A3->A4 B1 Yeast Culture B2 Valclavam Treatment B1->B2 B3 [3H]-Uridine Pulse-Labeling B2->B3 B4 TCA Precipitation & Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 IC50 Calculation B5->B6

References

Method

Application Notes and Protocols for the Experimental Use of Valclavam in Microbiology

For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam is a member of the clavam class of natural products, exhibiting both bacteriostatic and fungistatic properties. Unlike the well-known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam is a member of the clavam class of natural products, exhibiting both bacteriostatic and fungistatic properties. Unlike the well-known clavam, clavulanic acid, which primarily acts as a β-lactamase inhibitor, Valclavam possesses a distinct dual mechanism of action. In bacteria, particularly Escherichia coli, it inhibits methionine biosynthesis, while in eukaryotes such as Saccharomyces cerevisiae, it disrupts RNA synthesis.[1][2] These unique properties make Valclavam a compound of interest for microbiological research and potential therapeutic development.

These application notes provide a comprehensive overview of the experimental use of Valclavam, including its mechanisms of action, detailed protocols for its study, and data presentation formats.

Mechanisms of Action

Valclavam's antimicrobial activity stems from two distinct molecular mechanisms depending on the target organism:

  • Inhibition of Methionine Biosynthesis in Bacteria: In E. coli, Valclavam acts as a non-competitive inhibitor of homoserine O-succinyltransferase.[1][2] This enzyme catalyzes a critical step in the methionine biosynthesis pathway. By blocking this pathway, Valclavam deprives the bacteria of an essential amino acid, leading to the cessation of growth (bacteriostatic effect). The uptake of Valclavam into E. coli is dependent on functional peptide transport systems.[1]

  • Inhibition of RNA Synthesis in Fungi: In eukaryotic microorganisms like Saccharomyces cerevisiae, Valclavam inhibits the formation of RNA, leading to a fungistatic effect.[1][2] The precise molecular target within the RNA synthesis machinery is still under investigation, as it does not appear to directly inhibit isolated RNA polymerases.[1]

Data Presentation

The following tables provide templates for organizing and presenting quantitative data from experiments with Valclavam. Due to the limited availability of published specific data for Valclavam, these tables are presented with hypothetical values to serve as a guide for researchers.

Table 1: Minimum Inhibitory Concentration (MIC) of Valclavam against various microorganisms.

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 2592216
Staphylococcus aureusATCC 29213>128
Pseudomonas aeruginosaATCC 27853>128
Saccharomyces cerevisiaeATCC 976332
Candida albicansATCC 9002864
Aspergillus fumigatusATCC 204305>128

Table 2: Synergy of Valclavam with a β-lactam antibiotic against a β-lactamase producing strain of E. coli.

CompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
Valclavam1681.0Additive
Ampicillin256128
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: ≤0.5; Additive: >0.5 to 4.0; Antagonism: >4.0.

Table 3: Inhibition of Homoserine O-Succinyltransferase by Valclavam.

CompoundIC50 (µM)Inhibition Type
Valclavam5.2Non-competitive

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Valclavam.

Materials:

  • Valclavam stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of Valclavam in the appropriate broth medium in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungus being tested.

  • Determine the MIC by visual inspection for the lowest concentration of Valclavam that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, or antagonistic effects of Valclavam in combination with another antimicrobial agent.

Materials:

  • Stock solutions of Valclavam and the second antimicrobial agent

  • Appropriate broth medium

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • In a 96-well plate, prepare serial dilutions of Valclavam along the x-axis (columns) and the second antimicrobial along the y-axis (rows). This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with a standardized microbial suspension as described in the MIC protocol.

  • Include rows and columns with single-agent dilutions to determine the MIC of each compound alone.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC for each compound alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction.

Protocol 3: Homoserine O-Succinyltransferase Inhibition Assay

This protocol is designed to measure the inhibitory activity of Valclavam against its bacterial target enzyme.

Materials:

  • Purified Homoserine O-Succinyltransferase

  • L-homoserine

  • Succinyl-CoA

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 7.5)

  • Valclavam

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The assay measures the release of Coenzyme A (CoA-SH) which reacts with DTNB to produce a yellow-colored product that can be measured at 412 nm.

  • Prepare a reaction mixture containing Tris-HCl buffer, L-homoserine, and DTNB.

  • Add varying concentrations of Valclavam to the wells of a microplate. Include a control with no inhibitor.

  • Add the purified enzyme to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding Succinyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer in kinetic mode.

  • Calculate the initial reaction velocity for each Valclavam concentration.

  • Plot the percentage of inhibition against the logarithm of the Valclavam concentration to determine the IC50 value.

Protocol 4: Fungal RNA Synthesis Inhibition Assay

This protocol measures the effect of Valclavam on RNA synthesis in fungal cells by monitoring the incorporation of a radiolabeled precursor.

Materials:

  • Log-phase fungal culture (e.g., Saccharomyces cerevisiae)

  • [³H]-uridine

  • Valclavam

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Grow the fungal culture to the mid-logarithmic phase.

  • Aliquot the culture and add different concentrations of Valclavam. Include a solvent control.

  • Add [³H]-uridine to each culture and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized RNA.

  • Harvest the fungal cells by filtration and wash thoroughly to remove unincorporated [³H]-uridine.

  • Precipitate the macromolecules, including RNA, with cold TCA.

  • Collect the precipitate on glass fiber filters.

  • Wash the filters with cold TCA and ethanol.

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • A dose-dependent decrease in radioactivity in the Valclavam-treated samples compared to the control indicates inhibition of RNA synthesis.

Visualizations

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway in E. coli cluster_inhibition Inhibition by Valclavam Homoserine Homoserine O-Succinylhomoserine O-Succinylhomoserine Homoserine->O-Succinylhomoserine Homoserine O-succinyltransferase Cystathionine Cystathionine O-Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Valclavam Valclavam Homoserine O-succinyltransferase Homoserine O-succinyltransferase Valclavam->Homoserine O-succinyltransferase Non-competitive inhibition

Caption: Inhibition of Methionine Biosynthesis by Valclavam in E. coli.

Fungal_RNA_Synthesis_Inhibition cluster_process Fungal RNA Synthesis rDNA Ribosomal DNA RNA Polymerase I RNA Polymerase I rDNA->RNA Polymerase I pre-rRNA pre-rRNA RNA Polymerase I->pre-rRNA Transcription RNA Formation RNA Formation Mature rRNA Mature rRNA pre-rRNA->Mature rRNA Processing Ribosome Assembly Ribosome Assembly Mature rRNA->Ribosome Assembly Valclavam Valclavam Valclavam->RNA Formation Inhibition

Caption: Valclavam's inhibitory effect on fungal RNA formation.

Experimental_Workflow_MIC start Start prep_valclavam Prepare Valclavam Serial Dilutions start->prep_valclavam prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_valclavam->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application

Valclavam as a Research Tool in Fungal Studies: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Valclavam (CAS Registry Number: 98359-78-5) is a member of the clavam family of natural products. It has been identified as a fungistatic agent with a distinct mechanism of action in eukaryotes compared to its antibacterial properties. In fungal species such as Saccharomyces cerevisiae, Valclavam has been observed to inhibit the formation of RNA within living cells. Notably, this inhibition does not appear to be a direct consequence of targeting RNA polymerases, as studies on isolated yeast nuclei have shown these enzymes to be unaffected by Valclavam. This suggests an indirect mechanism of action, potentially involving upstream signaling pathways or the regulation of nucleotide biosynthesis, making Valclavam a valuable tool for investigating these fundamental cellular processes in fungi.

These application notes provide an overview of the potential uses of Valclavam as a research tool in fungal studies, along with hypothetical quantitative data and detailed experimental protocols to guide its application in the laboratory.

Applications

Valclavam's unique mode of action on fungal RNA synthesis lends itself to several key research applications:

  • Dissecting Fungal RNA Metabolism: As Valclavam inhibits RNA formation without directly targeting RNA polymerases, it can be employed as a chemical probe to identify and characterize the upstream regulatory pathways that govern RNA synthesis and turnover.

  • High-Throughput Screening and Genetic Studies: Valclavam can be utilized in high-throughput screening assays to identify fungal mutants that exhibit either hypersensitivity or resistance to the compound. Such genetic screens can uncover novel genes and pathways involved in RNA metabolism, drug uptake, and efflux mechanisms.

  • Investigating Fungal Stress Responses: The inhibition of RNA synthesis is a significant cellular stress. Researchers can use Valclavam to study how fungi respond to the disruption of this critical process, including the activation of stress-activated signaling pathways and changes in gene expression profiles.

  • Synergistic Antifungal Studies: Valclavam can be used in combination with other antifungal agents to explore potential synergistic effects. By targeting a different cellular process than many common antifungals (e.g., cell wall or membrane synthesis), Valclavam may enhance the efficacy of these drugs.

Quantitative Data

The following table presents hypothetical quantitative data for the antifungal activity of Valclavam against several common fungal species. These values are provided for illustrative purposes to guide experimental design. Researchers should determine the precise values for their specific fungal strains and experimental conditions.

Fungal SpeciesAssay TypeParameterValue (µg/mL)
Saccharomyces cerevisiaeBroth MicrodilutionMIC16
Saccharomyces cerevisiaeGrowth Curve AnalysisIC508
Candida albicansBroth MicrodilutionMIC32
Candida albicansGrowth Curve AnalysisIC5018
Aspergillus fumigatusBroth MicrodilutionMIC64
Aspergillus fumigatusGrowth Curve AnalysisIC5045
Cryptococcus neoformansBroth MicrodilutionMIC32
Cryptococcus neoformansGrowth Curve AnalysisIC5022

Table 1: Hypothetical Antifungal Activity of Valclavam. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values were determined using standard broth microdilution and growth curve analysis protocols, respectively.

Experimental Protocols

Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Valclavam against a fungal strain using the broth microdilution method.

Materials:

  • Valclavam stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for pathogenic fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum by growing the strain in the appropriate liquid medium to the mid-logarithmic phase.

  • Wash the cells with sterile saline or PBS and resuspend them in fresh medium. Adjust the cell density to 2 x 10^5 cells/mL.

  • In a sterile 96-well plate, add 100 µL of the appropriate growth medium to all wells.

  • Add 100 µL of the Valclavam stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

  • Add 100 µL of the fungal inoculum to each well, resulting in a final cell density of 1 x 10^5 cells/mL.

  • Include a positive control (no drug) and a negative control (no cells) in separate wells.

  • Incubate the plate at the optimal growth temperature for the fungal strain for 24-48 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of Valclavam that results in a significant inhibition of fungal growth (e.g., ≥90%) compared to the positive control.

G Workflow for Fungal Growth Inhibition Assay A Prepare Fungal Inoculum B Adjust Cell Density A->B D Inoculate Plate with Fungal Suspension B->D C Prepare Serial Dilutions of Valclavam in 96-well Plate C->D E Incubate at Optimal Temperature D->E F Measure Optical Density (OD600) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Fungal Growth Inhibition Assay Workflow
RNA Synthesis Inhibition Assay

This protocol measures the rate of RNA synthesis in fungal cells by quantifying the incorporation of a radiolabeled precursor, [3H]-uridine.

Materials:

  • Valclavam

  • Fungal strain of interest

  • Appropriate liquid growth medium

  • [3H]-uridine

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol, 95%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Grow a culture of the fungal strain to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash with fresh medium, and resuspend to a density of approximately 1 x 10^7 cells/mL.

  • Aliquot the cell suspension into multiple tubes.

  • Add Valclavam at various concentrations (including a no-drug control) to the tubes and incubate for a desired period (e.g., 30 minutes).

  • Add [3H]-uridine to each tube to a final concentration of 1 µCi/mL.

  • Incubate the tubes with shaking at the optimal growth temperature.

  • At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots from each tube and add them to an equal volume of ice-cold 10% TCA to precipitate macromolecules.

  • Incubate the samples on ice for 30 minutes.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters twice with cold 5% TCA and once with cold 95% ethanol.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Plot the counts per minute (CPM) against time for each Valclavam concentration to determine the rate of [3H]-uridine incorporation and thus RNA synthesis.

Visualizations

Hypothetical Signaling Pathway Affected by Valclavam

The following diagram illustrates a hypothetical signaling pathway through which Valclavam might indirectly inhibit RNA synthesis. In this model, Valclavam is actively transported into the fungal cell and interferes with a key kinase in a nutrient-sensing pathway (e.g., TORC1). This disruption leads to the downstream inhibition of transcription factors required for the expression of genes involved in ribosome biogenesis and RNA polymerase I function, ultimately reducing overall RNA synthesis.

G Hypothetical Signaling Pathway for Valclavam's Action cluster_cell Fungal Cell Valclavam_ext Valclavam (extracellular) Transport Peptide Transporter Valclavam_ext->Transport Uptake Valclavam_int Valclavam (intracellular) Transport->Valclavam_int TORC1 TORC1 Kinase Valclavam_int->TORC1 TF Transcription Factor (e.g., SFP1) TORC1->TF Phosphorylation/ Activation Ribosome_Biogenesis Ribosome Biogenesis Genes TF->Ribosome_Biogenesis Transcriptional Activation RPA_Genes RNA Pol I Subunit Genes TF->RPA_Genes Transcriptional Activation RNA_Synthesis RNA Synthesis Ribosome_Biogenesis->RNA_Synthesis RPA_Genes->RNA_Synthesis

Hypothetical Valclavam Signaling Pathway
Logical Workflow for Identifying Genes Involved in RNA Metabolism

This diagram illustrates how Valclavam can be used in a logical workflow to identify genes that play a role in RNA metabolism or are involved in the cellular response to RNA synthesis inhibition.

G Identifying Genes in RNA Metabolism with Valclavam A Create Fungal Mutant Library (e.g., deletion or overexpression) B Screen Mutant Library for Altered Sensitivity to Valclavam A->B C Identify Hypersensitive Mutants B->C D Identify Resistant Mutants B->D E Sequence and Characterize Mutated Genes C->E D->E F Hypothesize Gene Function in RNA Metabolism or Drug Response E->F

Logical Workflow for Gene Discovery

Method

In Vitro Application of Valclavam: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals I. Application Notes Introduction to Valclavam Valclavam is a member of the clavam class of antibiotics. Unlike the well-known β-lactamase inhibitor clavula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Valclavam

Valclavam is a member of the clavam class of antibiotics. Unlike the well-known β-lactamase inhibitor clavulanic acid, Valclavam belongs to the 5S clavams.[1] It exhibits bacteriostatic and fungistatic properties through distinct mechanisms of action.[2] In bacteria, particularly Escherichia coli, Valclavam's primary mode of action is the inhibition of methionine biosynthesis.[2] In eukaryotes, such as Saccharomyces cerevisiae, it has been shown to inhibit the formation of RNA.[2] The uptake of Valclavam into E. coli is dependent on functional peptide transport systems.[2]

Mechanism of Action
  • Antibacterial Action: Valclavam acts as a non-competitive inhibitor of homoserine-O-succinyltransferase (EC 2.3.1.46).[2] This enzyme catalyzes a critical step in the methionine biosynthesis pathway. By inhibiting this enzyme, Valclavam effectively blocks the production of methionine, an essential amino acid for bacterial growth and survival, leading to a bacteriostatic effect.[2]

  • Antifungal Action: In eukaryotic organisms like Saccharomyces cerevisiae, Valclavam employs a different mechanism. It inhibits the synthesis of RNA, thereby disrupting protein production and other essential cellular processes.[2]

In Vitro Spectrum of Activity

Valclavam has demonstrated in vitro activity against a range of microorganisms. The following tables summarize representative minimum inhibitory concentration (MIC) data.

Table 1: Hypothetical Antibacterial Activity of Valclavam

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli ATCC 259228 - 321632
Staphylococcus aureus ATCC 2921316 - 643264
Pseudomonas aeruginosa ATCC 27853>128>128>128
Enterococcus faecalis ATCC 2921232 - 12864128

Table 2: Hypothetical Antifungal Activity of Valclavam

Fungal StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Saccharomyces cerevisiae ATCC 97634 - 16816
Candida albicans ATCC 900288 - 321632
Aspergillus fumigatus ATCC 204305>64>64>64
Key Applications
  • Basic Research: Elucidating the mechanisms of methionine biosynthesis and its inhibition. Studying peptide transport systems in bacteria. Investigating RNA synthesis in fungi.

  • Drug Discovery: Serving as a lead compound for the development of novel antibacterial and antifungal agents with specific modes of action.

II. Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Valclavam against bacteria and fungi.

a. Materials:

  • Valclavam powder

  • Appropriate solvent for Valclavam (e.g., sterile distilled water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

b. Procedure:

  • Preparation of Valclavam Stock Solution: Prepare a stock solution of Valclavam at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the Valclavam stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of Valclavam concentrations.

    • Leave one well with only broth as a negative control (sterility control) and one well with broth and inoculum as a positive control (growth control).

  • Preparation of Inoculum:

    • Grow the microbial culture overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • For bacteria, incubate the plates at 35-37°C for 18-24 hours.

    • For fungi, incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of Valclavam that completely inhibits visible growth of the microorganism.

Protocol for Homoserine-O-Succinyltransferase (HST) Inhibition Assay

This protocol provides a method to determine the IC₅₀ of Valclavam for bacterial HST.

a. Materials:

  • Purified bacterial homoserine-O-succinyltransferase (HST)

  • L-Homoserine (substrate)

  • Succinyl-CoA (substrate)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid) or Ellman's reagent)

  • Tris-HCl buffer (pH 7.5)

  • Valclavam

  • 96-well microplate reader

b. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Valclavam in a suitable solvent.

    • Prepare solutions of L-homoserine, succinyl-CoA, and DTNB in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of Valclavam.

    • Add the purified HST enzyme to each well containing Valclavam and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Include control wells with the enzyme but no inhibitor.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrates, L-homoserine and succinyl-CoA, to all wells.

    • The reaction will produce Coenzyme A (CoA-SH).

  • Detection:

    • Add DTNB to the wells. DTNB reacts with the free sulfhydryl group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • Data Analysis:

    • Measure the absorbance at 412 nm over time to determine the reaction rate.

    • Plot the percentage of enzyme inhibition against the logarithm of Valclavam concentration.

    • Calculate the IC₅₀ value, which is the concentration of Valclavam that causes 50% inhibition of the HST enzyme activity.

Table 3: Hypothetical IC₅₀ of Valclavam against E. coli Homoserine-O-Succinyltransferase

EnzymeSubstrateInhibitorIC₅₀ (µM)
E. coli Homoserine-O-SuccinyltransferaseL-Homoserine, Succinyl-CoAValclavam15
Protocol to Assess Dependence on Peptide Transport Systems

This protocol uses a competition assay to demonstrate the involvement of peptide transporters in Valclavam uptake.

a. Materials:

  • Valclavam

  • A dipeptide or tripeptide known to be transported by the target bacterium's peptide transport system (e.g., Gly-Gly)

  • Bacterial strain of interest (e.g., E. coli)

  • Minimal medium (to ensure the peptide is a valuable nutrient source)

  • Broth microdilution supplies (as in Protocol 1)

b. Procedure:

  • Determine the MIC of Valclavam: First, determine the MIC of Valclavam for the test organism in the minimal medium using the broth microdilution method described in Protocol 1.

  • Competition Assay:

    • Prepare a series of microtiter plates with serial dilutions of Valclavam in minimal medium as done for the MIC assay.

    • To one set of plates, add a fixed, sub-lethal concentration of the competing peptide (e.g., Gly-Gly) to all wells. The concentration of the competing peptide should be high enough to saturate the peptide transporters.

    • Prepare a parallel set of plates without the competing peptide.

  • Inoculation and Incubation: Inoculate and incubate both sets of plates as described in the MIC protocol.

  • Analysis:

    • Determine the MIC of Valclavam in the presence and absence of the competing peptide.

    • If Valclavam is taken up by the peptide transport system, the competing peptide will competitively inhibit its uptake, resulting in a higher observed MIC for Valclavam.

Protocol for In Vitro RNA Synthesis Inhibition Assay (Fungal)

This protocol outlines a method to assess the effect of Valclavam on RNA synthesis in a fungal cell-free system.

a. Materials:

  • Fungal cell extract containing RNA polymerase and necessary transcription factors (e.g., from S. cerevisiae)

  • DNA template containing a fungal promoter

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

  • Valclavam

  • Transcription buffer

  • RNase-free water, tubes, and tips

  • Scintillation counter or phosphorimager

b. Procedure:

  • Reaction Setup:

    • In RNase-free microcentrifuge tubes, prepare reaction mixtures containing the transcription buffer, DNA template, and all four rNTPs (including the radiolabeled one).

    • Add varying concentrations of Valclavam to the reaction tubes. Include a control with no Valclavam.

  • Initiation of Transcription: Add the fungal cell extract to each tube to start the transcription reaction.

  • Incubation: Incubate the reactions at the optimal temperature for the fungal RNA polymerase (e.g., 30°C for S. cerevisiae) for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA (e.g., using trichloroacetic acid).

  • Quantification:

    • Filter the precipitated RNA and wash to remove unincorporated radiolabeled nucleotides.

    • Measure the radioactivity of the precipitated RNA using a scintillation counter or phosphorimager.

  • Analysis: Compare the amount of RNA synthesized in the presence of different concentrations of Valclavam to the control. A decrease in radioactivity indicates inhibition of RNA synthesis.

III. Visualizations

G cluster_0 Bacterial Cell cluster_1 Methionine Biosynthesis Pathway Valclavam_ext Valclavam (extracellular) PTS Peptide Transport System Valclavam_ext->PTS Uptake Valclavam_int Valclavam (intracellular) PTS->Valclavam_int HST Homoserine-O- succinyltransferase Valclavam_int->HST Inhibition Homoserine Homoserine Homoserine->HST Succinyl_CoA Succinyl-CoA Succinyl_CoA->HST O_Succinylhomoserine O-Succinylhomoserine HST->O_Succinylhomoserine Methionine Methionine O_Succinylhomoserine->Methionine ...

Caption: Valclavam uptake and mechanism of action in bacteria.

G cluster_0 Fungal Cell cluster_1 RNA Synthesis Valclavam_ext Valclavam (extracellular) Uptake Uptake Mechanism Valclavam_ext->Uptake Valclavam_int Valclavam (intracellular) Uptake->Valclavam_int RNAP RNA Polymerase Valclavam_int->RNAP Inhibition DNA DNA DNA->RNAP RNA RNA RNAP->RNA Transcription

Caption: Valclavam's proposed mechanism of action in fungi.

G start Start prep_plates Prepare microtiter plates with serial dilutions of Valclavam start->prep_plates prep_inoculum Prepare microbial inoculum (0.5 McFarland) prep_plates->prep_inoculum inoculate Inoculate plates prep_inoculum->inoculate incubate Incubate plates (18-48 hours) inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination of Valclavam.

References

Application

Application Notes and Protocols for Quantifying Valclavam in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam, a member of the clavam class of β-lactamase inhibitors, is a critical component in combating antibiotic resistance. Its quantificati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam, a member of the clavam class of β-lactamase inhibitors, is a critical component in combating antibiotic resistance. Its quantification in fermentation broth is essential for process optimization, quality control, and research and development. This document provides detailed application notes and protocols for three common methods used to quantify clavams: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Bioassays. While much of the available literature focuses on the closely related and commercially significant compound, clavulanic acid, the methods described herein are readily adaptable for Valclavam due to their structural similarities.

Method Comparison

The selection of a suitable analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods described.

FeatureHPLC-DADLC-MS/MSBioassay (Colorimetric)
Principle Chromatographic separation followed by UV-Vis detection of a chromophore derivative.Chromatographic separation followed by mass-based detection of parent and fragment ions.Enzymatic inhibition of β-lactamase, measured by a change in absorbance of a chromogenic substrate.
Linearity Range 0.2 - 400 mg/L[1][2]20 - 10,000 ng/mL (in plasma)[3]50 µg/L - 10 mg/L[4]
Limit of Detection (LOD) 0.01 mg/L[1][2]3.09 µg/L (in plasma)[5]50 µg/L[4]
Limit of Quantification (LOQ) 0.02 mg/L[1][2]10.21 µg/L (in plasma)[5]50 µg/L[4]
Accuracy (% Recovery) ~103.8%[1][2]>95.6% (in meat)[5]Comparable to HPLC[4]
Precision (%RSD) <2.0%[6]2.8 - 10.9% (in plasma)[5][6]Not explicitly reported
Specificity Good, relies on chromatographic resolution and derivatization.Excellent, based on mass-to-charge ratio and fragmentation pattern.Moderate, can be susceptible to interference from other β-lactamase inhibitors.
Throughput ModerateHighHigh (suitable for high-throughput screening)
Cost ModerateHighLow

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a widely used, robust method for the quantification of clavams in fermentation broth.[1][2][7] Due to the low UV absorbance of the native molecule, a pre-column derivatization step with imidazole (B134444) is necessary to form a stable chromophore that can be detected at 311 nm.[1][2][6][7]

Experimental Workflow

HPLC_Workflow A Fermentation Broth Sample B Centrifugation (15,000 rpm, 4°C, 10 min) A->B C Collect Supernatant B->C D Derivatization with Imidazole Reagent C->D E Incubation (e.g., 15 min at 30°C) D->E F Filtration (0.45 µm filter) E->F G HPLC-DAD Analysis F->G H Data Analysis (Peak Area vs. Concentration) G->H LCMSMS_Workflow A Fermentation Broth Sample B Centrifugation A->B C Collect Supernatant B->C D Protein Precipitation (e.g., with Acetonitrile) C->D E Centrifugation D->E F Collect Supernatant E->F G Optional: Back-extraction (with Dichloromethane) F->G H Filtration F->H G->H I LC-MS/MS Analysis H->I J Data Analysis (MRM Transitions) I->J Bioassay_Logic Valclavam Valclavam Concentration BetaLactamase β-Lactamase Activity Valclavam->BetaLactamase Inhibits Nitrocefin_Hydrolysis Nitrocefin Hydrolysis BetaLactamase->Nitrocefin_Hydrolysis Catalyzes Red_Product Red Product Formation Nitrocefin_Hydrolysis->Red_Product Leads to Absorbance_486nm Absorbance at 486 nm Red_Product->Absorbance_486nm Increases

References

Method

Valclavam: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam is a member of the clavam class of molecules, characterized by a bicyclic core structure containing a β-lactam ring fused to an oxazo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam is a member of the clavam class of molecules, characterized by a bicyclic core structure containing a β-lactam ring fused to an oxazolidine (B1195125) ring. Unlike the well-known clavam, clavulanic acid, which is a potent inhibitor of β-lactamase enzymes, Valclavam does not exhibit significant β-lactamase inhibition. Instead, its antimicrobial activity stems from different mechanisms of action. In Escherichia coli, Valclavam acts as a bacteriostatic agent by inhibiting homoserine-O-succinyltransferase, a key enzyme in the methionine biosynthesis pathway[1]. In eukaryotes, such as Saccharomyces cerevisiae, it has been shown to be fungistatic through the inhibition of RNA formation[1]. These unique properties make Valclavam a compound of interest for research into novel antimicrobial strategies and for studying essential cellular pathways.

This document provides detailed application notes and protocols for the preparation and use of Valclavam solutions in various experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of Valclavam is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₃N₃O₆[2]
Molecular Weight 329.35 g/mol [2]
IUPAC Name 2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid[2]

Solution Preparation and Storage

The solubility and stability of Valclavam in common laboratory solvents have not been extensively reported. The following recommendations are based on general practices for similar compounds and should be validated in your specific experimental context.

Solubility

It is recommended to perform small-scale solubility tests to determine the optimal solvent for your stock solution. Based on the chemical structure, Valclavam is expected to have some polarity.

SolventPredicted SolubilityNotes
Water Sparingly solubleSolubility may be pH-dependent. Adjusting the pH may improve solubility.
DMSO SolubleA common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol Sparingly solubleMay require warming to dissolve.
PBS (pH 7.4) Sparingly solubleTest for precipitation upon addition to aqueous buffers.

Protocol for Determining Solubility:

  • Weigh a small, precise amount of Valclavam powder (e.g., 1 mg).

  • Add a small, measured volume of the test solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter.

  • If the compound dissolves completely, it is soluble at that concentration (e.g., 10 mg/mL).

  • If not fully dissolved, add increasing volumes of the solvent until complete dissolution is achieved and calculate the solubility.

Stock Solution Preparation

For most in vitro experiments, a high-concentration stock solution in DMSO is recommended.

Materials:

  • Valclavam powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter

Protocol:

  • Aseptically weigh the desired amount of Valclavam powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the Valclavam is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a fresh, sterile amber tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

The stability of Valclavam in solution is crucial for obtaining reproducible experimental results. As with many β-lactam-containing molecules, Valclavam may be susceptible to degradation in aqueous solutions.

Storage ConditionRecommended DurationNotes
DMSO Stock Solution at -20°C Up to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.
DMSO Stock Solution at -80°C Up to 1 yearPreferred for long-term storage. Protect from light.
Aqueous Working Solutions Prepare fresh for each experimentβ-lactam rings are prone to hydrolysis. Stability in aqueous media is likely limited.

Note: It is highly recommended to perform a stability study of Valclavam in your specific experimental medium and conditions if the experiment extends over a significant period (e.g., more than a few hours).

Experimental Protocols

In Vitro Homoserine-O-Succinyltransferase (HST) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of Valclavam against E. coli homoserine-O-succinyltransferase.

Principle: The activity of HST can be monitored by measuring the decrease in the substrate, succinyl-CoA, or the formation of the product, O-succinyl-L-homoserine. A common method involves a coupled assay where the release of Coenzyme A (CoA) is detected using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified recombinant E. coli homoserine-O-succinyltransferase (MetA)

  • L-homoserine

  • Succinyl-CoA

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Valclavam stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution A: Prepare a 10 mM solution of L-homoserine in Assay Buffer.

    • Substrate Solution B: Prepare a 1 mM solution of succinyl-CoA in Assay Buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

    • Valclavam Dilutions: Prepare a series of dilutions of the Valclavam stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of Valclavam dilution (or DMSO for control)

      • 10 µL of Purified HST enzyme

      • 10 µL of L-homoserine solution

      • 10 µL of DTNB solution

    • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of succinyl-CoA solution to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of Valclavam.

    • Plot the percentage of enzyme inhibition versus the logarithm of the Valclavam concentration.

    • Determine the IC₅₀ value, which is the concentration of Valclavam that inhibits 50% of the enzyme activity.

// Nodes prep [label="Prepare Reagents\n(Buffer, Substrates, DTNB, Valclavam)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Add Reagents to\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; preincubate [label="Pre-incubate\n(5 min, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; start_reaction [label="Initiate Reaction\n(add Succinyl-CoA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Measure Absorbance\n(412 nm, 10-15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> plate; plate -> preincubate; preincubate -> start_reaction; start_reaction -> read; read -> analyze; }

Caption: Proposed mechanisms of action for Valclavam in bacteria and yeast.

Conclusion

Valclavam presents an interesting profile as an antimicrobial agent with mechanisms of action distinct from traditional β-lactams. The protocols provided herein offer a framework for researchers to prepare and test Valclavam solutions in relevant biological assays. Due to the limited publicly available data on the specific solution properties of Valclavam, it is imperative that researchers conduct their own solubility and stability tests to ensure the accuracy and reproducibility of their findings. The provided diagrams and workflows are intended to facilitate experimental design and data interpretation in the study of this promising compound.

References

Application

Application Notes and Protocols for the Sterile Filtration of Valclavam Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Valclavam is a clavam metabolite, belonging to the β-lactam family of compounds, structurally related to clavulanic acid.[1][2] Like many β-lac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valclavam is a clavam metabolite, belonging to the β-lactam family of compounds, structurally related to clavulanic acid.[1][2] Like many β-lactam antibiotics, Valclavam is susceptible to degradation by heat and hydrolysis, making terminal sterilization methods such as autoclaving unsuitable.[3] Therefore, sterile filtration using a 0.22 µm membrane filter is the required method to ensure the sterility of Valclavam solutions for research and pharmaceutical applications.[4]

This document provides detailed application notes and protocols for the successful sterile filtration of aqueous Valclavam solutions. Key considerations include selecting a compatible filter membrane to maximize product recovery, ensuring the stability of the Valclavam molecule throughout the process, and validating the integrity of the sterilizing-grade filter. Due to the limited public data on Valclavam, data and methodologies for its close structural analog, clavulanic acid, are used as a proxy to establish representative procedures and acceptance criteria.

Critical Considerations for Filtration

Valclavam Stability

The stability of the β-lactam ring in Valclavam is highly sensitive to pH and temperature. Hydrolysis of this ring leads to irreversible inactivation of the molecule.

  • pH: Optimal stability for related compounds like clavulanic acid is achieved in slightly acidic to neutral conditions, typically between pH 6.0 and 7.2.[5][6][7] Basic or strongly acidic conditions significantly accelerate the degradation rate.[7]

  • Temperature: Degradation is a temperature-dependent process that follows first-order kinetics.[6][8] Lower temperatures (e.g., 2-8°C) are highly recommended during solution preparation, holding, and filtration to minimize potency loss.

Filter Membrane Selection

The choice of membrane material is critical to prevent loss of the active pharmaceutical ingredient (API) through nonspecific binding.

  • Low Analyte Binding: Membranes with low analyte binding characteristics are essential. Hydrophilic Polyvinylidene Fluoride (PVDF) and Polyethersulfone (PES) are recommended due to their low potential for nonspecific interactions.

  • Chemical Compatibility: The selected membrane must be chemically compatible with the solution components. For aqueous-based Valclavam solutions, PES and PVDF membranes exhibit broad chemical compatibility.[9]

  • Extractables and Leachables (E&L): The filter must not introduce unwanted impurities into the final product. E&L studies are a critical part of filter validation to ensure patient safety and product quality.[4][10][11]

Data Summary

The following tables provide representative data for the sterile filtration of a Valclavam solution. This data is based on studies of its structural analog, clavulanic acid, and serves as a guideline for process development.

Table 1: Valclavam Solution Stability (Aqueous Buffer, pH 6.8)

Temperature (°C) Degradation Rate Constant (k, h⁻¹) Half-Life (t½, hours)
4 ~0.020 ~34.7
25 ~0.039 ~17.8

Data derived from kinetic studies on clavulanic acid at pH 6.8.[6][12]

Table 2: Filter Membrane Compatibility & Product Recovery

Membrane Material Average Product Recovery (%) Observations
Hydrophilic PVDF > 99.0% Recommended due to very low analyte binding.
Polyethersulfone (PES) > 98.5% Recommended, low analyte binding.
Nylon 90 - 95% Not recommended due to potential for electrostatic and hydrogen bonding interactions leading to higher analyte binding.[3]

Recovery values are illustrative and should be confirmed experimentally.

Table 3: Filter Integrity Test Specifications (0.22 µm Sterilizing-Grade Filter)

Test Method Wetting Fluid Minimum Acceptance Value
Bubble Point Water for Injection (WFI) ≥ 50 psi (3447 mbar)
Bubble Point Product Solution (Valclavam) To be established (e.g., ≥ 45 psi / 3100 mbar)[13]
Bubble Point 60/40 IPA/Water ≥ 18 psi (1241 mbar)[14]

Values are typical and must be confirmed with the filter manufacturer's specifications. Product-specific values require validation.[15]

Experimental Protocols

Protocol: Filter Compatibility and Recovery Study

Objective: To determine the optimal filter membrane for Valclavam solutions by quantifying product recovery.

Materials:

  • Valclavam API

  • Sterile buffer solution (e.g., 50 mM Phosphate Buffer, pH 6.5), chilled to 4°C

  • 0.22 µm syringe filters with different membranes (e.g., Hydrophilic PVDF, PES, Nylon)

  • Sterile syringes

  • Sterile collection vials

  • HPLC system with UV detector

Methodology:

  • Prepare a Valclavam stock solution (e.g., 1 mg/mL) in the chilled buffer.

  • Take a 1 mL aliquot of the unfiltered solution, label it "Control," and store it at 4°C.

  • Attach a PVDF syringe filter to a new sterile syringe.

  • Draw 5 mL of the Valclavam solution into the syringe.

  • Discard the first 2-3 mL of filtrate to saturate any potential binding sites on the membrane.

  • Filter the remaining solution into a sterile collection vial labeled "PVDF Filtrate."

  • Repeat steps 3-6 for PES and Nylon filters.

  • Analyze the "Control" and all "Filtrate" samples by a validated, stability-indicating HPLC method to determine the concentration of Valclavam.[16][17]

  • Calculate the percent recovery for each filter type using the formula: % Recovery = (Concentration_Filtrate / Concentration_Control) * 100

Protocol: Filter Integrity Testing (Bubble Point Method)

Objective: To confirm the integrity of the 0.22 µm sterilizing-grade filter before and after filtration.[18]

Materials:

  • Filter unit (e.g., capsule or cartridge in housing)

  • Wetting fluid (e.g., Water for Injection or the product solution)

  • Source of clean, compressed air or nitrogen with a precise pressure regulator and gauge

  • Tubing for connections

Methodology:

  • Wetting the Filter:

    • Thoroughly wet the filter membrane by passing the wetting fluid through it at a low flow rate. Ensure the entire membrane is wetted, as this is critical for an accurate test.[19]

  • Test Setup:

    • Connect the pressure source to the upstream side of the filter housing.

    • Submerge the outlet of the filter's downstream port in a beaker of water or connect it to an automated flow meter.

  • Pressurization:

    • Gradually increase the pressure on the upstream side of the filter (e.g., in increments of 1-2 psi).[20]

  • Observation:

    • Watch for the point at which a steady stream of bubbles emerges from the downstream outlet tubing. Occasional, sporadic bubbles at lower pressures are due to diffusion and should be ignored.

    • The pressure at which a continuous stream of bubbles first appears is the Bubble Point.[21]

  • Acceptance:

    • Compare the observed bubble point pressure to the manufacturer's specification or the validated in-house specification (see Table 3). The filter passes if the observed value is greater than or equal to the minimum acceptance value.

  • Post-Filtration Test:

    • This test is mandatory. After the filtration process is complete, re-test the filter integrity using the same method to ensure the filter was not damaged during the process.[18]

Protocol: Sterile Filtration Workflow

Objective: To perform the sterile filtration of a Valclavam solution under aseptic conditions.

Methodology:

  • Preparation:

    • Prepare the Valclavam solution in a suitable buffer (pH 6.0-7.2) and maintain the solution temperature at 2-8°C.

  • Pre-Use Integrity Test (PUPSIT):

    • If required by risk assessment, perform a pre-use, post-sterilization integrity test on the filter unit using a suitable wetting fluid (e.g., WFI).[22][23]

  • System Assembly:

    • Aseptically connect the sterilized filter unit to the solution vessel and the sterile receiving vessel.

  • Filtration:

    • Using a peristaltic pump or nitrogen pressure, drive the Valclavam solution through the 0.22 µm filter into the sterile receiving vessel.

    • Maintain a consistent, low flow rate and pressure to avoid damaging the filter.

  • Post-Use Integrity Test:

    • Immediately after filtration, perform a mandatory post-use integrity test using the product-wetted filter.[18][24] This test confirms the filter maintained its integrity throughout the entire process. The result must meet the pre-defined specification.

  • Sample and Store:

    • Take samples of the filtered solution for quality control testing (e.g., sterility, potency, and purity).

    • Store the final sterile product under validated conditions (e.g., frozen or refrigerated).

Visualizations

G cluster_prep Preparation cluster_pre_filter Pre-Filtration cluster_filter Filtration cluster_post_filter Post-Filtration cluster_final Final Product prep Prepare Valclavam Solution (pH 6.0-7.2, 2-8°C) pre_integrity Pre-Use Post-Sterilization Integrity Test (PUPSIT) prep->pre_integrity pre_result Pass? pre_integrity->pre_result filter_step Aseptic Filtration (0.22 µm Filter) pre_result->filter_step Yes fail Quarantine / Reject Batch pre_result->fail No post_integrity Post-Use Integrity Test (Product-Wetted) filter_step->post_integrity post_result Pass? post_integrity->post_result qc QC Sampling (Sterility, Potency) post_result->qc Yes post_result->fail No product Sterile Valclavam Solution qc->product

Caption: Sterile Filtration Workflow for Valclavam Solutions.

G cluster_aqueous cluster_organic start Start: Select Filter q1 Aqueous or Organic Solution? start->q1 q2 High or Low Analyte Binding? q1->q2 Aqueous select_hydrophobic Select Hydrophobic Membrane (PTFE) q1->select_hydrophobic Organic select_low_binding Select Low-Binding Hydrophilic Membrane (PVDF, PES) q2->select_low_binding Low Binding (Recommended) consider_nylon Consider Nylon (Requires binding study) q2->consider_nylon High Binding Risk end_node Final Selection Validated select_low_binding->end_node consider_nylon->end_node select_hydrophobic->end_node

Caption: Decision Tree for Filter Membrane Selection.

Caption: Simplified Pathway of Valclavam Degradation via Hydrolysis.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Valclavam Production in Streptomyces antibioticus

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate challenges in the production of Valclavam from S...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate challenges in the production of Valclavam from Streptomyces antibioticus.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Valclavam and what are its precursors in Streptomyces antibioticus?

Valclavam is a 5S clavam metabolite produced by Streptomyces antibioticus Tü1718.[1] Unlike the more famous Streptomyces clavuligerus, which produces the β-lactamase inhibitor clavulanic acid, S. antibioticus specializes in producing 5S clavams.[2][3] The biosynthesis of Valclavam, like other clavams, originates from the precursors L-arginine and D-glyceraldehyde-3-phosphate (derived from glycerol).[4][5] Evidence from precursor incorporation studies confirms that L-valine is also directly incorporated into the Valclavam molecule.[4]

Q2: What are the key genes and regulatory elements involved in Valclavam biosynthesis?

The biosynthesis of 5S clavams in Streptomyces is controlled by a specific gene cluster. In S. antibioticus, this includes conserved early clavam biosynthetic genes such as ceaS, bls, pah, cas, and oat.[1] Specific to 5S clavam production are genes like cvm1, cvm6p, and cvm7p.[1] The regulation is complex, often involving pathway-specific transcriptional activators and two-component regulatory systems that respond to physiological and environmental signals to initiate antibiotic production.[6][7][8][9] For instance, in the related species S. clavuligerus, a regulatory cascade involving a sensor kinase (Snk) and response regulators (Res1, Res2) controls the transcription of cvm7p, which in turn activates the 5S clavam biosynthetic genes.[6]

Q3: What analytical methods are recommended for quantifying Valclavam?

For the accurate quantification of Valclavam and other β-lactam compounds, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the preferred method.[10][11] This technique offers high sensitivity and selectivity, which is crucial for measuring concentrations in complex matrices like fermentation broth.[10] Sample preparation typically involves protein precipitation followed by a solvent extraction to isolate the compounds of interest before analysis.[10][11][12]

Section 2: Troubleshooting Guide

Problem: My S. antibioticus culture shows good biomass, but Valclavam yield is low or undetectable.

This is a common issue in secondary metabolite production. The following Q&A guide provides a systematic approach to identify and resolve the bottleneck.

Q: Have you verified your fermentation parameters? A: Suboptimal physical conditions can significantly hinder antibiotic production even with healthy cell growth. Key parameters include temperature, pH, and aeration. Most Streptomyces species have an optimal temperature range of 28-35°C and a pH around 7.0 for antibiotic synthesis.[13][14] Inadequate agitation and aeration can lead to oxygen limitation, which is critical for the oxidative reactions in the clavam pathway catalyzed by enzymes like clavaminate synthase.[4]

Q: Is your culture medium optimized for secondary metabolism? A: Media composition is critical. While a rich medium can support rapid growth, it may repress secondary metabolite production.

  • Carbon Source: Glycerol (B35011) is a known precursor and often a preferred carbon source for clavam production.[5][15] High concentrations of easily metabolized sugars like glucose can sometimes cause catabolite repression.

  • Nitrogen Source: Complex nitrogen sources like soybean flour, peptone, or yeast extract are commonly used and have been shown to support high yields of clavams.[15][16][17] The choice of nitrogen source can significantly impact the final titer.[18]

  • Phosphate (B84403) Levels: High phosphate concentrations are known to repress the production of many secondary metabolites, including clavulanic acid, in Streptomyces.[15] Ensure your medium is phosphate-limited for the production phase.[15]

Q: Are you supplying the necessary precursors effectively? A: Valclavam biosynthesis requires specific building blocks. Insufficient availability of precursors like glycerol, arginine, and valine can limit production. Implementing a precursor feeding strategy, where concentrated solutions of these compounds are added during the fermentation, can significantly boost yields.[15][19][20] The timing and rate of addition are crucial to avoid toxicity and ensure uptake during the optimal production window.[19]

Q: Could your extraction and analysis protocol be the issue? A: Valclavam may be produced but lost or undetected during downstream processing.

  • Extraction Efficiency: Ensure your solvent extraction method is efficient for β-lactam compounds. Common solvents include acetonitrile (B52724) and ethyl acetate.[12] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleanup and concentration.[12][21][22]

  • Analyte Stability: β-lactam compounds can be unstable, particularly to pH changes and temperature. Keep samples cool and process them promptly.

  • Analytical Sensitivity: Verify that your analytical method (e.g., HPLC-MS/MS) has a limit of quantification (LOQ) low enough to detect the expected concentrations of Valclavam.[10]

Section 3: Data Summaries

Table 1: Effect of Media Components on Streptomyces Antibiotic Production

Component CategoryComponentTypical Concentration RangeObserved Effect on ProductionCitations
Carbon Source Glycerol10 - 50 g/LGenerally enhances clavam production as a direct precursor.[5][15]
Dextrose/Glucose10 - 20 g/LCan support good growth but may cause catabolite repression of secondary metabolism.[15][18]
Starch10 - 20 g/LA complex carbohydrate that can support sustained production.[23]
Nitrogen Source Soybean Flour10 - 50 g/LWidely used; proven to be highly effective for clavam production.[15][16][17]
Peptone5 - 10 g/LGood source of amino acids; supports high antibiotic yields.[18]
Urea1 - 5 g/LCan be an effective nitrogen source.[23]
Minerals K2HPO40.05 - 1 g/LEssential for growth, but high concentrations can be repressive. Phosphate limitation is often key.[15][18]
MgSO40.5 - 1 g/LImportant cofactor for many enzymes.[23]

Table 2: Optimal Physical Parameters for Streptomyces Fermentation

ParameterOptimal RangeRationaleCitations
Temperature 30 - 32°CBalances enzymatic activity for growth and secondary metabolite synthesis.[14][16][17]
pH 7.0Optimal for the activity of key biosynthetic enzymes and overall culture health.[13][14][18]
Incubation Time 72 - 120 hoursProduction typically peaks in the stationary phase after initial biomass accumulation.[13][14]
Agitation 200 - 250 rpmEnsures proper mixing and aeration, preventing oxygen limitation in shake flask cultures.[16][18]

Section 4: Key Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Prepare a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium containing yeast extract and malt (B15192052) extract).

  • Inoculate the medium with spores or a mycelial fragment of S. antibioticus from a fresh plate culture.

  • Incubate the seed culture at 28-30°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours until a dense, homogenous culture is obtained.[16]

  • Use this seed culture to inoculate the main production medium at a ratio of 5-10% (v/v).

Protocol 2: Fed-Batch Precursor Feeding

  • Prepare a sterile, concentrated feeding solution containing key precursors. For example, a 50% (w/v) glycerol solution or a mixed solution of glycerol and an amino acid like ornithine or valine.[5]

  • Begin the fermentation in a batch mode with a production medium containing initial substrate levels.

  • After the initial growth phase (typically 24-48 hours), start the continuous or pulsed addition of the precursor feeding solution.[19]

  • The feed rate should be carefully controlled to avoid substrate inhibition while ensuring precursor availability. A typical starting point could be a low, constant flow rate (e.g., 0.01 L/h in a lab-scale bioreactor) or small volume additions every 12-24 hours.[5]

  • Monitor cell growth and Valclavam production regularly to optimize the feeding strategy.

Protocol 3: Valclavam Extraction and Quantification by UPLC-MS/MS

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth to pellet the mycelium.

    • Collect the supernatant.

  • Protein Precipitation & Extraction:

    • To 500 µL of supernatant, add 1 mL of cold acetonitrile to precipitate proteins.[10]

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation & Reconstitution:

    • Evaporate the acetonitrile under a stream of nitrogen gas.[11]

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., water with 0.1% formic acid).[10]

  • Analysis by UPLC-MS/MS:

    • Inject the reconstituted sample into a UPLC system equipped with a C18 column.[10]

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[10]

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for Valclavam.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with a purified Valclavam standard.

Section 5: Pathway and Workflow Visualizations

Valclavam_Biosynthesis_Pathway Simplified Valclavam Biosynthetic Pathway Glycerol Glycerol Early_Steps Early Biosynthetic Steps (ceaS, bls, pah, cas, oat) Glycerol->Early_Steps Arginine Arginine Arginine->Early_Steps Valine L-Valine Late_Steps 5S Clavam Late Steps (cvm1, cvm6p, etc.) Valine->Late_Steps Clavaminic_Acid Clavaminic Acid Early_Steps->Clavaminic_Acid Clavaminate Synthase Clavaminic_Acid->Late_Steps Valclavam Valclavam Late_Steps->Valclavam Regulatory_Cascade Regulatory Control of 5S Clavam Synthesis Signal Environmental/Physiological Signal Snk Sensor Kinase (Snk) Signal->Snk Activates Res2 Response Regulator (Res2) Snk->Res2 Phosphorylates (+) Cvm7P Activator Protein (Cvm7P) Res2->Cvm7P Activates Transcription (+) Res1 Response Regulator (Res1) Res1->Res2 Dephosphorylates (-) Biosynthesis 5S Clavam Biosynthetic Genes (cvm cluster) Cvm7P->Biosynthesis Activates Transcription (+) Troubleshooting_Workflow Troubleshooting Low Valclavam Yield rect_node rect_node start Low Yield Detected q1 Good Biomass? start->q1 a1_no Optimize Growth Medium & Inoculum q1->a1_no No q2 Fermentation Parameters OK? (pH, Temp, O2) q1->q2 Yes a1_no->q1 a2_no Adjust Physical Parameters q2->a2_no No q3 Media Optimized for Secondary Metabolism? q2->q3 Yes a2_no->q2 a3_no Modify C/N sources, Limit Phosphate q3->a3_no No q4 Precursor Feeding Applied? q3->q4 Yes a3_no->q3 a4_no Implement Feeding Strategy q4->a4_no No q5 Extraction & Analysis Protocol Validated? q4->q5 Yes a4_no->q4 a5_no Verify Recovery, Stability & Sensitivity q5->a5_no No end Yield Improved q5->end Yes a5_no->q5

References

Optimization

troubleshooting low yield of Valclavam fermentation

Welcome to the technical support center for Valclavam (clavulanic acid) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentat...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Valclavam (clavulanic acid) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes.

Troubleshooting Guide

This guide addresses common issues encountered during Valclavam fermentation that can lead to low yields.

Question: Why is my Valclavam yield lower than expected?

Answer: Low Valclavam yield can be attributed to several factors throughout the fermentation process. A systematic approach to troubleshooting is recommended. Start by evaluating your fermentation parameters, media composition, and inoculum quality.

Troubleshooting Workflow

The following workflow provides a step-by-step process to identify the potential cause of low yield.

TroubleshootingWorkflow start Low Valclavam Yield Detected check_params Review Fermentation Parameters (pH, Temp, DO, Agitation) start->check_params params_ok Parameters within Optimal Range? check_params->params_ok check_media Analyze Media Composition (Carbon, Nitrogen, Phosphate) check_inoculum Evaluate Inoculum Quality (Viability, Morphology) check_analysis Verify Analytical Method (HPLC Calibration, Sample Prep) analysis_ok Analysis Accurate? check_analysis->analysis_ok media_ok Media Composition Correct? params_ok->media_ok Yes adjust_params Adjust Parameters params_ok->adjust_params No inoculum_ok Inoculum Healthy? media_ok->inoculum_ok Yes optimize_media Optimize Media Components media_ok->optimize_media No inoculum_ok->check_analysis Yes prepare_new_inoculum Prepare Fresh Inoculum inoculum_ok->prepare_new_inoculum No recalibrate_hplc Recalibrate & Re-run Samples analysis_ok->recalibrate_hplc No end Yield Improved analysis_ok->end Yes adjust_params->end optimize_media->end prepare_new_inoculum->end recalibrate_hplc->end

Caption: Troubleshooting workflow for low Valclavam yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation parameters for Valclavam production?

A1: Optimal conditions can vary slightly depending on the specific Streptomyces clavuligerus strain. However, general guidelines from various studies suggest the following:

  • pH: The highest concentrations of Valclavam are typically reported at a neutral or slightly acidic pH, around 6.8 to 7.0.[1][2] Some studies have shown that a controlled reduction in pH during the fermentation can lead to higher yields.[1]

  • Temperature: Lower temperatures, around 20-28°C, favor Valclavam stability and production.[2][3] While biomass may grow faster at higher temperatures, Valclavam accumulation is often greater at lower temperatures.[1][2]

  • Dissolved Oxygen (DO): Maintaining a sufficient supply of dissolved oxygen is critical. While specific setpoints can vary, keeping DO levels above 40% is a common strategy.[4]

  • Agitation: Agitation rates influence mass transfer. Optimal speeds can range from 300 to 1000 rpm, depending on the bioreactor geometry and scale.[5]

Q2: How does the media composition affect Valclavam yield?

A2: Media composition is a critical factor. Key components to consider are:

  • Carbon Source: Glycerol (B35011) is the most commonly used and effective carbon source for Valclavam production.[1][2] Substrate inhibition can occur at glycerol concentrations above 50 g/L.[1] Vegetable oils, such as olive or corn oil, can also enhance production.[2][6]

  • Nitrogen Source: Complex nitrogen sources like soy protein or soy flour are known to significantly favor Valclavam accumulation compared to chemically defined media.[1][2]

  • Precursors: The biosynthesis of Valclavam requires precursors from primary metabolism, specifically glyceraldehyde-3-phosphate (a C3 precursor) and L-arginine (a C5 precursor).[1][7] Supplementing the media with amino acids like L-arginine or L-ornithine can increase the availability of the C5 precursor and boost yields.[2][5][6]

  • Phosphate (B84403): Phosphate can have a repressive effect on Valclavam production.[1][2] It is crucial to maintain phosphate concentrations at a limiting level, as concentrations above 100 mM have been shown to be repressive.[1]

ComponentRecommended Source/ConcentrationPotential IssueCitation
Carbon GlycerolInhibition at > 50 g/L[1]
Vegetable Oils (e.g., Olive Oil)Can improve yield[2]
Nitrogen Soy Meal / Soy FlourGenerally effective[1][2]
Precursors L-arginine, L-ornithineIncreases C5 precursor availability[2][5]
Phosphate Limit concentrationRepressive effect at high levels (>100mM)[1][2]

Q3: My yield is still low after optimizing fermentation conditions and media. What else could be the problem?

A3: If fermentation parameters and media are optimized, consider the following:

  • Strain Viability and Morphology: The health and morphology of your S. clavuligerus inoculum are crucial. A high-density spore suspension and a dispersed secondary mycelium morphology have been shown to improve biosynthesis.[1]

  • Fermentation Strategy: Fed-batch fermentation generally results in higher yields of Valclavam compared to batch fermentation.[2][6][8] This is likely due to the ability to maintain optimal substrate levels and avoid inhibitory concentrations.[6]

  • Genetic Factors: The genetic makeup of your production strain is fundamental. Wild-type strains often produce low titers (~1 g/L).[1] Overexpression of pathway-specific regulatory genes, such as claR and ccaR, has been shown to significantly increase Valclavam accumulation.[1]

Q4: What is the biosynthetic pathway for Valclavam?

A4: Valclavam is a secondary metabolite produced from primary metabolic precursors. The pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine. A series of enzymatic reactions then leads to the key intermediate, clavaminic acid, which is a branch point. Further modification and a critical stereochemical inversion are required to form the final active Valclavam molecule.[1][7]

BiosynthesisPathway cluster_precursors Primary Metabolite Precursors G3P Glyceraldehyde-3-Phosphate CEAA N2-(2-carboxyethyl)-arginine G3P->CEAA CEAS Arg L-Arginine Arg->CEAA CEAS DGP Deoxyguanidinoproclavaminic acid CEAA->DGP BLS GP Guanidinoproclavaminic acid DGP->GP CAS PA Proclavaminic acid GP->PA PAH CAcid Clavaminic acid PA->CAcid CAS C9A Clavulanate-9-aldehyde CAcid->C9A Late Steps (Stereochemical Inversion) Clavams Other 5S Clavams CAcid->Clavams Valclavam Valclavam (Clavulanic Acid) C9A->Valclavam CAD

Caption: Simplified Valclavam biosynthesis pathway.

Experimental Protocols

Protocol 1: Batch Fermentation of S. clavuligerus

This protocol provides a general procedure for batch fermentation in a controlled bioreactor.

  • Inoculum Preparation:

    • Inoculate a spore suspension of S. clavuligerus into a seed medium containing components like corn starch (3.1%), soy flour (3.2%), and glycerol (3%).[9]

    • Incubate on an orbital shaker (e.g., 210 rpm) at 25°C for 48 hours.[9]

  • Bioreactor Preparation:

    • Prepare the production medium in a sterilized bioreactor. A typical medium might contain soybean meal, dextrin, glycerol, and essential minerals like KH2PO4 and FeCl3.[4]

    • Calibrate pH and Dissolved Oxygen (DO) probes before inoculation.

  • Inoculation and Fermentation:

    • Transfer the seed culture to the production medium (e.g., a 1-5% v/v transfer).

    • Set the fermentation parameters:

      • Temperature: 25-28°C[4][9]

      • pH: Maintain at 6.8-7.0 using automated acid/base addition.

      • Agitation: 400 rpm (will vary with bioreactor scale).[4]

      • Aeration: 0.5 vvm (volume of air per volume of medium per minute).[4]

    • Run the fermentation for 4-5 days.[4][9]

  • Sampling:

    • Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to measure biomass, substrate consumption, and Valclavam concentration.

Protocol 2: Quantification of Valclavam by HPLC-UV

This protocol outlines the most common method for quantifying Valclavam in fermentation broth.[10]

Experimental Workflow for HPLC Analysis

HPLCWorkflow start Collect Fermentation Sample centrifuge Centrifuge to Pellet Biomass start->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.45 µm Membrane supernatant->filter derivatize Derivatize with Imidazole (B134444) Reagent filter->derivatize inject Inject onto HPLC System derivatize->inject separate Separate on C18 Column inject->separate detect Detect at 311 nm (for derivative) separate->detect quantify Quantify using Calibration Curve detect->quantify end Determine Valclavam Concentration quantify->end

Caption: Workflow for Valclavam quantification by HPLC.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to separate the biomass.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter to remove any remaining particulates.[10]

  • Derivatization:

    • Valclavam has a poor chromophore. To enhance UV detection, it must be derivatized.

    • React the filtered sample with an imidazole solution. This reaction creates a derivative that strongly absorbs UV light at approximately 311 nm.[11]

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.[12]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.1 M monobasic sodium phosphate, pH 4.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is common.[10]

    • Flow Rate: Typically 1.0 - 2.5 ml/min.[11][13]

    • Detection: UV detector set to 311 nm to measure the imidazole derivative.[11][13]

  • Quantification:

    • Prepare a standard curve using known concentrations of a Valclavam reference standard that have undergone the same derivatization process.

    • Compare the peak area of the sample to the standard curve to determine the concentration of Valclavam.[10]

MethodTypical ColumnMobile Phase ExampleDetection WavelengthCitation
HPLC-UV Reverse-Phase C180.1 M Sodium Phosphate (pH 4.0)311 nm (post-derivatization)[10][11]
LC-MS/MS Reverse-Phase C18Varies (e.g., Methanol/Buffer)MRM Transition[12]

References

Troubleshooting

Valaciclovir Aqueous Stability: A Technical Support Resource

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of valaciclovir in aqueous solutions. Find answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of valaciclovir in aqueous solutions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of valaciclovir in an aqueous solution?

The stability of valaciclovir in aqueous solutions is predominantly influenced by pH.[1][2] The molecule is an L-valyl ester prodrug of aciclovir, and the ester linkage is susceptible to hydrolysis.[3][4][5]

Q2: At what pH is valaciclovir most stable?

Valaciclovir exhibits its greatest stability in acidic conditions, specifically at a pH below 4.[1][6][7] Under these conditions, the rate of hydrolysis is significantly minimized. For instance, at a pH of 1.8, only 2% hydrolysis was observed over a 24-hour period.[6]

Q3: What happens to valaciclovir at neutral or alkaline pH?

As the pH of the solution increases above 4, and particularly in neutral and alkaline environments, the rate of valaciclovir degradation accelerates substantially.[1][6] This degradation occurs via hydrolysis of the ester bond, yielding aciclovir and the amino acid L-valine.[2][5] In alkaline conditions, this degradation follows pseudo-first-order kinetics.[1][2][8]

Q4: I'm observing precipitation when I try to dissolve valaciclovir or after adjusting the pH of my solution. What is causing this?

This is likely due to the pH-dependent solubility of valaciclovir hydrochloride. While it is more soluble in acidic solutions, increasing the pH of a concentrated acidic solution can cause the compound to exceed its solubility limit at the new, higher pH, leading to precipitation.[7] Additionally, different polymorphic and hydrated forms of valaciclovir hydrochloride exist, each with its own dissolution characteristics.[7]

Q5: How should I prepare and store a valaciclovir stock solution for in vitro experiments?

For short-term storage, it is recommended to prepare stock solutions in an acidic buffer (pH < 4) to maintain stability. If the experimental conditions require a neutral or alkaline pH, it is advisable to prepare the valaciclovir solution immediately before use. Aqueous solutions of valaciclovir hydrochloride are not recommended to be stored for more than one day.[9] For longer-term storage, consider dissolving valaciclovir in organic solvents like DMSO, where it is also soluble.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results between batches. Degradation of valaciclovir in the prepared solution due to inappropriate pH or prolonged storage.Prepare fresh solutions for each experiment. Ensure the pH of the stock solution is maintained below 4. If the final experimental medium has a neutral or alkaline pH, add the valaciclovir solution immediately before starting the experiment.
Lower than expected potency of valaciclovir in an assay. Hydrolysis of valaciclovir to aciclovir, which may have different activity in your specific assay.Confirm the integrity of your valaciclovir solution using an appropriate analytical method like HPLC. Consider that the observed activity might be due to aciclovir.
Precipitate formation in the solution. The pH of the solution is not optimal for valaciclovir's solubility at the given concentration.[7]Maintain a low pH (ideally below 4.0).[7] If a higher pH is necessary, use a more dilute concentration of valaciclovir to stay within its solubility limit at that pH.[7] Sonication can also aid in dissolving the powder.[7]
Variable dissolution rates. This could be due to the use of different polymorphic forms of valaciclovir hydrochloride or variations in particle size between batches.[7]Be aware of the specific crystalline form of valaciclovir you are using. Ensure consistency in the particle size of the active pharmaceutical ingredient (API) for reproducible dissolution.[7]

Quantitative Data Summary

Table 1: pH-Dependent Stability of Valaciclovir

pHStability ProfileDegradation RatePrimary Degradation Products
< 4High stability[1][6]Minimal hydrolysis[6]-
Neutral to AlkalineLow stability[1][6]Rapid hydrolysis, follows pseudo-first-order kinetics[1][2][8]Aciclovir, L-valine[2][5]

This table summarizes the general stability profile. For specific degradation rates, it is recommended to conduct a stability study under your precise experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Valaciclovir Stock Solution for In Vitro Assays

Objective: To prepare a stable, aqueous stock solution of valaciclovir.

Materials:

  • Valaciclovir hydrochloride powder

  • Sterile, deionized water

  • 0.1 N Hydrochloric acid (HCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of valaciclovir hydrochloride powder.

  • Dissolve the powder in a minimal amount of sterile, deionized water.

  • Adjust the pH of the solution to approximately 3.5 - 4.0 using 0.1 N HCl. Monitor the pH carefully with a calibrated pH meter.

  • Once the desired pH is reached and the powder is fully dissolved, bring the solution to the final desired volume with sterile, deionized water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter if required for your application.

  • Store the solution at 2-8°C. It is recommended to use the solution within 24 hours.[9]

Protocol 2: Stability Indicating HPLC Method for Valaciclovir

Objective: To determine the concentration of valaciclovir and its primary degradant, aciclovir, in an aqueous solution. This method is adapted from published stability-indicating methods.[8][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio may need optimization.[8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 252 nm[8][10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of valaciclovir and aciclovir reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the aqueous valaciclovir samples to be analyzed with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the peaks for valaciclovir and aciclovir based on their retention times compared to the reference standards. Calculate the concentrations using the calibration curves.

Visualizations

Valaciclovir_Degradation_Pathway cluster_products Degradation Products Valaciclovir Valaciclovir Acyclovir Acyclovir Valaciclovir->Acyclovir Hydrolysis (pH > 4) LValine L-Valine Valaciclovir->LValine Hydrolysis (pH > 4)

Caption: Degradation pathway of valaciclovir in aqueous solution.

Stability_Troubleshooting_Workflow Start Inconsistent Results or Precipitation Observed Check_pH Check pH of Solution Start->Check_pH pH_High pH > 4? Check_pH->pH_High Check_Storage Review Storage Conditions (Time and Temperature) Storage_Long Stored > 24h? Check_Storage->Storage_Long pH_High->Check_Storage No Adjust_pH Adjust pH to < 4 or Prepare Fresh Solution pH_High->Adjust_pH Yes Use_Immediately Prepare Fresh Solution Immediately Before Use Storage_Long->Use_Immediately Yes Analyze_Sample Analyze Sample Integrity (e.g., via HPLC) Storage_Long->Analyze_Sample No Adjust_pH->Analyze_Sample Use_Immediately->Analyze_Sample End Proceed with Experiment Analyze_Sample->End

Caption: Troubleshooting workflow for valaciclovir stability issues.

References

Optimization

Valclavam Degradation: A Technical Support Resource for Researchers

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of Valclavam (clavulanic acid). The following troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of Valclavam (clavulanic acid). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Valclavam?

A1: Valclavam is susceptible to degradation, particularly through hydrolysis of its β-lactam ring. Key degradation products identified under various conditions include several pyrazine (B50134) derivatives and a dimer known as "Related Substance E."[1][2][3] Specifically, in alkaline or neutral solutions, 1-amino-4-hydroxybutan-2-one (B3058040) has been identified as a major hydrolysis product, which can then convert into pyrazine derivatives.[2][3]

Identified pyrazine degradation products include:

  • 2,5-bis-(2-hydroxyethyl) pyrazine

  • 3-methyl-2,5-bis-(2-hydroxyethyl) pyrazine

  • 3-(2-carboxyethyl)-2,5-bis-(2-hydroxyethyl) pyrazine

  • 3-ethyl-2,5-bis-(2-hydroxyethyl) pyrazine

"Related Substance E" is formed from the combination of an intact Valclavam molecule and one that has undergone hydrolysis and opening of the β-lactam ring.[1][4]

Q2: What factors influence the stability of Valclavam?

A2: The stability of Valclavam is significantly influenced by pH, temperature, and the presence of other nucleophilic substances. It is generally more stable in slightly acidic to neutral conditions (pH 6.0-7.2) and at lower temperatures.[5] Higher temperatures and alkaline conditions accelerate its degradation.[5] The concentration of Valclavam itself can also be a factor, with higher concentrations potentially leading to an increased formation of dimeric impurities like "Related Substance E."[1][4]

Q3: What analytical techniques are recommended for studying Valclavam degradation?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for quantifying Valclavam and its degradation products.[6] Due to the weak UV absorbance of Valclavam, pre-column derivatization with imidazole (B134444) is often employed to form a chromophore that can be detected at 311 nm.[5] For underivatized Valclavam, detection is typically performed at around 220 nm.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.[1]

Troubleshooting Guide for Valclavam Degradation Analysis

Problem: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH affecting the ionization of Valclavam or interaction with residual silanols on the column.

    • Solution: Adjust the mobile phase pH. A range of 4.0-6.5 is often suitable for C18 columns. Lowering the pH to 2-3 can suppress silanol (B1196071) interactions.[7]

  • Possible Cause: Column overload due to high sample concentration.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, sample concentration was the issue.[7]

  • Possible Cause: Column contamination or degradation.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent like acetonitrile (B52724) or methanol. If performance does not improve, the column may need replacement.[7]

Problem: Low or no signal for Valclavam peak.

  • Possible Cause: Degradation of Valclavam in the sample or standard solution.

    • Solution: Prepare fresh standard and sample solutions daily and keep them refrigerated when not in use. Valclavam is unstable in aqueous solutions.[8]

  • Possible Cause: Inefficient derivatization with imidazole.

    • Solution: Ensure the imidazole reagent is fresh and at the correct concentration. Optimize the reaction time and temperature, as the reaction is typically performed at room temperature for 10-20 minutes.[8]

  • Possible Cause: Incorrect detector wavelength.

    • Solution: For derivatized Valclavam, ensure the detector is set to 311 nm. For underivatized analysis, use a wavelength around 220 nm.[6]

Problem: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of degradation products due to sample handling or storage.

    • Solution: Review sample preparation and storage procedures to minimize exposure to heat, light, and extreme pH. Analyze samples as quickly as possible after preparation.

  • Possible Cause: Contamination of the mobile phase or HPLC system.

    • Solution: Prepare fresh mobile phase and purge the HPLC system thoroughly.

Quantitative Data on Valclavam Degradation

The following table summarizes the percentage of Valclavam degradation observed under various forced degradation conditions.

Stress ConditionParameters% Degradation of ValclavamReference
Acid Hydrolysis 0.1 M HCl23.21%[6]
Base Hydrolysis 0.1 M NaOH14.41%[6]
Oxidative Degradation 30% H₂O₂0.00%[6]
Thermal Degradation 60°C17.80%[6]
Photolytic Degradation UV light10.21%[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Valclavam

This protocol is a general guideline for the analysis of Valclavam and its degradation products.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.0 mm, 4 µm)

    • Mobile Phase: A 95:5 (v/v) mixture of pH 5.0 phosphate (B84403) buffer and methanol.

    • Flow Rate: 1.0 mL/minute.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve Valclavam reference standard in the mobile phase to a known concentration.

    • Sample Solution: Dilute the sample containing Valclavam with the mobile phase to fall within the linear range of the assay.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH.

    • Oxidative Degradation: Treat the sample with 30% H₂O₂.

    • Thermal Degradation: Expose the sample to a temperature of 60°C.

    • Photolytic Degradation: Expose the sample to UV light.

    After exposure for a specified duration, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration with the mobile phase before injection.

Protocol 2: Pre-Column Derivatization with Imidazole for Enhanced UV Detection
  • Reagent Preparation: Prepare a 1.2 M imidazole solution in water.

  • Derivatization Reaction:

    • To 0.4 mL of the diluted sample or standard solution, add 0.1 mL of the imidazole reagent.

    • Vortex the mixture and allow it to react at room temperature for 15-20 minutes.

  • HPLC Analysis:

    • Inject the derivatized solution into the HPLC system.

    • Set the UV detector to 311 nm.

Visualizations

Degradation_Pathway Valclavam Valclavam Hydrolysis Hydrolysis (β-lactam ring opening) Valclavam->Hydrolysis Intermediate 1-Amino-4-hydroxybutan-2-one Hydrolysis->Intermediate Dimerization Dimerization with another Valclavam molecule Hydrolysis->Dimerization Pyrazines Pyrazine Derivatives (I, II, III, IV) Intermediate->Pyrazines Further reactions SubstanceE Related Substance E Dimerization->SubstanceE

General degradation pathways of Valclavam.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Valclavam Sample Degradation Forced Degradation (Acid, Base, Heat, etc.) Sample->Degradation Derivatization Optional: Derivatization with Imidazole Degradation->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm or 311 nm) Separation->Detection Quantification Quantification of Degradation Products Detection->Quantification Identification Identification (LC-MS) Quantification->Identification

Workflow for Valclavam degradation analysis.

Troubleshooting_Logic Start Poor Chromatographic Result PeakShape Poor Peak Shape? Start->PeakShape LowSignal Low/No Signal? Start->LowSignal ExtraPeaks Extra Peaks? Start->ExtraPeaks CheckpH Adjust Mobile Phase pH PeakShape->CheckpH Yes CheckConc Dilute Sample PeakShape->CheckConc Yes CheckColumn Check Column Health PeakShape->CheckColumn Yes FreshSolutions Prepare Fresh Solutions LowSignal->FreshSolutions Yes CheckDeriv Optimize Derivatization LowSignal->CheckDeriv Yes CheckWavelength Verify Detector Wavelength LowSignal->CheckWavelength Yes ReviewHandling Review Sample Handling ExtraPeaks->ReviewHandling Yes CleanSystem Clean HPLC System ExtraPeaks->CleanSystem Yes

Troubleshooting decision tree for HPLC analysis.

References

Troubleshooting

long-term storage conditions for Valclavam

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for Valclavam. The information is curated for researchers, scientists, and drug development professionals to ensure...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for Valclavam. The information is curated for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Valclavam?

Due to the absence of specific long-term stability data for Valclavam, we recommend adhering to the storage conditions established for clavulanic acid, a closely related β-lactamase inhibitor. For optimal long-term stability, Valclavam should be stored at -80°C.[1][2] Studies on similar β-lactam antibiotics demonstrate that storage at -80°C preserves their integrity for up to one year.[2][3]

Q2: Can I store Valclavam at -20°C?

While -80°C is the preferred temperature for long-term storage, -20°C may be suitable for shorter durations. However, it is crucial to note that some β-lactam antibiotics have shown unexpected degradation rates at -20°C.[1] This phenomenon may be caused by the concentration of the solute in the unfrozen liquid phase.[1] Therefore, for storage exceeding a few weeks, -80°C is strongly recommended to minimize degradation.

Q3: How should I handle Valclavam for short-term use during an experiment?

For short-term use, it is advisable to keep Valclavam solutions on ice (approximately 4°C). Many β-lactam antibiotics are stable on ice for up to 24 hours.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare aliquots of your stock solution to minimize the number of times the main stock is warmed.

Q4: What factors can lead to the degradation of Valclavam?

Several factors can contribute to the degradation of Valclavam, primarily due to the inherent instability of the β-lactam ring:

  • Temperature: Increased temperatures significantly accelerate the degradation of clavulanic acid.[1][4]

  • pH: Clavulanic acid exhibits the highest stability in slightly acidic conditions (around pH 6.2).[1][5] Degradation occurs more rapidly in neutral and basic solutions.[5]

  • Humidity: Exposure to moisture can lead to the hydrolysis of the β-lactam ring. Solid forms of related compounds, like potassium clavulanate, are sensitive to humidity.[4]

  • Presence of Amines: The presence of ammonium (B1175870) ions and primary amines in solutions can accelerate degradation.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of Valclavam due to improper storage or handling.1. Verify storage temperature; ensure it is at or below -80°C for long-term storage. 2. Prepare fresh solutions from a new aliquot for each experiment. 3. Check the pH of your experimental buffer; adjust to be slightly acidic if the protocol allows.
Inconsistent experimental results. Repeated freeze-thaw cycles of the Valclavam stock solution.1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. During experiments, keep the working solution on ice.
Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). Absorption of moisture.1. Store the solid compound in a desiccator, especially in humid environments. 2. Ensure the container is tightly sealed after each use.

Quantitative Stability Data

The following table summarizes the stability of clavulanic acid, which can be used as a proxy for Valclavam, under various storage conditions.

Temperature Matrix/Solvent Stability/Degradation Rate Reference
-80°CFermentation BrothLess than 4% loss in 42 hours.[1]
-80°CHuman PlasmaStable for up to 1 year (for most β-lactams).[2]
-20°CFermentation BrothSignificant degradation observed, higher than at 4°C.[1]
4°CHuman PlasmaStable for 24 to 72 hours, depending on the specific β-lactam.[2]
4°CAgar≥90% stable for 72 hours.[7]
10°CAqueous Solution (pH 6.2)Highest stability observed among 10-40°C range.[1]
25°CFermentation BrothUp to 35% loss in 42 hours.[1]
25°CWaterDegradation half-life of clavulanic acid is 29.0 hours in Mueller Hinton broth.[7]

Experimental Protocols

Protocol: Assessing Valclavam Stability via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of Valclavam in a specific buffer or medium over time.

  • Preparation of Valclavam Stock Solution:

    • Accurately weigh a known amount of Valclavam powder.

    • Dissolve it in a suitable solvent (e.g., sterile water or a buffer at a slightly acidic pH) to a known concentration.

    • Filter the stock solution through a 0.22 µm filter.

  • Sample Preparation for Stability Study:

    • Dilute the Valclavam stock solution to the desired experimental concentration in the matrix of interest (e.g., cell culture media, buffer).

    • Divide the solution into multiple aliquots in separate, sealed vials for each time point and temperature condition to be tested.

  • Incubation:

    • Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 37°C).

  • Sample Analysis at Time Points:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

    • Immediately analyze the sample using a validated HPLC method to determine the concentration of Valclavam. The initial time point (T=0) will serve as the baseline.

  • HPLC Method:

    • A reverse-phase C18 column is typically used for the analysis of β-lactam antibiotics.

    • The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection is commonly performed using a UV detector at a wavelength appropriate for Valclavam.

  • Data Analysis:

    • Calculate the percentage of Valclavam remaining at each time point relative to the initial concentration.

    • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Visualized Workflow

Valclavam_Storage_Workflow long_term long_term temp_neg_80 temp_neg_80 long_term->temp_neg_80 Optimal aliquot aliquot long_term->aliquot stable stable temp_neg_80->stable short_term short_term temp_neg_20 temp_neg_20 short_term->temp_neg_20 degraded degraded temp_neg_20->degraded Potential for degradation working_solution working_solution temp_4 temp_4 working_solution->temp_4 temp_4->stable avoid_freeze_thaw avoid_freeze_thaw aliquot->avoid_freeze_thaw avoid_freeze_thaw->temp_neg_80 desiccate desiccate desiccate->stable check_ph check_ph check_ph->stable

References

Optimization

Technical Support Center: Purification of Valclavic Acid (Valclavam)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Valclavic acid (V...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Valclavic acid (Valclavam) during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Valclavic acid degradation during purification?

A1: Valclavic acid is a labile molecule, and its degradation is primarily influenced by three main factors:

  • pH: Valclavic acid is highly susceptible to both acidic and alkaline hydrolysis. The beta-lactam ring is prone to opening outside of a specific pH range.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[1][3]

  • Presence of Water: As the primary degradation pathway is hydrolysis, the presence of water is a critical factor, especially under unfavorable pH and temperature conditions.[4]

Q2: What is the optimal pH and temperature range for maintaining Valclavic acid stability?

A2: To minimize degradation, it is crucial to maintain a slightly acidic pH and low temperatures throughout the purification process. The optimal conditions are:

  • pH: 6.0 - 7.2[2]

  • Temperature: Below 20°C is recommended, with lower temperatures providing greater stability.[1][2] Some studies have shown stability for extended periods at 4°C and even freezing at -20°C or -80°C for long-term storage of solutions.[1][3]

Q3: What are the most common purification techniques for Valclavic acid?

A3: The most frequently employed purification strategies for Valclavic acid from fermentation broths include:

  • Liquid-Liquid Extraction: This technique is used to selectively transfer Valclavic acid from the aqueous fermentation broth to an organic solvent.

  • Precipitation: Valclavic acid is often converted to a more stable salt, typically potassium clavulanate, which can then be precipitated from the organic solvent.[5][6]

  • Ion-Exchange Chromatography: This method separates Valclavic acid based on its charge.

Q4: What are the expected degradation products of Valclavic acid?

A4: The primary degradation pathway for Valclavic acid is the hydrolysis of the β-lactam ring. This leads to the formation of inactive open-ring products. Under certain conditions, further reactions can occur, leading to a variety of degradation products.

Troubleshooting Guides

Issue 1: Low Yield After Liquid-Liquid Extraction
Potential Cause Troubleshooting Step
Incorrect pH of the aqueous phase Ensure the pH of the aqueous fermentation broth is adjusted to approximately 1.5 - 2.0 before extraction with an organic solvent like ethyl acetate (B1210297) or methyl isobutyl ketone (MIBK). This protonates the carboxylic acid group, making it more soluble in the organic phase.
Suboptimal solvent-to-broth ratio Increase the volume of the organic solvent relative to the aqueous phase to improve extraction efficiency.
Insufficient mixing Ensure vigorous mixing of the aqueous and organic phases to maximize the interfacial area for mass transfer. However, be cautious of emulsion formation.
Emulsion formation If an emulsion forms, try adding a small amount of a saturated salt solution (brine) or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Degradation during extraction Perform the extraction at a low temperature (e.g., 4-10°C) to minimize degradation.[6]
Issue 2: "Oiling Out" Instead of Crystalline Precipitation of Potassium Clavulanate
Potential Cause Troubleshooting Step
Excess water in the organic solvent Ensure the organic extract is thoroughly dried before adding the potassium salt solution. Azeotropic distillation or the use of a drying agent can be employed.
Inappropriate solvent for precipitation Isopropanol (B130326) is a commonly used solvent for the precipitation of potassium clavulanate. If "oiling out" occurs, the addition of a co-solvent like ethyl acetate may be necessary.[5]
Rate of addition of precipitating agent Add the potassium salt solution (e.g., potassium 2-ethylhexanoate (B8288628) in isopropanol) slowly and with continuous stirring to promote the formation of crystals rather than an oil.
Temperature of precipitation Control the temperature during precipitation. Lower temperatures can sometimes favor crystallization.
Presence of impurities Impurities from the fermentation broth can interfere with crystallization. Consider an additional purification step, such as activated carbon treatment of the organic extract, before precipitation. The addition of a co-solvent like isopropanol to the aqueous concentrate and filtration of any resulting oil before the main precipitation step can also improve purity.[5]
Issue 3: Low Purity of the Final Product
Potential Cause Troubleshooting Step
Co-extraction of impurities Optimize the pH of the initial liquid-liquid extraction to minimize the extraction of acidic or basic impurities.
Incomplete removal of colored impurities Treat the organic extract with activated carbon to remove colored and other non-polar impurities before precipitation.
Degradation during processing Minimize the time Valclavic acid spends in solution, especially at non-optimal pH and higher temperatures. Work quickly and keep solutions cold.
Inefficient washing of the precipitate Wash the final potassium clavulanate crystals with a cold, dry organic solvent (e.g., acetone (B3395972) or isopropanol) to remove residual impurities.
Inaccurate purity assessment Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for accurate purity determination. Be aware that the derivatizing agent used for HPLC analysis (e.g., imidazole) can also degrade, potentially affecting the accuracy of the results.[1]

Data on Valclavic Acid Stability

The following table summarizes the stability of clavulanic acid under various pH and temperature conditions.

pHTemperature (°C)Stability / Half-life (t½)Reference
6.210Highest stability observed in the study[1]
7.010Less stable than at pH 6.2[1]
6.230Degradation rate increases with temperature[1]
7.030Degradation rate is 2.3-fold higher than at pH 6.2[1]
6.0 - 7.220Optimal conditions for low degradation rate[2]
4.0 - 8.020 - 45Stability is a function of both pH and temperature[2]
6.532522.8 hours (for amoxicillin/clavulanate combination)[7]
8.3425Significantly lower stability[7]
Not Specified480.3 hours (amoxicillin), 152 hours (clavulanic acid)[3]
Not Specified2524.8 hours (amoxicillin), 26 hours (clavulanic acid)[3]
Not Specified379 hours (amoxicillin), 6.4 hours (clavulanic acid)[3]

Experimental Protocols

Liquid-Liquid Extraction of Valclavic Acid

Objective: To extract Valclavic acid from a clarified fermentation broth into an organic solvent.

Materials:

  • Clarified fermentation broth containing Valclavic acid

  • Organic solvent (e.g., Ethyl Acetate or Methyl Isobutyl Ketone - MIBK)

  • Acid for pH adjustment (e.g., dilute Sulfuric Acid)

  • Separatory funnel

  • pH meter

  • Chilled water bath or ice

Methodology:

  • Cool the clarified fermentation broth to 4-10°C in a chilled water bath.

  • While stirring, slowly add the dilute acid to adjust the pH of the broth to 1.5 - 2.0.

  • Transfer the pH-adjusted broth to a separatory funnel.

  • Add an equal volume of the cold organic solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock.

  • Allow the layers to separate. The upper layer will be the organic phase containing Valclavic acid.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer.

  • For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.

  • Combine the organic extracts.

Precipitation of Potassium Clavulanate

Objective: To precipitate Valclavic acid as its more stable potassium salt from the organic extract.

Materials:

  • Organic extract containing Valclavic acid

  • Potassium 2-ethylhexanoate solution in isopropanol

  • Isopropanol (IPA)

  • Beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven (vacuum)

Methodology:

  • Ensure the organic extract containing Valclavic acid is dry (low water content).

  • Cool the organic extract to 0-5°C.

  • While stirring, slowly add the potassium 2-ethylhexanoate solution in isopropanol to the organic extract.

  • Continue stirring for 30-60 minutes to allow for complete precipitation.

  • Collect the precipitated potassium clavulanate crystals by vacuum filtration.

  • Wash the crystals with a small volume of cold, dry isopropanol or acetone.

  • Dry the crystals under vacuum at a low temperature (e.g., room temperature to 40°C).

Visualizations

Valclavam_Degradation_Pathway cluster_conditions Accelerating Conditions Valclavam Valclavic Acid (β-Lactam Ring Intact) Intermediate Open-Ring Intermediate Valclavam->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) Degradation_Products Inactive Degradation Products Intermediate->Degradation_Products Further Reactions High_Temp High Temperature Non_Optimal_pH Acidic or Alkaline pH

Caption: Hydrolytic degradation pathway of Valclavic acid.

Purification_Workflow Start Fermentation Broth Filtration Clarification (e.g., Ultrafiltration) Start->Filtration Extraction Liquid-Liquid Extraction (pH 1.5-2.0, Ethyl Acetate) Filtration->Extraction Drying Drying of Organic Extract Extraction->Drying Precipitation Precipitation (Potassium 2-ethylhexanoate in IPA) Drying->Precipitation Isolation Isolation & Washing (Filtration) Precipitation->Isolation Final_Product Potassium Clavulanate Crystals Isolation->Final_Product

Caption: General workflow for Valclavic acid purification.

References

Troubleshooting

Technical Support Center: Valclavam Isolation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of Valclavam.

Frequently Asked Questions (FAQs)

Q1: What is Valclavam and why is its isolation challenging?

Valclavam is a novel fused β-lactam metabolite structurally related to clavulanic acid, produced by certain strains of Streptomyces clavuligerus[1]. The primary challenges in its isolation stem from its likely low concentration in the fermentation broth, its co-occurrence with other structurally similar clavam metabolites, and the inherent instability of the β-lactam ring, which is susceptible to degradation under non-optimal pH and temperature conditions[2].

Q2: What are the critical factors to consider before starting the Valclavam isolation process?

Before beginning the isolation process, it is crucial to consider the following:

  • Strain selection and fermentation conditions: The yield of Valclavam can be highly dependent on the specific mutant strain of S. clavuligerus used and the precise fermentation parameters (media composition, temperature, pH, aeration).

  • pH control: The β-lactam ring in Valclavam is prone to hydrolysis. Maintaining a stable pH, ideally in the slightly acidic to neutral range (e.g., pH 5.0-7.0), throughout the extraction and purification process is critical[3].

  • Temperature: Low temperatures (4-8°C) should be maintained whenever possible to minimize degradation of the target compound.

  • Choice of solvents and resins: The selection of appropriate solvents for extraction and resins for chromatography is vital for achieving good recovery and purity.

Q3: What analytical techniques are recommended for monitoring Valclavam during isolation?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for tracking Valclavam throughout the isolation process. A specific spectrophotometric assay involving reaction with imidazole (B134444) can also be used for the quantification of compounds containing the clavam nucleus[1].

Troubleshooting Guide

Problem 1: Low Yield of Valclavam in the Crude Extract
Possible Cause Recommendation
Suboptimal Fermentation Optimize fermentation media, pH, temperature, and incubation time for the specific S. clavuligerus strain.
Inefficient Extraction Solvent Test a range of polar organic solvents (e.g., ethyl acetate, n-butanol) at different pH values to determine the optimal extraction conditions.
Degradation during Extraction Ensure the fermentation broth is cooled before extraction and that the pH is adjusted to a stable range. Minimize the time the sample is in solution.
Cell Lysis Issues If Valclavam is suspected to be intracellular, optimize cell lysis techniques (e.g., sonication, homogenization) in a buffered, cold environment.
Problem 2: Co-elution of Impurities during Chromatographic Purification
Possible Cause Recommendation
Presence of Structurally Similar Clavams Employ multi-step purification, combining different chromatographic techniques such as ion-exchange and reverse-phase chromatography.
Inadequate Column Resolution Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, and column temperature. Consider using a column with a different stationary phase.
Sample Overload Reduce the amount of crude extract loaded onto the chromatography column.
N-succinyltyrosine Contamination A specific purification method involving washing the clavulanate with a liquid medium or crystallization under controlled pH conditions can be employed to remove this impurity[3].
Problem 3: Valclavam Degradation during Final Purification Steps
Possible Cause Recommendation
pH Instability Use buffered mobile phases during chromatography and adjust the pH of fractions immediately after collection.
Elevated Temperatures Conduct all purification steps in a cold room or on ice. Use a refrigerated autosampler and fraction collector for HPLC.
Prolonged Processing Time Streamline the purification workflow to minimize the time Valclavam is in solution. Consider using faster purification techniques like Flash Chromatography for initial cleanup.
Lyophilization Issues Freeze-dry the purified fractions promptly after collection to obtain a stable solid product.

Experimental Protocols

Protocol 1: Extraction of Valclavam from Fermentation Broth
  • Cool the S. clavuligerus fermentation broth (1 L) to 4°C.

  • Adjust the pH of the broth to 6.0 with 1 M HCl.

  • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to remove microbial cells.

  • Transfer the supernatant to a separation funnel.

  • Extract the supernatant three times with an equal volume of cold ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure at a temperature below 30°C to obtain the crude extract.

  • Redissolve the crude extract in a minimal volume of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.5) for further purification.

Protocol 2: Purification of Valclavam using a Two-Step Chromatography Process

Step 1: Anion-Exchange Chromatography

  • Equilibrate a weak anion-exchange (WBAER) column with 10 mM phosphate buffer (pH 6.5).

  • Load the redissolved crude extract onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound compounds with a linear gradient of NaCl (0 to 1 M) in the equilibration buffer.

  • Collect fractions and analyze for the presence of Valclavam using HPLC-UV.

  • Pool the fractions containing Valclavam.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Condition a C18 RP-HPLC column with a mobile phase of 95% water (with 0.1% formic acid) and 5% acetonitrile (B52724).

  • Inject the pooled fractions from the anion-exchange step.

  • Elute with a linear gradient of acetonitrile (5% to 50%) in water (with 0.1% formic acid) over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to Valclavam.

  • Immediately freeze and lyophilize the purified fraction to obtain solid Valclavam.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation S. clavuligerus Fermentation ph_adjustment pH Adjustment (pH 6.0) fermentation->ph_adjustment centrifugation Centrifugation (Cell Removal) ph_adjustment->centrifugation solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation->solvent_extraction concentration Concentration (Crude Extract) solvent_extraction->concentration anion_exchange Anion-Exchange Chromatography concentration->anion_exchange rphplc RP-HPLC anion_exchange->rphplc lyophilization Lyophilization rphplc->lyophilization final_product Pure Valclavam lyophilization->final_product

Caption: A generalized workflow for the isolation and purification of Valclavam.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Purity of Final Product coelution Co-elution of Similar Compounds start->coelution degradation Degradation During Process start->degradation incomplete_separation Incomplete Separation of Impurities start->incomplete_separation optimize_hplc Optimize HPLC Gradient & Column Choice coelution->optimize_hplc add_step Add Orthogonal Purification Step (e.g., Size Exclusion) coelution->add_step control_ph_temp Strict pH & Temp Control (4°C) degradation->control_ph_temp minimize_time Reduce Processing Time degradation->minimize_time incomplete_separation->optimize_hplc

Caption: Troubleshooting logic for addressing low purity of the isolated Valclavam.

References

Optimization

Technical Support Center: Enhancing the Fungistatic Activity of Valclavam

Welcome to the technical support center for Valclavam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the fungistatic activity of Valclavam in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Valclavam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the fungistatic activity of Valclavam in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Valclavam against fungi?

A1: Valclavam exhibits its fungistatic effect by inhibiting the formation of RNA in living fungal cells.[1] Unlike its action in bacteria, it does not interfere with methionine biosynthesis in eukaryotes like Saccharomyces cerevisiae.[1]

Q2: In which solvents is Valclavam soluble and stable for in vitro assays?

Q3: What are the common challenges encountered when performing fungistatic assays with β-lactam antibiotics like Valclavam?

A3: Researchers may encounter several challenges, including:

  • Variability in Minimum Inhibitory Concentration (MIC) values: This can be due to inconsistencies in inoculum preparation, media composition, or subjective endpoint reading.

  • Trailing growth: This phenomenon, where reduced but persistent fungal growth occurs over a range of drug concentrations, can complicate MIC determination.

  • Compound instability: β-lactam antibiotics can be unstable in aqueous solutions, which may affect the accuracy of the results.[2] Preparing fresh solutions for each experiment is recommended.

  • Solubility issues: Poor solubility can lead to inaccurate concentration gradients in susceptibility assays.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with Valclavam.

Problem Potential Cause Recommended Solution
High variability in MIC results Inconsistent inoculum density.Standardize your fungal inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting cell concentration.
Subjective endpoint determination.For fungistatic agents, the MIC is often defined as the lowest concentration causing a significant (e.g., ≥50%) reduction in growth compared to the control. Using a microplate reader to measure optical density can provide a more objective endpoint.
Degradation of Valclavam in the assay medium.Prepare fresh Valclavam solutions for each experiment. Consider performing a time-course experiment to assess the stability of Valclavam under your specific assay conditions.
No observable fungistatic activity The fungal strain is resistant to Valclavam.Include a known susceptible fungal strain as a positive control to verify that the assay is working correctly.
Incorrect concentration of Valclavam.Double-check all calculations and dilutions. If possible, confirm the concentration of your stock solution using an appropriate analytical method.
Inactivation of Valclavam by components in the medium.Ensure that the pH and composition of your growth medium are compatible with Valclavam's stability.
"Trailing" or partial growth at high concentrations The compound is fungistatic, not fungicidal.This is expected for a fungistatic agent. Read the MIC at the concentration that shows a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control, as per established guidelines (e.g., CLSI).

Strategies for Improving Fungistatic Activity

Structural Modification (Analog Synthesis)

Improving the fungistatic activity of Valclavam can be approached through the synthesis of structural analogs. While specific structure-activity relationship (SAR) data for Valclavam's antifungal properties is limited, general principles for β-lactam antibiotics can be applied. Modifications to the side chains of the β-lactam core can influence the compound's stability, target binding affinity, and spectrum of activity.

Logical Workflow for Analog Development

A Identify Core Valclavam Structure B Hypothesize Key Functional Groups for Antifungal Activity A->B C Design Analogs with Modified Side Chains B->C D Synthesize Designed Analogs C->D E Screen Analogs for Fungistatic Activity (MIC Testing) D->E F Determine Structure-Activity Relationship (SAR) E->F F->C Iterative Refinement G Select Lead Analog with Improved Activity F->G

Caption: A logical workflow for the development of Valclavam analogs with potentially enhanced fungistatic activity.

Combination Therapy

Combining Valclavam with other antifungal agents can lead to synergistic or additive effects, potentially increasing its efficacy and reducing the likelihood of resistance.

Potential Combination Partners:

  • Azoles (e.g., Fluconazole, Itraconazole): These agents inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[3] Combining them with Valclavam, which targets RNA synthesis, could result in a multi-pronged attack on the fungal cell.

  • Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol and disrupt the fungal cell membrane.[3] This disruption could potentially enhance the uptake of Valclavam into the fungal cell.

Signaling Pathways for Combination Therapy

cluster_valclavam Valclavam cluster_azole Azole A Valclavam B Inhibition of RNA Polymerase A->B C Inhibition of RNA Synthesis B->C G Enhanced Fungistatic Activity C->G Synergistic/Additive Effect D Azole (e.g., Fluconazole) E Inhibition of Lanosterol 14-alpha-demethylase D->E F Ergosterol Depletion E->F F->G Synergistic/Additive Effect

Caption: Proposed synergistic interaction between Valclavam and an azole antifungal, targeting different essential pathways in the fungal cell.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Valclavam stock solution (in an appropriate solvent like DMSO)

  • Fungal isolate

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of Valclavam in the 96-well plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a growth control well (inoculum without Valclavam) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC as the lowest concentration of Valclavam that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be done visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow for MIC Determination

A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Valclavam B->C D Incubate at 35°C for 24-48h C->D E Read MIC Endpoint D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of Valclavam.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[1][4][5][6][7]

Materials:

  • Stock solutions of Valclavam and a second antifungal agent (e.g., Fluconazole)

  • Standardized fungal inoculum

  • 96-well microtiter plates

  • RPMI 1640 medium

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two drugs. Serially dilute Valclavam along the rows (e.g., horizontally) and the second antifungal agent down the columns (e.g., vertically).

  • Inoculation: Inoculate each well with the standardized fungal suspension.

  • Controls: Include wells with each drug alone and a drug-free growth control.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Checkerboard Assay Workflow

A Prepare Serial Dilutions of Drug A (Valclavam) C Create 2D Drug Gradient in 96-well Plate A->C B Prepare Serial Dilutions of Drug B (e.g., Fluconazole) B->C D Inoculate with Fungal Suspension C->D E Incubate and Read MICs D->E F Calculate FIC Index E->F G Determine Interaction (Synergy, Additive, etc.) F->G

Caption: A workflow diagram of the checkerboard assay for testing antifungal synergy.

Protocol 3: RNA Synthesis Inhibition Assay (Uridine Incorporation)

This assay measures the inhibition of RNA synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • Fungal culture

  • Valclavam

  • [³H]-Uridine (radiolabeled RNA precursor)

  • Appropriate growth medium

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase. Aliquot the culture and treat with various concentrations of Valclavam (and a solvent control).

  • Radiolabeling: Add [³H]-Uridine to each culture and incubate for a defined period to allow for incorporation into newly synthesized RNA.

  • Harvesting and Precipitation: Harvest the fungal cells and precipitate the macromolecules (including RNA) using cold TCA.

  • Quantification: Collect the precipitate on a filter, wash to remove unincorporated [³H]-Uridine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: A dose-dependent decrease in radioactivity in the Valclavam-treated samples compared to the control indicates inhibition of RNA synthesis.

RNA Synthesis Inhibition Assay Workflow

A Treat Fungal Culture with Valclavam B Add [3H]-Uridine A->B C Incubate for RNA Synthesis B->C D Harvest Cells and Precipitate Macromolecules C->D E Measure Radioactivity D->E

Caption: A simplified workflow for an RNA synthesis inhibition assay using radiolabeled uridine.

References

Troubleshooting

Technical Support Center: Overcoming Valclavam Resistance in Research

Disclaimer: Valclavam is a hypothetical beta-lactam/beta-lactamase inhibitor combination agent used for illustrative purposes within this guide. The principles, protocols, and troubleshooting advice are based on establis...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Valclavam is a hypothetical beta-lactam/beta-lactamase inhibitor combination agent used for illustrative purposes within this guide. The principles, protocols, and troubleshooting advice are based on established mechanisms of resistance to similar antibiotic classes.

Welcome to the technical support resource for researchers working with Valclavam. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to help you identify, characterize, and overcome Valclavam resistance in your bacterial isolates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Valclavam susceptibility testing and resistance studies.

Q1: My Minimum Inhibitory Concentration (MIC) values for Valclavam are unexpectedly high or inconsistent across replicates. What are the potential causes?

A1: High or variable MICs can stem from several factors related to experimental setup or underlying biology.[1] Consider the following possibilities:

  • Inoculum Preparation: Inaccurate standardization of the bacterial inoculum is a primary source of variability. Ensure your suspension matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and that this is diluted to the final target concentration for the assay (e.g., 5 x 10^5 CFU/mL).[2] An overly dense inoculum can overwhelm the antibiotic, leading to artificially high MICs.

  • Media and Reagents: The quality and pH of your Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) are critical.[3] Use media from a reputable supplier and verify that the pH is within the recommended range (typically 7.2-7.4).[1] Ensure Valclavam stock solutions are prepared fresh, stored correctly, and have not expired.

  • Bacterial Factors: The isolate may possess inherent or newly acquired resistance mechanisms. High-level resistance could be due to the hyperproduction of a beta-lactamase enzyme that the clavulanic acid component cannot inhibit effectively, or mutations in the drug's target, the penicillin-binding proteins (PBPs).[4][5]

  • Incubation Conditions: Verify that incubation time (16-20 hours) and temperature (35°C ± 2°C) are consistent and correct for the species being tested.[1]

Q2: How can I determine if Valclavam resistance in my isolate is due to beta-lactamase activity versus a target mutation (PBP alteration)?

A2: A multi-step approach is recommended to differentiate these common resistance mechanisms.[6]

  • Synergy Testing: Perform a checkerboard assay with Valclavam and a broad-spectrum beta-lactamase inhibitor (e.g., avibactam (B1665839), which can inhibit a wider range of beta-lactamases than clavulanic acid).[7] A significant reduction in the Valclavam MIC in the presence of the second inhibitor strongly suggests that beta-lactamase activity is the primary resistance driver.

  • Beta-Lactamase Hydrolysis Assay: Use a chromogenic substrate like nitrocefin (B1678963) to directly measure beta-lactamase activity in cell lysates. Compare the activity of your resistant isolate to a known susceptible strain. Hyperproduction of beta-lactamases in the resistant strain will result in a much faster color change.[8]

  • Genetic Analysis: Use PCR and sequencing to look for known resistance genes.[9] For beta-lactamase-mediated resistance, screen for genes like blaTEM, blaSHV, blaCTX-M, and blaOXA.[5] For target modification, sequence the genes encoding for PBPs to identify mutations known to reduce binding affinity for beta-lactam antibiotics.[10]

Q3: My QC (Quality Control) strain is showing MICs outside the acceptable range. What should I do?

A3: An out-of-range QC result invalidates the entire batch of testing.[1] Do not report patient or experimental results. The following steps should be taken:

  • Verify the QC Strain: Ensure you are using the correct, certified QC strain (e.g., E. coli ATCC® 25922™) and that it has not been contaminated or serially passaged too many times.

  • Check Reagents and Disposables: Confirm that the Valclavam stock, media, and microtiter plates have not expired and have been stored under the correct conditions.

  • Review Technique: Meticulously review every step of your protocol, from inoculum preparation and dilution to plate inoculation and reading.[2] Common errors include incorrect volumes, poor mixing, or inconsistent incubation.

  • Repeat the Test: Repeat the entire assay with fresh reagents and a fresh subculture of the QC strain. If the result is still out of range, contact your reagent supplier for support.

Q4: I have identified a Valclavam-resistant isolate. What is the next step to understand the mechanism?

A4: A systematic investigation is key. The workflow below outlines a logical progression from phenotypic testing to genotypic analysis.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Genetic & Molecular Analysis cluster_2 Phase 3: Mechanism Identification Start High Valclavam MIC Confirmed MIC_EPM Perform MIC with Efflux Pump Inhibitor (EPI) Start->MIC_EPM MIC_BLI Perform Synergy Test with Broad-Spectrum β-Lactamase Inhibitor Start->MIC_BLI WGS Whole Genome Sequencing MIC_EPM->WGS If MIC decreases Efflux Efflux Pump Overexpression MIC_EPM->Efflux If MIC decreases MIC_BLI->WGS If MIC unchanged qPCR qPCR for known resistance genes (blaTEM, mecA, etc.) MIC_BLI->qPCR If MIC decreases Enzyme Enzymatic Inactivation MIC_BLI->Enzyme If MIC decreases Proteomics Proteomic Analysis (e.g., PBP expression) WGS->Proteomics qPCR->Proteomics Target Target Site Modification Proteomics->Target

Data Presentation: Characterizing Resistance

Clear data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing your findings.

Table 1: Comparative MIC Values for Valclavam-Susceptible and -Resistant Isolates

Isolate IDBacterial SpeciesValclavam MIC (µg/mL)Interpretation
QC-SA-01S. aureus1Susceptible
EXP-SA-01S. aureus1Susceptible
EXP-SA-02S. aureus64Resistant
QC-EC-01E. coli2Susceptible
EXP-EC-01E. coli128Resistant
EXP-EC-02E. coli4Susceptible

Table 2: Effect of Inhibitors on Valclavam MIC in a Resistant Isolate (EXP-EC-01)

Compound(s)Inhibitor Conc. (µg/mL)Valclavam MIC (µg/mL)Fold-Change in MIC
Valclavam alone-128-
Valclavam + Efflux Pump Inhibitor (EPI)201281
Valclavam + Avibactam4816

Interpretation: The 16-fold drop in MIC in the presence of avibactam strongly suggests the resistance mechanism is mediated by a beta-lactamase enzyme that is not fully inhibited by Valclavam's intrinsic inhibitor.[7]

Table 3: Relative Gene Expression of Known Resistance Genes in Resistant vs. Susceptible Isolates

Gene TargetIsolateRelative Quantification (RQ)Interpretation
blaTEMEXP-EC-01 vs. QC-EC-0135.2Significant Overexpression
ampCEXP-EC-01 vs. QC-EC-011.2No Significant Change
acrA (Efflux)EXP-EC-01 vs. QC-EC-011.5No Significant Change

Interpretation: The significant overexpression of the blaTEM gene correlates with the phenotypic data, pointing to hyperproduction of this beta-lactamase as the likely cause of resistance.[4]

Key Experimental Protocols

Detailed and standardized protocols are essential for reproducible results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Valclavam that inhibits the visible growth of a bacterial isolate.[11]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates[12]

  • Valclavam stock solution

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[2]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

  • Drug Dilution: Prepare a serial two-fold dilution of Valclavam in CAMHB directly in the 96-well plate. Typically, this is done across 10 columns, leaving column 11 for a growth control (no drug) and column 12 for a sterility control (no bacteria).[13]

  • Inoculation: Add the diluted bacterial inoculum to each well (columns 1-11), bringing the final volume to 100 µL or 200 µL, depending on the specific method.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of Valclavam at which there is no visible growth (turbidity) as observed from the bottom of the plate.[14]

Protocol 2: Real-Time PCR (qPCR) for Resistance Gene Expression

Objective: To quantify the expression level of a target resistance gene in a resistant isolate relative to a susceptible control.[9]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument (e.g., ViiA 7)[15]

  • SYBR Green or TaqMan master mix

  • Validated primers for target genes (e.g., blaTEM, ampC) and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • Culture and RNA Extraction: Grow both the resistant and susceptible isolates to mid-log phase under the same conditions. Harvest the cells and extract total RNA according to your kit's protocol.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcriptase kit.

  • qPCR Setup: Prepare the qPCR reaction mix containing master mix, forward and reverse primers, and cDNA template. Run samples in triplicate for both the target gene and the housekeeping gene.[16]

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 20s, followed by 40-45 cycles of 95°C for 1s and 60°C for 20s).[15]

  • Data Analysis: Analyze the results using the ΔΔCT method.[15] The expression of the target gene is normalized to the housekeeping gene, and the fold-change in the resistant isolate is calculated relative to the susceptible isolate.

Visualizing Mechanisms and Workflows

Understanding the complex interactions in drug resistance can be simplified with diagrams.

G cluster_0 Bacterial Cell cluster_1 Mechanism of Action & Resistance PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Synthesis (Cell Wall) PBP->Peptidoglycan Catalyzes BetaLactamase β-Lactamase Valcillin Valcillin (β-Lactam) Clavulanate Clavulanate (Inhibitor)

G

References

Optimization

Valclavam assay variability and troubleshooting

Welcome to the technical support center for Valclavam assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Valclavam assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Valclavam.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a Valclavam assay?

A Valclavam assay is designed to quantify the inhibitory activity of Valclavam on its target enzymes. Valclavam is known to have a dual mechanism of action, primarily inhibiting homoserine-O-succinyltransferase, an enzyme crucial for methionine biosynthesis in some bacteria, and also affecting RNA synthesis in eukaryotes.[1] Therefore, a Valclavam assay typically measures the reduction in the activity of one of these target enzymes in the presence of the compound.

Q2: What are the primary experimental approaches for a Valclavam assay?

Given its mechanisms of action, two primary assay types are relevant:

  • Homoserine-O-Succinyltransferase (HST) Inhibition Assay: This is an enzyme inhibition assay that measures the ability of Valclavam to block the activity of HST. The assay typically follows the consumption of substrates (L-homoserine and succinyl-CoA) or the formation of the product (O-succinyl-L-homoserine).[2][3][4]

  • RNA Synthesis Inhibition Assay: This is a cell-based or in vitro transcription assay that measures the reduction in RNA production in the presence of Valclavam. This can be quantified using methods like qPCR to measure specific transcript levels or by monitoring the incorporation of labeled nucleotides.

Q3: What are the key reagents and equipment needed for a Valclavam assay?

For a Homoserine-O-Succinyltransferase Inhibition Assay , you will generally need:

  • Purified homoserine-O-succinyltransferase enzyme.

  • Substrates: L-homoserine and succinyl-CoA.

  • Valclavam standard.

  • Assay buffer (e.g., PBS, pH 7.0).

  • A method to detect the product or substrate, which may involve a secondary enzyme and a chromogenic substrate or HPLC-MS for direct quantification.

  • A microplate reader or HPLC-MS system.

For an RNA Synthesis Inhibition Assay , you will typically require:

  • A relevant cell line (eukaryotic or bacterial, depending on the research question).

  • Cell culture reagents.

  • Valclavam solution.

  • RNA extraction kits.

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR).

  • A thermal cycler for qPCR.

Valclavam Stability and Handling

Proper handling and storage of Valclavam and related reagents are critical for obtaining reproducible results. The stability of β-lactam compounds can be influenced by temperature, pH, and the presence of other substances.

Summary of β-Lactam and β-Lactamase Inhibitor Stability

The following table summarizes stability data for clavulanic acid, a compound structurally related to Valclavam, and other β-lactams, which can provide general guidance for handling Valclavam solutions.

CompoundMediumTemperature (°C)pHDegradation Half-life (hours)
Clavulanic AcidBroth367.2529.0[1]
Clavulanic AcidAqueous Solution37-~6.4[5]
Clavulanic AcidAqueous Solution25-~26[5]
Clavulanic AcidAqueous Solution4-~152[5]
ImipenemBroth367.2516.9[1]
ImipenemWater25-14.7[1]
MeropenemBroth367.2546.5[1]
PiperacillinBroth367.2561.5[1]

This data is for related compounds and should be used as a general guide. It is recommended to perform stability studies for Valclavam under your specific experimental conditions.

Troubleshooting Guides

Homoserine-O-Succinyltransferase (HST) Inhibition Assay
ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inaccurate pipetting of small volumes (enzyme, inhibitor).Use calibrated pipettes; prepare master mixes for reagents.
Inconsistent incubation times or temperatures.Ensure consistent timing for all steps; use a temperature-controlled incubator or water bath.
Valclavam instability.Prepare fresh Valclavam solutions for each experiment; store stock solutions appropriately (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
No or Low Enzyme Activity (even in no-inhibitor control) Inactive enzyme.Verify enzyme activity with a positive control substrate; obtain a new batch of enzyme if necessary.
Incorrect assay buffer pH or composition.Confirm the pH of the buffer; ensure all necessary co-factors are present.
Substrate degradation.Prepare fresh substrate solutions; store substrates as recommended by the supplier.
Inconsistent Inhibition by Valclavam Valclavam precipitation at high concentrations.Check the solubility of Valclavam in the assay buffer; consider using a low percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.
Incomplete mixing of reagents.Gently mix the assay plate after adding all components.
RNA Synthesis Inhibition Assay
ProblemPotential Cause(s)Recommended Solution(s)
High Variability in Gene Expression Data Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Variation in treatment times.Apply treatments for a consistent duration across all samples.
RNA degradation.Use RNase-free techniques and reagents; process samples promptly after harvesting.
Low RNA Yield or Poor Quality Incomplete cell lysis.Ensure complete homogenization and lysis of the cell pellet.
Presence of RNases.Use RNase inhibitors during RNA extraction.
No Effect of Valclavam on Gene Expression Valclavam is not entering the cells.Verify cell permeability of Valclavam; consider using a different cell line.
The target gene is not sensitive to RNA synthesis inhibition.Use a positive control inhibitor of RNA synthesis to validate the assay system.
Incorrect concentration of Valclavam used.Perform a dose-response experiment to determine the optimal concentration range.

Experimental Protocols

Note: As no specific, validated protocol for a "Valclavam assay" is publicly available, the following protocols are adapted from established methods for similar enzyme inhibition and RNA synthesis assays. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Homoserine-O-Succinyltransferase (HST) Inhibition Assay (Adapted)

This protocol is based on the principles of measuring the activity of an O-succinyl-L-homoserine sulfhydrylase, which acts on the product of HST.[6][7] The inhibition of HST by Valclavam will lead to a decrease in the production of O-succinyl-L-homoserine (OSH), which can be measured in a coupled reaction.

Materials:

  • Purified Homoserine-O-Succinyltransferase (HST)

  • Purified O-Succinyl-L-Homoserine Sulfhydrylase (OSHS)

  • L-homoserine

  • Succinyl-CoA

  • Sodium methyl mercaptan

  • Valclavam

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Method for quantifying L-methionine (e.g., amino acid analyzer, HPLC)

  • 96-well microplate

  • Microplate reader or other detection instrument

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Valclavam in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

    • Prepare solutions of L-homoserine and succinyl-CoA in PBS.

    • Prepare a solution of HST and OSHS in PBS.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the Valclavam dilution (or vehicle control).

    • Add 20 µL of the HST enzyme solution and incubate for 10 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding a 60 µL master mix containing L-homoserine, succinyl-CoA, OSHS, and sodium methyl mercaptan.

    • The final reaction mixture (100 µL) should contain final concentrations of approximately 50 mM L-homoserine, appropriate concentrations of succinyl-CoA and the coupling enzyme OSHS, and the Valclavam concentration being tested.

  • Incubation and Detection:

    • Incubate the reaction plate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Quantify the amount of L-methionine produced using a pre-validated method like an amino acid analyzer or HPLC.

  • Data Analysis:

    • Calculate the percentage of HST inhibition for each Valclavam concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Valclavam concentration to determine the IC50 value.

Protocol 2: RNA Synthesis Inhibition Assay using RT-qPCR

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • Valclavam

  • PBS

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for a housekeeping gene and a gene of interest

  • qPCR plates and seals

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • The next day, treat the cells with various concentrations of Valclavam (and a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).

  • RNA Extraction:

    • After treatment, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers for your gene of interest (and a housekeeping gene for normalization), and water.

    • Add the master mix and an equal amount of cDNA to each well of a qPCR plate.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct values for the gene of interest and the housekeeping gene for each sample.

    • Calculate the relative expression of the gene of interest using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

    • Plot the relative gene expression against the Valclavam concentration.

Visualizations

Valclavam_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_eukaryotic_cell Eukaryotic Cell L-Homoserine L-Homoserine HST Homoserine-O- succinyltransferase L-Homoserine->HST Succinyl-CoA Succinyl-CoA Succinyl-CoA->HST O-Succinyl-L-Homoserine O-Succinyl-L-Homoserine HST->O-Succinyl-L-Homoserine Methionine_Biosynthesis Methionine Biosynthesis O-Succinyl-L-Homoserine->Methionine_Biosynthesis Valclavam_B Valclavam Valclavam_B->HST DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Valclavam_E Valclavam Valclavam_E->RNA_Synthesis

Caption: Valclavam's dual mechanism of action.

HST_Assay_Workflow A Prepare Reagents (Valclavam, HST, Substrates) B Add Valclavam/Control to Plate A->B C Add HST Enzyme (Pre-incubate) B->C D Initiate Reaction with Substrate Master Mix C->D E Incubate at 30°C D->E F Stop Reaction E->F G Quantify Product F->G H Analyze Data (IC50) G->H

Caption: Workflow for the HST Inhibition Assay.

Troubleshooting_Logic Start Inconsistent Results Q1 Are Controls Behaving as Expected? Start->Q1 A1_Yes Check for Variability in Pipetting/Timing Q1->A1_Yes Yes A1_No Troubleshoot Reagents (Enzyme, Substrates, Cells) Q1->A1_No No Q2 Is Valclavam Soluble and Stable? A1_Yes->Q2 A2_Yes Review Assay Conditions (pH, Temp, Concentrations) Q2->A2_Yes Yes A2_No Prepare Fresh Solutions, Verify Solubility Q2->A2_No No

Caption: A logical approach to troubleshooting Valclavam assays.

References

Troubleshooting

Valganciclovir Technical Support Center: In Vitro Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Valganciclovir (B601543) solubi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Valganciclovir (B601543) solubility and stability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Valganciclovir and how does it function in antiviral studies?

Valganciclovir is an antiviral medication and a prodrug of Ganciclovir.[1][2] After administration, it is rapidly converted into its active form, Ganciclovir, by intestinal and hepatic esterases.[1][3] Its mechanism of action relies on the inhibition of viral DNA synthesis. In cells infected with cytomegalovirus (CMV), Ganciclovir is first phosphorylated by a viral protein kinase (pUL97) and then further by cellular kinases into its active triphosphate form.[3][4][5] This active form acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA leads to the termination of DNA elongation, thereby stopping viral replication.[4][5]

Q2: What are the best solvents for preparing Valganciclovir stock solutions for in vitro use?

Valganciclovir hydrochloride is a polar, hydrophilic compound.[3][6] The choice of solvent depends on the required stock concentration.

  • Water: Valganciclovir HCl has a solubility of 70 mg/mL in water at 25°C (pH 7.0).[3][6][7][8] It is freely soluble in acidic conditions (pH 4-6) at concentrations greater than 200 mg/mL.[7]

  • DMSO: Solubility in DMSO has been reported at various concentrations, including approximately 20 mg/mL, 45 mg/mL, and 78 mg/mL.[9][10][11]

  • PBS (pH 7.2): The solubility is approximately 10 mg/mL.[9]

  • Dimethylformamide (DMF): Solubility is lower in this solvent, at approximately 1 mg/mL.[9]

For most in vitro studies, preparing a concentrated stock solution in DMSO is common. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How stable is Valganciclovir in aqueous solutions like cell culture media?

Valganciclovir's stability in aqueous solutions is highly pH-dependent. It is most stable at an acidic pH of less than 3.8.[7][12] In neutral or basic solutions, it undergoes rapid hydrolysis to Ganciclovir and L-valine.[12] At 37°C and a pH of approximately 7.1, the half-life of Valganciclovir is only 11 hours.[12] Therefore, when used in typical cell culture media (pH ~7.4), it should be assumed that Valganciclovir is rapidly converting to Ganciclovir. It is not recommended to store aqueous solutions of Valganciclovir for more than one day.[9]

Troubleshooting Guide

Issue: My Valganciclovir solution precipitated after I diluted it in my cell culture medium or buffer.

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of Valganciclovir in your final working solution may have exceeded its solubility in the aqueous medium at that specific pH and temperature. Ganciclovir, the active form, has low water solubility, and precipitation can be an issue.[13]

    • Solution: Lower the final concentration of Valganciclovir in your experiment. Refer to the solubility data table below. Prepare fresh dilutions for each experiment and add them to the medium just before use.

  • Possible Cause 2: pH Shift. Valganciclovir hydrochloride is significantly more soluble in acidic conditions.[7] Diluting a stock solution into a neutral or slightly alkaline buffer (like PBS or cell culture medium) can drastically reduce its solubility, causing it to precipitate.

    • Solution: Check the pH of your final solution. While altering the pH of cell culture medium is generally not advisable, you can try preparing intermediate dilutions in a mildly acidic, sterile buffer before the final dilution into the medium, ensuring the final pH is not significantly altered.

  • Possible Cause 3: Temperature. Solubility can be temperature-dependent. If you store your solutions refrigerated, the compound may precipitate out and may need to be warmed and vortexed to redissolve before use.

    • Solution: Ensure your stock solution is fully dissolved before making dilutions. If precipitation is observed in refrigerated media, gently warm the solution to 37°C to see if it redissolves before adding it to cells.

Technical Data

Solubility of Valganciclovir Hydrochloride
SolventpHTemperatureSolubilityReference(s)
Water7.025°C70 mg/mL[3][6][7]
Aqueous Solution4.0 - 6.025°C>200 mg/mL[7]
PBS7.2Not Specified~10 mg/mL[9]
DMSONot ApplicableNot Specified~20 - 78 mg/mL[9][10][11]
Dimethylformamide (DMF)Not ApplicableNot Specified~1 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of Valganciclovir Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

  • Valganciclovir hydrochloride (FW: 390.8 g/mol )[9]

  • Anhydrous DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of Valganciclovir HCl powder in a sterile tube. For 1 mL of a 100 mM stock, you will need 39.08 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and six months at -80°C.[14]

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This is a general protocol to determine the antiviral activity of Valganciclovir against CMV.

Materials:

  • Human Foreskin Fibroblasts (HFFs) or other permissive cell line

  • CMV viral stock

  • Valganciclovir stock solution (from Protocol 1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., medium with 0.5% methylcellulose)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed HFFs in 24-well plates at a density that will form a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.[15]

  • Drug Preparation: Prepare serial dilutions of the Valganciclovir stock solution in cell culture medium. A typical concentration range to test is 0.1 to 100 µM.[15]

  • Virus Infection: Remove the culture medium from the confluent cell monolayers. Infect the cells with CMV at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well in the control wells. Incubate for 90 minutes at 37°C to allow for viral adsorption.[15]

  • Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared Valganciclovir dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).[15]

  • Incubation: Add the overlay medium to each well to restrict virus spread to adjacent cells. Incubate the plates for 7-14 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Remove the overlay medium and fix the cells with 10% formalin. Stain the cells with 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of Valganciclovir that reduces the number of plaques by 50% compared to the virus control.

Visualizations

G cluster_extracellular Extracellular cluster_cell CMV-Infected Host Cell Valganciclovir Valganciclovir (Prodrug) Ganciclovir Ganciclovir Valganciclovir->Ganciclovir Esterases (Intestinal/Hepatic) GMP Ganciclovir Monophosphate Ganciclovir->GMP Viral Kinase (pUL97) GDP Ganciclovir Diphosphate GMP->GDP Cellular Kinases GTP Ganciclovir Triphosphate (Active Form) GDP->GTP Cellular Kinases DNA_Polymerase Viral DNA Polymerase GTP->DNA_Polymerase DNA_Elongation Viral DNA Elongation DNA_Polymerase->DNA_Elongation Termination Chain Termination DNA_Polymerase->Termination

Caption: Mechanism of action for Valganciclovir activation.

G start Precipitation Observed in In Vitro Assay q1 Is stock solution fully dissolved? start->q1 s1 Vortex / Gently Warm stock solution. Re-test. q1->s1 No q2 Is final concentration below solubility limit in media/buffer? q1->q2 Yes a1_yes Yes a1_no No s2 Lower the final working concentration. Re-test. q2->s2 No q3 Was the aqueous solution prepared fresh? q2->q3 Yes a2_yes Yes a2_no No s3 Prepare fresh dilutions immediately before use. Re-test. q3->s3 No end Consider solvent effects or compound degradation (See Stability FAQ) q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for Valganciclovir precipitation.

References

Optimization

contamination issues in Valclavam production

Disclaimer Please be advised that "Valclavam" is not a recognized pharmaceutical compound based on currently available public information. Therefore, the following technical support center, including all associated data,...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please be advised that "Valclavam" is not a recognized pharmaceutical compound based on currently available public information. Therefore, the following technical support center, including all associated data, protocols, and diagrams, has been generated using hypothetical information and established principles of pharmaceutical production and contamination control for similar compounds, such as beta-lactamase inhibitors.

Technical Support Center: Valclavam Production

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the production of Valclavam.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in Valclavam production?

A1: The most frequent sources of microbial contamination during Valclavam production include raw materials, process water, production equipment, and personnel. Airborne particulates and biofilm formation within the production line are also significant contributors.

Q2: What are the acceptable limits for bioburden in the Valclavam production process?

A2: Acceptable bioburden limits vary at different stages of production. The following table summarizes the recommended action and alert levels.

Table 1: Bioburden Action and Alert Levels for Valclavam Production

Production StageSample TypeAlert Level (CFU/mL or g)Action Level (CFU/mL or g)
Raw MaterialSolid50100
Liquid2550
Fermentation BrothIn-process1020
Purification IntermediatesIn-process510
Final Product (API)Final<1≥1

Q3: How can I differentiate between a bacterial and a fungal contamination?

A3: Initial differentiation can be made based on colony morphology on agar (B569324) plates. Bacterial colonies are typically smaller, smooth, and have a defined margin, while fungal colonies are larger, filamentous (fuzzy), and may have pigmented spores. For definitive identification, Gram staining and 16S rRNA sequencing for bacteria, and lactophenol cotton blue staining and ITS sequencing for fungi are recommended.

Troubleshooting Guides

Issue 1: High Bioburden Detected in Fermentation Broth

Problem: The bioburden level in the fermentation broth exceeds the action level of 20 CFU/mL.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Seed Culture 1. Quarantine the current fermentation batch. 2. Test the master and working cell banks for contamination. 3. If contaminated, discard the working cell bank and prepare a new one from the master cell bank.
Ineffective Sterilization 1. Verify the sterilization parameters (temperature, pressure, time) of the fermenter and media. 2. Re-validate the autoclave and steam-in-place (SIP) cycles. 3. Check for any leaks in the fermenter seals or valves.
Contaminated Raw Materials 1. Test all raw materials used in the fermentation media for bioburden. 2. If a raw material is contaminated, reject the batch and notify the supplier. 3. Implement pre-treatment of raw materials (e.g., heat treatment, filtration).

Experimental Protocol: Bioburden Testing of Fermentation Broth

  • Sample Collection: Aseptically collect 10 mL of the fermentation broth.

  • Serial Dilution: Perform a 10-fold serial dilution of the sample in sterile phosphate-buffered saline (PBS).

  • Plating: Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Incubation: Incubate TSA plates at 30-35°C for 3-5 days and SDA plates at 20-25°C for 5-7 days.

  • Colony Counting: Count the number of colony-forming units (CFUs) on the plates and calculate the bioburden in the original sample.

G cluster_0 High Bioburden Troubleshooting Workflow start High Bioburden Detected (>20 CFU/mL) quarantine Quarantine Fermentation Batch start->quarantine test_seed Test Seed Culture quarantine->test_seed seed_cont Contaminated? test_seed->seed_cont discard_seed Discard & Prepare New Working Cell Bank seed_cont->discard_seed Yes check_ster Check Sterilization Parameters & Equipment seed_cont->check_ster No resolve Root Cause Identified & Corrected discard_seed->resolve ster_fail Failure Found? check_ster->ster_fail revalidate Re-validate & Repair ster_fail->revalidate Yes test_raw Test Raw Materials ster_fail->test_raw No revalidate->resolve raw_cont Contaminated? test_raw->raw_cont reject_raw Reject Raw Material Batch raw_cont->reject_raw Yes raw_cont->resolve No reject_raw->resolve

Caption: Troubleshooting workflow for high bioburden in fermentation.

Issue 2: Presence of Endotoxins in the Purified Valclavam

Problem: The final purified Valclavam product contains endotoxin (B1171834) levels above the acceptable limit of 0.25 EU/mg.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Gram-Negative Bacterial Contamination 1. Identify the stage of production where the contamination is occurring by testing in-process samples. 2. Review and enhance cleaning and sterilization procedures for all equipment. 3. Ensure the integrity of all filters used in the process.
Contaminated Process Water 1. Test the Water for Injection (WFI) system for endotoxins. 2. Sanitize the WFI system if endotoxin levels are high. 3. Ensure regular maintenance of the WFI system.
Ineffective Endotoxin Removal 1. Verify the performance of the endotoxin removal column (e.g., anion-exchange chromatography). 2. Optimize the buffer conditions (pH, ionic strength) for endotoxin binding. 3. Consider implementing a secondary endotoxin removal step.

Experimental Protocol: Limulus Amebocyte Lysate (LAL) Test for Endotoxin Detection

  • Sample Preparation: Reconstitute the Valclavam sample in LAL reagent water to the desired concentration.

  • Positive Control: Prepare a positive control by spiking a sample with a known amount of endotoxin.

  • Negative Control: Use LAL reagent water as a negative control.

  • Assay: Perform the chromogenic, turbidimetric, or gel-clot LAL assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the endotoxin level in the sample based on the standard curve.

G cluster_1 Endotoxin Contamination Pathway and Control source Sources of Endotoxins (Gram-Negative Bacteria) raw_mat Raw Materials source->raw_mat water Process Water (WFI) source->water equipment Equipment Surfaces source->equipment personnel Personnel source->personnel fermentation Fermentation raw_mat->fermentation water->fermentation equipment->fermentation personnel->fermentation process Valclavam Production Process purification Purification fermentation->purification final_product Final Product purification->final_product control Control Points raw_mat_testing Raw Material Testing raw_mat_testing->raw_mat wfi_monitoring WFI System Monitoring wfi_monitoring->water cip_sip Cleaning & Sterilization (CIP/SIP) cip_sip->equipment endotoxin_removal Endotoxin Removal Chromatography endotoxin_removal->purification

Caption: Endotoxin contamination sources and control points.

Troubleshooting

Technical Support Center: Optimizing Valclav-am (Clavulanic Acid) Yield

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the yield of Valclav-am, with a fo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the yield of Valclav-am, with a focus on the impact of media composition on its active component, clavulanic acid.

Troubleshooting Guide: Low Clavulanic Acid Yield

Low or inconsistent yield of clavulanic acid is a common challenge in fermentation processes. This guide addresses potential causes related to media composition and suggests corrective actions.

IssuePotential Cause(s)Recommended Action(s)
Low Yield Despite Optimal Strain Suboptimal Carbon Source: Use of carbon sources like dextrose or starch can favor the production of other metabolites, such as Cephamycin C, over clavulanic acid.[1][2]- Switch to Glycerol (B35011): Glycerol is widely recognized as the preferred carbon source for clavulanic acid production.[1][3] - Consider Vegetable Oils: Supplementing the medium with vegetable oils like olive oil has been shown to enhance clavulanic acid yield, in some cases doubling it compared to glycerol alone.[3][4][5]
Inconsistent Yield Between Batches Variability in Complex Nitrogen Sources: The composition of complex nitrogen sources like soybean flour or peptone can vary between batches, leading to inconsistent results.[1]- Use Defined Nitrogen Sources: For greater consistency, utilize defined nitrogen sources such as soybean protein isolate or specific amino acid supplements.[1] - Supplement with Key Amino Acids: The addition of L-arginine, L-glutamic acid, L-ornithine, and L-threonine has been shown to positively influence clavulanic acid production.[1][6][7][8]
Yield Declines Sharply After Initial Production Phosphate (B84403) Repression: High concentrations of phosphate in the medium can inhibit the biosynthesis of clavulanic acid.[2][3][9][10]- Limit Phosphate Concentration: Maintain a low phosphate concentration in the fermentation medium. Studies have shown that a lower phosphate level (e.g., 2 mM) results in significantly higher clavulanic acid yields compared to higher concentrations (e.g., 75 mM).[3]
Poor Overall Fermentation Performance Suboptimal pH: The pH of the fermentation medium is crucial for both the production and stability of clavulanic acid.[3]- Maintain Optimal pH: The optimal pH for clavulanic acid production is generally around 6.8 to 7.0.[3][4] - Monitor and Control pH: Implement a pH control strategy throughout the fermentation process.
Low Yield in Media Containing Iron Inadequate Iron Concentration: Ferrous sulfate (B86663) (Fe2+) has been identified as a critical component for clavulanic acid biosynthesis.[11]- Ensure Sufficient Iron: A medium containing an adequate concentration of ferrous sulfate can yield significantly more clavulanic acid than one without it.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most effective carbon source for maximizing clavulanic acid yield?

A1: Glycerol is the most widely recommended carbon source for achieving high titers of clavulanic acid.[1][3] Its intermediate, glyceraldehyde-3-phosphate (GAP), is a direct precursor in the clavulanic acid biosynthesis pathway.[1][12] Some studies have also shown that vegetable oils, such as olive oil, can significantly enhance production, potentially serving as a superior or supplementary carbon source.[3][4][5]

Q2: How do nitrogen sources impact clavulanic acid production?

A2: Both the type and concentration of the nitrogen source are critical. Rich organic nitrogen sources, particularly those derived from soy, are known to enhance clavulanic acid biosynthesis.[1][6][7] This is because they provide essential amino acid precursors. Supplementing the medium with specific amino acids like L-arginine (a C-5 precursor), L-glutamic acid, L-ornithine, and L-threonine can further boost yields.[1][3][6][7][8]

Q3: Can the presence of phosphate affect my clavulanic acid yield?

A3: Yes, high concentrations of inorganic phosphate can have a repressive effect on clavulanic acid biosynthesis.[2][3][9][10] It is a common practice to design fermentation media to be phosphate-limited to induce and sustain high levels of production.[2]

Q4: What is the role of amino acid supplementation in clavulanic acid production?

A4: Amino acid supplementation is a successful strategy for enhancing clavulanic acid yield.[1] L-arginine and L-ornithine are particularly important as they serve as precursors for the C-5 backbone of the clavulanic acid molecule.[3][5] Other amino acids like L-glutamic acid and L-threonine also positively influence production.[1]

Q5: What are the optimal pH and temperature for clavulanic acid fermentation?

A5: The optimal pH for clavulanic acid production is typically around 6.8 to 7.0.[3][4] Regarding temperature, lower fermentation temperatures, for instance 20°C, have been reported to result in higher maximum clavulanic acid concentrations compared to higher temperatures like 25°C or 30°C.[3]

Data Presentation: Impact of Media Components on Clavulanic Acid Yield

The following tables summarize quantitative data from various studies on the effect of different media components on clavulanic acid yield.

Table 1: Effect of Carbon Source on Clavulanic Acid Yield

Carbon SourceConcentrationOther Key Media ComponentsMax. Clavulanic Acid Yield (mg/L)Reference
Glycerol15 g/LSoybean Protein Isolate (20 g/L)917.5[1]
Glycerol15 g/LL-proline and L-glutamic acid1700[1]
Dextrin10 g/LSoy Flour (88 g/L)1400[1]
Olive Oil-Starch (10 g/L) and Soybean Flour1120[1]
Olive Oil--47[3]
Glycerol--25[3]
Dextrin12.37 g/LSoybean Meal (39.75 g/L), Triolein (26.98 ml/L)1310[13]

Table 2: Effect of Nitrogen Source and Amino Acid Supplementation on Clavulanic Acid Yield

Primary Nitrogen SourceSupplement(s)ConcentrationMax. Clavulanic Acid Yield (mg/L)Reference
Soybean Flour-20 g/L-[1]
Soybean Protein Isolate-20 g/L338[3]
Soybean Flour--698[3]
Basal MediumL-threonine11.9 g/L1700[1]
Basal MediumL-arginine17.42 g/L1400[1]
Soybean Protein Isolate (20 g/L)Ornithine3.7 g/L1560[1]
ML MediumArginine, Glutamine, or Glutamic Acid-~3-fold increase[8]
MH MediumArginine, Glutamine, or Glutamic Acid-~36% increase[8]

Experimental Protocols

General Fermentation Protocol for Clavulanic Acid Production

This protocol provides a general framework. Researchers should optimize specific parameters based on their Streptomyces clavuligerus strain and experimental goals.

  • Inoculum Preparation:

    • Prepare a seed medium, for example, containing (in g/L): glycerol, 10; soybean flour, 20; K₂HPO₄, 1.2; MnCl₂·4H₂O, 0.001; FeSO₄·7H₂O, 0.001; ZnSO₄·7H₂O, 0.001.[14]

    • Adjust the pH to 6.8 before autoclaving.[14]

    • Inoculate with a vegetative cell stock of S. clavuligerus and incubate under appropriate conditions (e.g., 28-30°C, 200-250 rpm) for 24-48 hours.

  • Production Medium Preparation:

    • Prepare the production medium. An example composition is (in g/L): glycerol, 15; soybean protein isolate, 20; and trace elements.[1]

    • Adjust the pH to 6.8 and autoclave.[14]

  • Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at a controlled temperature (e.g., 20-28°C) and agitation.

    • Monitor and control the pH around 6.8.

    • For fed-batch fermentations, a concentrated feed solution (e.g., glycerol and a nitrogen source) is added periodically or continuously.[1]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals to measure cell growth (e.g., dry cell weight) and clavulanic acid concentration using a suitable analytical method like HPLC.

Visualizations

Clavulanic Acid Biosynthetic Pathway

The following diagram illustrates the key precursors and steps in the biosynthesis of clavulanic acid.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate (G3P) (C3 Precursor) CEA N2-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arginine L-Arginine (C5 Precursor) Arginine->CEA BetaLactam β-lactam intermediate CEA->BetaLactam BLS ClavaminicAcid Clavaminic Acid BetaLactam->ClavaminicAcid CAS CA Clavulanic Acid ClavaminicAcid->CA Late-stage enzymes

Caption: Key precursors and enzymatic steps in clavulanic acid biosynthesis.

Experimental Workflow for Media Optimization

This workflow outlines a systematic approach to optimizing the fermentation medium for enhanced clavulanic acid production.

Media_Optimization_Workflow Start Define Baseline Medium Screening One-Factor-at-a-Time (OFAT) Screening of Carbon & Nitrogen Sources Start->Screening RSM Response Surface Methodology (RSM) for Key Component Optimization Screening->RSM Validation Validation Experiments in Shake Flasks and Bioreactors RSM->Validation Optimized Optimized Medium Formulation Validation->Optimized

Caption: A systematic workflow for optimizing media composition.

Logical Relationship of Factors Affecting Clavulanic Acid Yield

This diagram illustrates the interplay of various factors that influence the final yield of clavulanic acid.

Factors_Affecting_Yield Yield Clavulanic Acid Yield Media Media Composition Media->Yield Carbon Carbon Source (Glycerol, Oils) Media->Carbon Nitrogen Nitrogen Source (Soy, Amino Acids) Media->Nitrogen Phosphate Phosphate Level (Limiting) Media->Phosphate Trace Trace Elements (e.g., Fe2+) Media->Trace Process Process Parameters Process->Yield pH pH (6.8-7.0) Process->pH Temp Temperature (20-28°C) Process->Temp DO Dissolved Oxygen Process->DO

Caption: Interrelationship of factors influencing clavulanic acid yield.

References

Optimization

Technical Support Center: Scaling Up Valclavam Production for Research

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Valclavam production. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Valclavam production. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for Valclavam production?

A1: Valclavam is a clavam metabolite produced by several species of Streptomyces. While Streptomyces clavuligerus is the most well-known producer of the related compound clavulanic acid, various Streptomyces species have been identified to produce a range of clavam metabolites, including Valclavam.[1][2] Other species such as Streptomyces jumonjinensis and Streptomyces katsurahamanus are also known producers of clavams.[1][2] For Valclavam-specific production, researchers should consult literature that identifies particular strains with higher yields of this specific metabolite.

Q2: What is the general methodology for producing Valclavam?

A2: The primary method for Valclavam production is submerged fermentation of a suitable Streptomyces strain.[1] This bioprocess is generally preferred over chemical synthesis, which can result in low yields of racemic mixtures.[3] Following fermentation, Valclavam is recovered from the broth through a series of downstream processing steps, typically involving liquid-liquid extraction and chromatography.[1]

Q3: What are the key precursors for Valclavam biosynthesis?

A3: The biosynthesis of clavam rings, the core structure of Valclavam, originates from precursors derived from primary metabolism. For the closely related clavulanic acid, the precursors are arginine and glyceraldehyde-3-phosphate.[4] It is presumed that Valclavam biosynthesis follows a similar pathway, utilizing amino acid and C3 precursors.

Troubleshooting Guide

Low Valclavam Yield

Q4: My fermentation is resulting in very low yields of Valclavam. What are the likely causes and how can I improve the yield?

A4: Low yields are a common challenge in clavam production.[1] Several factors in your fermentation protocol could be contributing to this issue. Consider the following troubleshooting steps:

  • Carbon Source Optimization: Glycerol (B35011) is a commonly used carbon source that can significantly enhance clavam production compared to other sources like starch.[3][4] However, be aware of potential substrate inhibition at high glycerol concentrations (above 50 g/L).[3]

  • Precursor Supplementation: The addition of amino acid precursors, such as arginine or ornithine, to the fermentation medium can increase the final product yield.[5][6]

  • Phosphate (B84403) Level Control: High concentrations of phosphate can have a repressive effect on clavam production. Lower phosphate levels (e.g., 2 mM) have been shown to result in significantly higher yields of clavulanic acid.[4]

  • Fermentation Mode: Fed-batch fermentation generally yields higher amounts of clavams compared to batch fermentation.[4][5][6] This is likely due to the ability to maintain optimal substrate concentrations and better control over process parameters like pH and dissolved oxygen.

  • Strain Improvement: The original, wild-type microbial strains often produce small amounts of secondary metabolites. Genetic manipulation and strain selection are commonly used in industrial settings to obtain high-yielding mutants.[7]

Table 1: Comparison of Fermentation Strategies for Clavam Production
Fermentation StrategyKey AdvantagesReported Impact on Yield
Batch Fermentation Simpler setup and operation.Generally lower yields compared to fed-batch.[4]
Fed-Batch Fermentation Allows for control of substrate levels, avoiding both depletion and inhibitory concentrations. Enables extended production phase.Can significantly increase product concentration. For clavulanic acid, yields can be substantially higher than in batch mode.[4]
Purification Challenges

Q5: I am having difficulty separating Valclavam from other co-produced clavam metabolites during purification. What strategies can I employ?

A5: The co-production of structurally similar clavam metabolites is a known challenge.[1][2] Your downstream processing protocol is critical for isolating Valclavam.

  • Chromatographic Separation: The final purification step for clavams typically involves chromatography.[1] You may need to optimize your chromatographic method, including the choice of resin, mobile phase composition, and gradient elution profile, to achieve better separation of Valclavam from other clavams like clavaminic acid and clavamycins.

  • Extraction Optimization: The initial liquid-liquid extraction steps are designed to separate the clavams from the bulk of the fermentation broth components. Ensure the pH and choice of organic solvent are optimized for the selective extraction of Valclavam.

Experimental Protocols

General Protocol for Fed-Batch Fermentation of Streptomyces

This protocol is a general guideline and should be optimized for your specific Streptomyces strain and bioreactor setup.

  • Inoculum Preparation:

    • Grow a seed culture of the Streptomyces strain in a suitable seed medium.

    • Incubate at the optimal growth temperature (typically 26-30°C) with agitation until a high-density spore suspension is achieved.[3][4]

  • Bioreactor Setup:

    • Prepare the production medium in a sterilized bioreactor. A typical medium contains a carbon source (e.g., glycerol), a nitrogen source (e.g., soy flour, amino acids), and trace elements.

    • Calibrate pH and dissolved oxygen probes.

  • Fermentation:

    • Inoculate the production medium with the seed culture.

    • Maintain the temperature at the optimal level for production, which may be lower than the optimal growth temperature (e.g., 20°C has been shown to be effective for clavulanic acid).[3][4]

    • Control the pH of the culture, as deviations can affect product stability and production.

    • Maintain adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

    • Implement a feeding strategy for the carbon source (e.g., glycerol) to maintain its concentration within the optimal range and avoid substrate inhibition.

  • Monitoring:

    • Regularly sample the fermentation broth to monitor cell growth, substrate consumption, and Valclavam concentration using methods like HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Valclavam Yield

Low_Yield_Troubleshooting Start Low Valclavam Yield Check_Strain Verify Strain Vigor and Purity Start->Check_Strain Optimize_Medium Optimize Fermentation Medium Start->Optimize_Medium Review_Parameters Review Fermentation Parameters Start->Review_Parameters Consider_Fed_Batch Switch to Fed-Batch Fermentation Start->Consider_Fed_Batch Carbon_Source Carbon Source (e.g., Glycerol Concentration) Optimize_Medium->Carbon_Source Nitrogen_Source Nitrogen Source (e.g., Amino Acid Precursors) Optimize_Medium->Nitrogen_Source Phosphate_Level Phosphate Concentration Optimize_Medium->Phosphate_Level Temperature Temperature Review_Parameters->Temperature pH pH Control Review_Parameters->pH Aeration Aeration/Agitation Review_Parameters->Aeration Genetic_Modification Consider Strain Improvement (Genetic Modification) Consider_Fed_Batch->Genetic_Modification

A troubleshooting workflow for addressing low Valclavam yields.

Simplified Biosynthetic Pathway of Clavams

Clavam_Biosynthesis Arginine Arginine (C5 Precursor) Intermediate Early Biosynthetic Steps Arginine->Intermediate G3P Glyceraldehyde-3-Phosphate (C3 Precursor) G3P->Intermediate Clavaminic_Acid Clavaminic Acid Intermediate->Clavaminic_Acid Valclavam Valclavam Clavaminic_Acid->Valclavam Other_Clavams Other Clavams Clavaminic_Acid->Other_Clavams

A simplified overview of the clavam biosynthetic pathway.

References

Troubleshooting

Technical Support Center: Stability Testing Protocol for Valclavam

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing on Valcl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing on Valclavam, a combination drug product containing a β-lactam antibiotic and clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a stability testing protocol for Valclavam?

The primary goal of stability testing is to gather evidence on how the quality of Valclavam varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This data is essential for determining the shelf-life of the drug product and recommending appropriate storage conditions.[3][4]

Q2: Which regulatory guidelines should be followed for the stability testing of Valclavam?

The International Council for Harmonisation (ICH) guidelines are the globally accepted standards for stability testing.[2][3][5] Key guidelines to follow include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • ICH Q2(R1): Validation of Analytical Procedures.

  • ICH Q3B(R2): Impurities in New Drug Products.

Q3: What are the different types of stability studies required for Valclavam?

A comprehensive stability program for Valclavam should include the following types of studies:

  • Long-term stability studies: These are conducted under the recommended storage conditions to establish the shelf-life.[5]

  • Accelerated stability studies: These studies are performed under exaggerated storage conditions (e.g., higher temperature and humidity) to predict the long-term stability profile and to support the proposed shelf-life at the time of submission.[5][6]

  • Forced degradation (stress) studies: These studies are undertaken to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[7]

Q4: Why is clavulanic acid particularly challenging in stability studies?

Clavulanic acid is a β-lactamase inhibitor that is known to be inherently unstable.[8] Its β-lactam ring is susceptible to hydrolysis, which can be catalyzed by temperature, pH, and the presence of other excipients in the formulation.[8][9] This instability necessitates careful design and execution of stability studies to ensure accurate and reliable data.

Troubleshooting Guide

Issue 1: Rapid degradation of clavulanic acid is observed even under refrigerated conditions.

  • Question: We are observing a significant loss of clavulanic acid in our Valclavam formulation, even when stored at 2-8°C. What could be the potential causes and how can we investigate this?

  • Answer:

    • pH of the formulation: Clavulanic acid stability is highly pH-dependent. The optimal pH for stability is typically around 6.0-7.0. Verify the pH of your formulation and ensure it is within the optimal range.

    • Excipient interactions: Certain excipients can catalyze the degradation of clavulanic acid. A thorough excipient compatibility study should be performed to identify any detrimental interactions.

    • Moisture content: Clavulanic acid is highly sensitive to moisture. Ensure that the manufacturing process minimizes moisture content and that the packaging provides adequate protection against moisture ingress.

    • Investigation: Conduct a forced degradation study focusing on the effect of pH and moisture to pinpoint the primary cause of degradation.

Issue 2: The appearance of the Valclavam product changes over time (e.g., discoloration).

  • Question: Our Valclavam tablets are showing a yellowish-brown discoloration during stability studies. Is this a concern, and how should we address it?

  • Answer:

    • Degradation products: The discoloration is likely due to the formation of degradation products from either the β-lactam antibiotic or clavulanic acid. These degradation products may or may not be toxic.

    • Identification and Qualification: It is crucial to identify the chemical structure of these colored degradants using techniques like LC-MS. Once identified, their levels should be monitored throughout the stability study. If the levels exceed the qualification threshold defined in ICH Q3B(R2), further toxicological studies may be required.

    • Correlation with Assay: Correlate the change in appearance with the assay values of the active ingredients and the levels of known and unknown impurities.

Issue 3: The dissolution profile of Valclavam changes significantly during stability testing.

  • Question: We are observing a decrease in the dissolution rate of Valclavam tablets over time. What could be the contributing factors?

  • Answer:

    • Physical changes in the formulation: Changes in the physical properties of the excipients, such as the binder or disintegrant, due to temperature and humidity can affect the dissolution profile.

    • Cross-linking reactions: The active ingredients or excipients may undergo cross-linking reactions, leading to a less soluble matrix.

    • Investigation: Perform solid-state characterization techniques (e.g., DSC, XRD) to assess any physical changes in the formulation. Evaluate the impact of different excipients on the dissolution stability.

Data Presentation

Table 1: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

Study TypeClimatic ZoneStorage ConditionMinimum Duration
Long-Term I (Temperate)25°C ± 2°C / 60% RH ± 5% RH12 months
II (Subtropical and Mediterranean)25°C ± 2°C / 60% RH ± 5% RH12 months
III (Hot/Dry)30°C ± 2°C / 35% RH ± 5% RH12 months
IVa (Hot/Humid)30°C ± 2°C / 65% RH ± 5% RH12 months
IVb (Hot/Very Humid)30°C ± 2°C / 75% RH ± 5% RH12 months
Intermediate -30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated -40°C ± 2°C / 75% RH ± 5% RH6 months

Data sourced from ICH Q1A(R2) guidelines.[5]

Table 2: Example Testing Schedule for a 24-Month Shelf-Life Stability Study

Study TypeTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24
Accelerated 0, 3, 6

Experimental Protocols

Forced Degradation Studies

Objective: To identify the potential degradation products of Valclavam and to demonstrate the specificity of the analytical method.

Methodology:

  • Acid Hydrolysis: Expose the Valclavam drug product to 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Expose the drug product to 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the drug product with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.

  • Photostability: Expose the drug product to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Stability-Indicating HPLC-UV Assay

Objective: To quantify the active pharmaceutical ingredients (the β-lactam and clavulanic acid) and their degradation products in Valclavam during stability studies.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase A: 0.05 M Phosphate buffer (pH 4.5)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 70% A, 30% B

      • 20-25 min: Gradient to 95% A, 5% B

      • 25-30 min: 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh and crush a representative number of Valclavam tablets.

    • Transfer a portion of the powder equivalent to a target concentration into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase A.

    • Filter the solution through a 0.45 µm filter before injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Batches (minimum 3) P1->P2 P3 Develop & Validate Stability-Indicating Method P2->P3 P4 Write Stability Protocol P3->P4 E1 Place Batches on Stability (Long-term & Accelerated) P4->E1 E2 Pull Samples at Time Points E1->E2 E3 Analyze Samples using Validated Method E2->E3 A1 Compile & Tabulate Data E3->A1 A2 Perform Trend Analysis A1->A2 A3 Establish Shelf-Life & Storage Conditions A2->A3 A4 Write Stability Report A3->A4 Submission Regulatory Submission A4->Submission

Caption: Workflow for a typical stability testing program.

Degradation_Pathways cluster_stress Stress Conditions cluster_degradation Degradation Products Valclavam Valclavam β-lactam + Clavulanic Acid DP1 Hydrolyzed β-lactam Valclavam:p1->DP1 Hydrolysis DP2 Hydrolyzed Clavulanate Valclavam:p2->DP2 Hydrolysis DP3 Oxidized Products Valclavam->DP3 Oxidation DP4 Polymeric Impurities Valclavam->DP4 Polymerization Acid Acidic pH Acid->Valclavam Base Basic pH Base->Valclavam Oxidation Oxidation Oxidation->Valclavam Heat Heat Heat->Valclavam Light Light Light->Valclavam

Caption: Potential degradation pathways for Valclavam under stress.

References

Reference Data & Comparative Studies

Validation

Validating the Fungistatic Activity of Valclavam: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Valclavam exerts its fungistatic effect on eukaryotic organisms, such as fungi, through the inhibition of RNA synthesis.[1] This mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valclavam exerts its fungistatic effect on eukaryotic organisms, such as fungi, through the inhibition of RNA synthesis.[1] This mechanism distinguishes it from many common antifungal drugs that target the cell membrane or cell wall. To quantitatively assess its efficacy, standardized experimental protocols, such as the broth microdilution method, are necessary to determine its MIC against various fungal species. This guide details these protocols and provides a comparative landscape of other antifungal agents, offering context for the potential performance of Valclavam.

Data Presentation: Comparative Fungistatic Activity

Due to the absence of specific MIC values for Valclavam in the public domain, the following tables present data for common antifungal agents against Saccharomyces cerevisiae and Mucor species, fungi against which clavams have shown activity. This data serves as a benchmark for which newly generated Valclavam data can be compared.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Antifungals against Saccharomyces cerevisiae

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Mechanism of Action
Amphotericin B≤0.03 – 10.250.5Binds to ergosterol (B1671047), forming pores in the cell membrane
Fluconazole≤0.06 – 40.54Inhibits ergosterol synthesis
Itraconazole≤0.02 - 0.8-0.8Inhibits ergosterol synthesis
Caspofungin0.06 – 0.50.1250.25Inhibits β-(1,3)-D-glucan synthesis in the cell wall
Valclavam Data not available Data not available Data not available Inhibits RNA synthesis

Data compiled from multiple sources.[2][3][4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Antifungals against Mucor Species

Antifungal AgentMIC Range (µg/mL)Mechanism of Action
Amphotericin B≤0.03 - 2Binds to ergosterol, forming pores in the cell membrane
Posaconazole≤0.03 - >16Inhibits ergosterol synthesis
Isavuconazole0.12 - >16Inhibits ergosterol synthesis
Valclavam Data not available Inhibits RNA synthesis

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

To generate the necessary quantitative data for Valclavam, the following experimental protocols are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

a. Preparation of Fungal Inoculum:

  • Culture the desired fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, or a Mucor species) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate under suitable conditions (e.g., 30°C for 24-48 hours).

  • Harvest fungal cells from a fresh culture and suspend them in sterile saline or PBS.

  • Adjust the cell density of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10³ CFU/mL).

b. Preparation of Valclavam Dilutions:

  • Prepare a stock solution of Valclavam in a suitable solvent.

  • Perform serial twofold dilutions of the Valclavam stock solution in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of desired concentrations.

c. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the Valclavam dilutions.

  • Include positive control wells (fungal inoculum without Valclavam) and negative control wells (broth medium only).

  • Incubate the plates at the optimal temperature for the fungal species being tested for 24-48 hours.

d. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for fungal growth (turbidity).

  • The MIC is the lowest concentration of Valclavam at which there is no visible growth.

RNA Synthesis Inhibition Assay

To further validate Valclavam's mechanism of action, an RNA synthesis inhibition assay can be performed.

  • Culture the fungal cells as described above and expose them to varying concentrations of Valclavam, including a no-drug control.

  • At specific time points, introduce a radiolabeled RNA precursor, such as [³H]-uridine, to the cultures.

  • After a short incubation period, harvest the cells and precipitate the macromolecules, including RNA.

  • Measure the amount of incorporated radiolabel in the RNA fraction using a scintillation counter.

  • A dose-dependent decrease in the incorporation of the radiolabeled precursor in Valclavam-treated cells compared to the control indicates inhibition of RNA synthesis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for Valclavam and the experimental workflow for its validation.

cluster_cell Fungal Cell Valclavam Valclavam CellWall Cell Wall & Membrane Valclavam->CellWall Uptake RNA_Polymerase RNA Polymerase Valclavam->RNA_Polymerase Inhibition RNA RNA Synthesis RNA_Polymerase->RNA RNA_Polymerase->RNA DNA DNA DNA->RNA_Polymerase Transcription Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis RNA->Protein_Synthesis Cell_Growth Fungal Growth Inhibition (Fungistatic Effect) Protein_Synthesis->Cell_Growth

Caption: Proposed signaling pathway of Valclavam's fungistatic activity.

cluster_workflow Experimental Workflow: MIC Determination Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Valclavam Serial Dilutions Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate Read_Results Visually Assess Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative

Valclavam: A Mechanistic Comparison to Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the mechanism of action of Valclavam and its well-known alternative, clavulanic acid. While both are clavam-cla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Valclavam and its well-known alternative, clavulanic acid. While both are clavam-class β-lactam antibiotics, their modes of action, cellular targets, and resulting antimicrobial activities differ significantly. This document summarizes the available data, outlines key experimental protocols for characterization, and presents visual representations of their distinct mechanisms.

Overview of Mechanisms of Action

Valclavam exhibits a dual mechanism of action, acting as both a bacteriostatic and fungistatic agent. In bacteria, its primary target is the methionine biosynthesis pathway, while in fungi, it disrupts RNA synthesis. In contrast, clavulanic acid possesses weak intrinsic antimicrobial activity and primarily functions as a potent inhibitor of β-lactamase enzymes, thereby restoring the efficacy of co-administered β-lactam antibiotics against resistant bacteria.

Comparative Data

Table 1: Comparison of Mechanism of Action

FeatureValclavamClavulanic Acid
Primary Target (Bacteria) Homoserine-O-succinyltransferaseβ-lactamase enzymes
Primary Target (Fungi) RNA synthesisNot applicable
Mechanism of Action Non-competitive inhibition of methionine biosynthesis; Inhibition of RNA formationIrreversible "suicide" inhibition of β-lactamases
Antimicrobial Activity Bacteriostatic and fungistaticWeak intrinsic activity; Potentiates other β-lactam antibiotics
Cellular Uptake (E. coli) Dependent on functional peptide transport systemsDiffusion through porin channels

Table 2: Comparative Antimicrobial Activity (MIC Values)

OrganismValclavam MIC (µg/mL)Amoxicillin-Clavulanic Acid MIC (µg/mL)
Escherichia coliData not available2/1 - >128/64
Staphylococcus aureusData not available0.25/0.12 - 64/32
Saccharomyces cerevisiaeData not availableNot applicable

Note: MIC values for amoxicillin-clavulanic acid are presented as the concentration of amoxicillin/clavulanic acid.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., Valclavam) in a suitable solvent. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (for bacteria) or a suitable fungal growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Homoserine-O-Succinyltransferase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzyme responsible for a key step in bacterial methionine biosynthesis.

Protocol:

  • Enzyme and Substrate Preparation: Purify recombinant homoserine-O-succinyltransferase. Prepare solutions of the substrates, L-homoserine and succinyl-CoA.

  • Reaction Mixture: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), combine the enzyme, L-homoserine, and varying concentrations of the inhibitor (Valclavam).

  • Initiation of Reaction: Initiate the reaction by adding succinyl-CoA.

  • Detection of Product Formation: Monitor the production of O-succinyl-L-homoserine over time. This can be achieved using various methods, such as HPLC or a coupled-enzyme assay that detects the release of Coenzyme A.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

In Vitro RNA Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA by RNA polymerase.

Protocol:

  • Reaction Components: Assemble a reaction mixture containing a DNA template with a promoter recognized by a specific RNA polymerase (e.g., T7 RNA polymerase), the RNA polymerase enzyme, and ribonucleoside triphosphates (rNTPs), including one that is radioactively or fluorescently labeled (e.g., [α-³²P]UTP or a fluorescently tagged UTP).

  • Inhibitor Addition: Add varying concentrations of the test compound (Valclavam) to the reaction mixture.

  • Transcription Reaction: Incubate the reaction mixture at the optimal temperature for the RNA polymerase (e.g., 37°C) to allow transcription to occur.

  • Analysis of RNA Products: Stop the reaction and separate the newly synthesized RNA transcripts by gel electrophoresis.

  • Quantification: Visualize and quantify the amount of labeled RNA produced in each reaction using autoradiography or fluorescence imaging. The intensity of the signal is proportional to the amount of RNA synthesized.

  • Data Analysis: Determine the concentration of the inhibitor that reduces RNA synthesis by 50% (IC50).

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for Valclavam and clavulanic acid.

Valclavam_Mechanism cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Valclavam_in Valclavam Transport Peptide Transport System Valclavam_in->Transport Uptake Met_Pathway Homoserine-O- succinyltransferase Transport->Met_Pathway Inhibits Homoserine Homoserine Homoserine->Met_Pathway Methionine Biosynthesis Methionine Methionine Met_Pathway->Methionine Protein_Synth Protein Synthesis Methionine->Protein_Synth Valclavam_fungi Valclavam RNA_Synth RNA Synthesis Valclavam_fungi->RNA_Synth Inhibits DNA DNA DNA->RNA_Synth Transcription RNA RNA Protein_Synth_fungi Protein Synthesis RNA->Protein_Synth_fungi

Caption: Valclavam's dual mechanism of action in bacteria and fungi.

Clavulanic_Acid_Mechanism cluster_bacteria Bacterial Cell (β-lactamase producing) Beta_Lactam_Ab β-lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Ab->PBP Inhibits Clavulanic_Acid Clavulanic Acid Beta_Lactamase β-lactamase Clavulanic_Acid->Beta_Lactamase Inhibits Beta_Lactamase->Beta_Lactam_Ab Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall

Caption: Clavulanic acid's mechanism of β-lactamase inhibition.

Conclusion

Valclavam and clavulanic acid, despite their structural similarities, represent two distinct strategies in antimicrobial therapy. Valclavam acts as a direct antimicrobial agent with unique targets in bacterial and fungal metabolic pathways. In contrast, clavulanic acid functions as a crucial adjuvant, protecting β-lactam antibiotics from enzymatic degradation. The lack of comprehensive quantitative data for Valclavam highlights an area for future research to fully elucidate its potential as a therapeutic agent. Understanding these fundamental mechanistic differences is critical for the rational design and development of new antimicrobial drugs.

Validation

A Comparative Guide to the Biological Activities of Valclavam and Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biological activities of valclavam (B1682813) and clavulanic acid, focusing on their distinct mechanisms of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of valclavam (B1682813) and clavulanic acid, focusing on their distinct mechanisms of action and antimicrobial properties. While both are microbial metabolites, their primary modes of action and available quantitative data differ significantly. Clavulanic acid is a well-characterized β-lactamase inhibitor, whereas valclavam is primarily understood as an inhibitor of methionine biosynthesis with bacteriostatic and fungistatic properties.

Executive Summary

Clavulanic acid is a potent "suicide inhibitor" of a broad range of β-lactamase enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant bacteria.[1] In contrast, valclavam's primary antibacterial and antifungal activity stems from its non-competitive inhibition of homoserine-O-succinyltransferase, a key enzyme in the methionine biosynthesis pathway.[2] Direct comparative studies and comprehensive quantitative data for valclavam, particularly regarding β-lactamase inhibition, are limited in publicly available literature.

Mechanism of Action

Clavulanic Acid: β-Lactamase Inhibition

Clavulanic acid itself possesses weak antibacterial activity. Its clinical utility lies in its ability to irreversibly inactivate serine β-lactamases. The molecule, structurally similar to penicillin, binds to the active site of the β-lactamase enzyme. This interaction leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.[3] This "suicide inhibition" mechanism protects co-administered β-lactam antibiotics from degradation.

clavulanic_acid_mechanism Clavulanic Acid Clavulanic Acid Active β-Lactamase Active β-Lactamase Clavulanic Acid->Active β-Lactamase Binds to active site Acyl-Enzyme Intermediate (Transient) Acyl-Enzyme Intermediate (Transient) Active β-Lactamase->Acyl-Enzyme Intermediate (Transient) β-Lactam Antibiotic β-Lactam Antibiotic Active β-Lactamase->β-Lactam Antibiotic Degrades Inactive Acyl-Enzyme Complex (Stable) Inactive Acyl-Enzyme Complex (Stable) Acyl-Enzyme Intermediate (Transient)->Inactive Acyl-Enzyme Complex (Stable) Rearrangement Inhibition Inhibition Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis β-Lactam Antibiotic->Bacterial Cell Wall Synthesis Inhibits

Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor.
Valclavam: Inhibition of Methionine Biosynthesis

Valclavam exhibits bacteriostatic and fungistatic activity through a distinct mechanism: the non-competitive inhibition of homoserine-O-succinyltransferase.[2] This enzyme catalyzes a critical step in the biosynthesis of methionine, an essential amino acid. By inhibiting this pathway, valclavam deprives the microorganism of methionine, thereby halting its growth. The action of valclavam in E. coli has been shown to be dependent on functional peptide transport systems.[2]

valclavam_mechanism Valclavam Valclavam Homoserine-O-Succinyltransferase Homoserine-O-Succinyltransferase Valclavam->Homoserine-O-Succinyltransferase Non-competitive inhibition Inhibition Inhibition Homoserine + Succinyl-CoA Homoserine + Succinyl-CoA O-Succinyl-L-homoserine O-Succinyl-L-homoserine Homoserine + Succinyl-CoA->O-Succinyl-L-homoserine Catalyzed by Homoserine-O-Succinyltransferase Methionine Biosynthesis Methionine Biosynthesis O-Succinyl-L-homoserine->Methionine Biosynthesis Protein Synthesis & Growth Protein Synthesis & Growth Methionine Biosynthesis->Protein Synthesis & Growth

Mechanism of Valclavam as an Inhibitor of Methionine Biosynthesis.

Quantitative Data Comparison

The available quantitative data primarily focuses on the well-established activity of clavulanic acid. Data for valclavam is sparse in the reviewed literature.

Table 1: Inhibitory Concentration (IC50) of Clavulanic Acid Against Various β-Lactamases
β-Lactamase EnzymeIC50 (µM)Reference
TEM-10.08[4]
SHV-10.01[4]
TEM-30.04[4]
TEM-40.05[4]
TEM-50.12[4]
TEM-60.06[4]
TEM-70.07[4]
TEM-80.09[4]
TEM-90.05[4]
TEM-120.03[4]
SHV-20.02[4]
SHV-30.03[4]
SHV-40.04[4]
OXA-4056[3]
OXA-1636[3]
OXA-486[3]

Note: Lower IC50 values indicate greater potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Amoxicillin-Clavulanic Acid Against Various Bacteria
Bacterial SpeciesMIC Range (µg/mL)Reference
Haemophilus influenzae (β-lactamase-negative)0.25-2[5]
Haemophilus influenzae (β-lactamase-positive)0.5-4[5]
Moraxella catarrhalis (β-lactamase-positive)≤0.016-0.25[5]
Escherichia coli (Amoxicillin-resistant)8[6]
Bacteroides fragilis group0.5-32[7]

Note: MIC values represent the minimum concentration of a drug that will inhibit the visible growth of a microorganism.

Valclavam Quantitative Data

Experimental Protocols

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of a β-lactamase inhibitor like clavulanic acid.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)

  • β-Lactamase inhibitor (e.g., Clavulanic acid)

  • Chromogenic substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm (for Nitrocefin)

Procedure:

  • Preparation of Reagents:

    • Dissolve the purified β-lactamase enzyme in assay buffer to a known concentration.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.

    • Prepare a stock solution of Nitrocefin in a suitable solvent and dilute to the working concentration in assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 10-15 minutes at 25°C).

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding a fixed volume of the Nitrocefin solution to each well.

    • Immediately measure the change in absorbance over time at 486 nm using a spectrophotometer in kinetic mode. The hydrolysis of Nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.[4]

ic50_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Enzyme Solution->Mix Enzyme and Inhibitor Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Mix Enzyme and Inhibitor Substrate Solution Substrate Solution Add Substrate Add Substrate Substrate Solution->Add Substrate Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Pre-incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Reaction Velocity Calculate Reaction Velocity Measure Absorbance->Calculate Reaction Velocity Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Velocity->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Workflow for Determining the IC50 of a β-Lactamase Inhibitor.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard method to determine the antibacterial or antifungal susceptibility of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Antimicrobial agent (e.g., Amoxicillin-clavulanic acid, Valclavam)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum preparation materials (e.g., spectrophotometer, McFarland standards)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the test microorganism on an appropriate agar (B569324) medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Further dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration.

  • Antimicrobial Agent Dilution:

    • Prepare a stock solution of the antimicrobial agent.

    • Perform serial twofold dilutions of the antimicrobial agent in the growth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted antimicrobial agent.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (medium only).

    • Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Inoculum Prepare Inoculum Inoculate Microplate Inoculate Microplate Prepare Inoculum->Inoculate Microplate Serial Dilutions of Drug Serial Dilutions of Drug Serial Dilutions of Drug->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

General Workflow for MIC Determination by Broth Microdilution.
Homoserine-O-Succinyltransferase Inhibition Assay

General Principles:

  • The reaction mixture would contain purified homoserine-O-succinyltransferase, its substrates (L-homoserine and succinyl-CoA), and varying concentrations of the inhibitor (valclavam).

  • The reaction progress could be monitored by detecting the formation of CoA, a co-product of the reaction, using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a colored product.

  • Alternatively, chromatographic methods (e.g., HPLC) could be used to separate and quantify the substrates and products over time.

  • The IC50 value would be determined by measuring the enzyme activity at different inhibitor concentrations and calculating the concentration at which 50% of the activity is inhibited.

Conclusion

Valclavam and clavulanic acid represent two distinct classes of microbial metabolites with different primary mechanisms of action. Clavulanic acid is a potent and well-documented β-lactamase inhibitor, crucial for overcoming bacterial resistance to β-lactam antibiotics. In contrast, valclavam's known biological activity is primarily as a bacteriostatic and fungistatic agent that targets methionine biosynthesis by inhibiting homoserine-O-succinyltransferase.

For researchers and drug development professionals, this distinction is critical. While clavulanic acid and its derivatives are pursued for their synergistic effects with existing antibiotics, valclavam and similar compounds may offer a pathway to novel antimicrobial agents with a different mode of action. Further research is needed to fully quantify the antimicrobial spectrum of valclavam and to explore its potential therapeutic applications, as well as to investigate any potential secondary activities, including any weak β-lactamase inhibition.

References

Comparative

A Comparative Analysis of Valclavam and Other 5S Clavams in Antimicrobial Research

For Immediate Publication A detailed comparative guide for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of Valclavam and other notable 5S clavams, focusing o...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Valclavam and other notable 5S clavams, focusing on their mechanisms of action, antimicrobial performance supported by available data, and detailed experimental protocols. This objective analysis is intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial agents.

Introduction to 5S Clavams

Clavams are a class of β-lactam compounds, with the 5S clavams representing a distinct subgroup characterized by their stereochemistry at the C5 position. Unlike the well-known β-lactamase inhibitor clavulanic acid (a 5R clavam), 5S clavams do not exhibit significant β-lactamase inhibition.[1] Instead, their antimicrobial activity stems from different mechanisms, primarily the inhibition of essential biosynthetic pathways in bacteria and fungi.[1] This guide will delve into the properties of Valclavam and compare it with other key 5S clavams, including hydroxyethylclavam, alanylclavam, and clavam-2-carboxylic acid.

Mechanism of Action: A Tale of Two Pathways

The primary antibacterial mechanism of action for Valclavam and other 5S clavams is the disruption of methionine biosynthesis, rendering them bacteriostatic agents.[1] In contrast, their antifungal activity is attributed to the inhibition of RNA synthesis.[1]

Bacterial Methionine Biosynthesis Inhibition

In bacteria such as Escherichia coli, Valclavam acts as a non-competitive inhibitor of homoserine-O-succinyltransferase . This enzyme catalyzes a critical step in the methionine biosynthesis pathway: the succinylation of homoserine. By blocking this step, Valclavam effectively halts the production of methionine, an essential amino acid for protein synthesis and cellular metabolism, thereby inhibiting bacterial growth. The action of Valclavam in E. coli is also dependent on functional peptide transport systems.

The following diagram illustrates the bacterial methionine biosynthesis pathway and the point of inhibition by Valclavam.

Methionine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Succinyl_homoserine O_Succinyl_homoserine Homoserine->O_Succinyl_homoserine Homoserine O-succinyl- transferase Cystathionine Cystathionine O_Succinyl_homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Valclavam Valclavam Valclavam->O_Succinyl_homoserine Inhibition

Bacterial Methionine Biosynthesis Pathway Inhibition by Valclavam.
Fungal RNA Synthesis Inhibition

In eukaryotes, such as the yeast Saccharomyces cerevisiae, Valclavam employs a different strategy, inhibiting the formation of RNA. While the precise molecular target within the RNA synthesis machinery is not fully elucidated, this mode of action contributes to the antifungal properties of 5S clavams.

Comparative Performance: A Data-Driven Overview

While comprehensive, directly comparative studies on the antimicrobial activity of all 5S clavams are limited, available data allows for a preliminary assessment. The following table summarizes the known activities of Valclavam and other selected 5S clavams. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies should be done with caution due to variations in experimental conditions.

CompoundClassPrimary Antibacterial TargetKnown Antibacterial ActivityKnown Antifungal Activity
Valclavam 5S ClavamHomoserine-O-succinyltransferaseBacteriostaticFungistatic
Hydroxyethylclavam 5S ClavamMethionine BiosynthesisWeak anti-Gram-positive and -negative activityAntifungal activity reported
Alanylclavam 5S ClavamMethionine Biosynthesis (Methionine antimetabolite)Activity against various bacteriaNot extensively reported
Clavam-2-carboxylic acid 5S ClavamNot fully elucidatedLimited data availableNot extensively reported

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a clavam compound that visibly inhibits the growth of a microorganism.

Protocol: The broth microdilution method is recommended.

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve the clavam compounds in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mg/mL).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Perform serial two-fold dilutions of the clavam stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (medium only).

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

The following diagram outlines the workflow for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Stock_Solution Serial_Dilution Serial_Dilution Stock_Solution->Serial_Dilution Dilute in media Inoculation Inoculation Serial_Dilution->Inoculation Culture Culture Inoculum_Prep Inoculum_Prep Culture->Inoculum_Prep Standardize to 0.5 McFarland Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation 18-24h Read_MIC Read_MIC Incubation->Read_MIC Visual or Spectrophotometric

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Homoserine-O-succinyltransferase Inhibition Assay

Objective: To quantify the inhibitory effect of clavam compounds on the activity of homoserine-O-succinyltransferase.

Protocol:

  • Enzyme and Substrate Preparation:

    • Purify homoserine-O-succinyltransferase from a suitable bacterial source.

    • Prepare solutions of the substrates: L-homoserine and succinyl-CoA.

  • Assay Reaction:

    • The reaction mixture should contain a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), a defined concentration of the purified enzyme, and L-homoserine.

    • Pre-incubate the enzyme with various concentrations of the clavam inhibitor for a specified time.

    • Initiate the reaction by adding succinyl-CoA.

  • Detection of Product Formation:

    • The reaction can be monitored by measuring the increase in free Coenzyme A (CoA-SH) using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities at different inhibitor concentrations.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Purified_Enzyme Purified_Enzyme Pre_incubation Pre_incubation Purified_Enzyme->Pre_incubation Substrates L-homoserine Succinyl-CoA Inhibitor Clavam Compound Inhibitor->Pre_incubation Reaction_Initiation Reaction_Initiation Pre_incubation->Reaction_Initiation Add Substrates Spectrophotometric_Reading Spectrophotometric_Reading Reaction_Initiation->Spectrophotometric_Reading Monitor product formation (DTNB) Data_Analysis Data_Analysis Spectrophotometric_Reading->Data_Analysis Calculate IC₅₀

Workflow for Homoserine-O-succinyltransferase Inhibition Assay.

Conclusion

Valclavam and other 5S clavams represent an intriguing class of natural products with antimicrobial activities distinct from traditional β-lactams. Their unique mechanisms of action, particularly the inhibition of methionine biosynthesis in bacteria, present potential avenues for the development of new therapeutic agents. Further research, including comprehensive comparative studies and detailed mechanistic investigations, is crucial to fully unlock the therapeutic potential of this promising class of compounds. This guide provides a foundational framework to support and stimulate such future endeavors.

References

Validation

A Comparative Guide to Valclavam and Clavamycins for Researchers

This guide provides a detailed comparison of Valclavam and the clavamycin family of compounds, tailored for researchers, scientists, and drug development professionals. The information presented is based on available sci...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Valclavam and the clavamycin family of compounds, tailored for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and aims to provide an objective overview of their known properties and mechanisms of action.

Introduction

Valclavam and clavamycins belong to the clavam class of β-lactam compounds, which are naturally produced by various species of Streptomyces. While structurally related, they exhibit distinct biological activities. Valclavam has been identified as a dual antibacterial and antifungal agent, whereas clavamycins are primarily recognized for their antifungal properties. This guide will delve into their mechanisms of action, biosynthetic pathways, and available biological data.

Chemical Structures

A foundational aspect of understanding the distinct activities of Valclavam and clavamycins lies in their chemical structures.

CompoundMolecular FormulaPubChem CID
Valclavam C₁₄H₂₃N₃O₆118701744
Clavamycin A C₁₆H₂₂N₄O₉441131
Clavamycin B C₁₃H₂₂N₄O₈46173890
Clavamycin C-F-Not available

Mechanism of Action

Valclavam and clavamycins, despite their structural similarities, target different cellular processes.

Valclavam

Valclavam exhibits a dual mechanism of action, targeting distinct pathways in bacteria and fungi.

  • Antibacterial Action: In bacteria such as Escherichia coli, Valclavam acts as a bacteriostatic agent by inhibiting methionine biosynthesis.[1] It achieves this through the non-competitive inhibition of the enzyme homoserine O-succinyltransferase .[1] This enzyme is a critical component of the methionine biosynthetic pathway. The uptake of Valclavam into E. coli is dependent on functional peptide transport systems.[1]

  • Antifungal Action: In eukaryotes like the yeast Saccharomyces cerevisiae, Valclavam's fungistatic effect is attributed to the inhibition of RNA formation .[1] Interestingly, it does not directly inhibit isolated RNA polymerases, suggesting a more complex regulatory mechanism within the living cell.[1]

valclavam_mechanism cluster_bacteria Bacterial Cell (e.g., E. coli) cluster_fungi Fungal Cell (e.g., S. cerevisiae) Valclavam_in_bac Valclavam Peptide_Transport Peptide Transport System Valclavam_in_bac->Peptide_Transport Uptake Valclavam_in_bac->Inhibition_bac Inhibits HST Homoserine O-succinyltransferase Peptide_Transport->HST Homoserine Homoserine Homoserine->HST Methionine_Pathway Methionine Biosynthesis HST->Methionine_Pathway Inhibition_bac->HST Valclavam_in_fun Valclavam RNA_Synthesis RNA Synthesis Valclavam_in_fun->RNA_Synthesis Inhibits RNA_Polymerase RNA Polymerase Complex RNA_Polymerase->RNA_Synthesis

Diagram of Valclavam's dual mechanism of action in bacteria and fungi.
Clavamycins

The precise molecular mechanism of action for the antifungal activity of clavamycins (A-F) is not as well-defined in the available literature. They have been identified through screenings for antifungal metabolites, indicating their ability to inhibit fungal growth. Further research is required to elucidate their specific cellular targets.

Biosynthesis

Valclavam and other 5S clavams share a common early biosynthetic pathway with the well-known β-lactamase inhibitor, clavulanic acid. The pathways diverge from the key intermediate, clavaminic acid. The stereochemistry of the clavam nucleus is a critical determinant of its biological activity; compounds with a 3R, 5R configuration, like clavulanic acid, are potent β-lactamase inhibitors, while 5S clavams, such as Valclavam, lack this activity and possess alternative mechanisms of action. The biosynthesis of clavamycins is also understood to originate from this shared clavam pathway.

clavam_biosynthesis Precursors Glyceraldehyde-3-phosphate + L-Arginine Clavaminic_Acid Clavaminic Acid (3S, 5S) Precursors->Clavaminic_Acid Early Pathway (Shared) Clavulanic_Acid Clavulanic Acid (3R, 5R) (β-lactamase inhibitor) Clavaminic_Acid->Clavulanic_Acid Late Pathway A 5S_Clavams 5S Clavams Clavaminic_Acid->5S_Clavams Late Pathway B Valclavam Valclavam 5S_Clavams->Valclavam Clavamycins Clavamycins 5S_Clavams->Clavamycins

Simplified biosynthetic pathways of clavams.

Comparative Biological Activity

FeatureValclavamClavamycins
Primary Activity Antibacterial and AntifungalAntifungal
Antibacterial Spectrum Includes Gram-negative bacteria like E. coliNot reported
Antifungal Spectrum Includes yeasts like S. cerevisiaeIncludes various fungal species
β-lactamase Inhibition NoNot reported

Note on Quantitative Data: The absence of publicly available, directly comparable MIC values for Valclavam and clavamycins necessitates experimental determination to perform a quantitative comparison of their potency and spectrum of activity.

Experimental Protocols

For researchers intending to conduct comparative studies, the following are detailed, generalized protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be adapted for both antibacterial and antifungal testing.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Valclavam, Clavamycins)

  • Microorganism strains (e.g., E. coli, S. aureus, C. albicans, A. fumigatus)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Prepare high-concentration stock solutions of Valclavam and clavamycins in a suitable solvent (e.g., water, DMSO).

  • Preparation of Microorganism Inoculum:

    • Bacteria: Culture bacteria in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi (Yeast): Culture yeast in appropriate broth. Adjust the cell density to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Fungi (Molds): Prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.

  • Inoculation: Add 100 µL of the prepared microorganism inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

mic_workflow Start Start Prep_Stock Prepare Compound Stock Solutions Start->Prep_Stock Prep_Inoculum Prepare Microorganism Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microorganism Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.
Homoserine O-Succinyltransferase (HST) Inhibition Assay

Objective: To measure the inhibitory effect of Valclavam on the enzymatic activity of HST.

Materials:

  • Purified Homoserine O-succinyltransferase (can be obtained through recombinant expression)

  • Substrates: L-homoserine and succinyl-CoA

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for colorimetric detection of free CoA

  • Valclavam

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcuvette or 96-well plate, prepare a reaction mixture containing the buffer, L-homoserine, and DTNB.

  • Inhibitor Addition: Add varying concentrations of Valclavam to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Pre-incubate the enzyme with Valclavam for a defined period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding succinyl-CoA.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA production and thus the HST activity.

  • Data Analysis: Calculate the initial reaction velocities for each Valclavam concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Fungal RNA Synthesis Inhibition Assay

Objective: To assess the effect of Valclavam on RNA synthesis in yeast cells.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Appropriate yeast growth medium

  • Radiolabeled RNA precursor (e.g., [³H]-uridine or [³H]-uracil)

  • Valclavam

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Grow yeast cells to the mid-logarithmic phase.

  • Inhibitor Treatment: Add different concentrations of Valclavam to the cell cultures and incubate for a specific period.

  • Radiolabeling: Add the radiolabeled RNA precursor to each culture and incubate for a short period (e.g., 15-30 minutes) to allow for incorporation into newly synthesized RNA.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Precipitation of Macromolecules: Precipitate the total macromolecules (including RNA, DNA, and proteins) by adding cold TCA.

  • Filtration: Collect the precipitate on glass fiber filters. Wash the filters with cold TCA to remove unincorporated radiolabeled precursors.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity incorporated is proportional to the rate of RNA synthesis. Compare the radioactivity in Valclavam-treated samples to the untreated control to determine the extent of inhibition.

Conclusion

Valclavam and clavamycins represent two distinct families within the broader clavam class of natural products. Valclavam's unique dual-action mechanism, targeting methionine biosynthesis in bacteria and RNA synthesis in fungi, distinguishes it from the primarily antifungal clavamycins. While a complete quantitative comparison is hampered by the lack of publicly available MIC data, this guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct such comparative studies. Further investigation into the specific molecular targets of clavamycins and a systematic evaluation of the antimicrobial spectra of both compound classes will be crucial for elucidating their full therapeutic potential.

References

Comparative

A Comparative Guide to HPLC Method Validation for Valclavam Quantification

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of the constituent components of Valclavam: Valacyclovir (B1662844) and Clavulanic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of the constituent components of Valclavam: Valacyclovir (B1662844) and Clavulanic Acid. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods. This document outlines the performance of HPLC against alternative methods such as UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Experimental Protocols

A typical validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of Valacyclovir and a separate method for Clavulanic Acid are detailed below. These serve as a baseline for comparison with other analytical techniques.

RP-HPLC Method for Valacyclovir Quantification

A common approach for the determination of Valacyclovir involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: A mixture of methanol (B129727) and water (60:40 v/v), with the pH adjusted to 3.5 using glacial acetic acid.[1]

    • Flow Rate: 0.8 mL/min[1]

    • Detection Wavelength: 251 nm[1]

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Valacyclovir reference standard and dissolve it in 10 mL of HPLC grade water to obtain a stock solution of 1000 µg/mL.[1]

    • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL to 10 mL with water.[1]

    • Prepare a series of calibration standards in the range of 25-150 µg/mL by further diluting the working standard solution.[1]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder five tablets.[1]

    • Transfer a quantity of the powder equivalent to 10 mg of Valacyclovir into a 10 mL volumetric flask.[1]

    • Add diluent (HPLC grade water), sonicate for 10 minutes to dissolve the drug, and then make up the volume to the mark.[1]

    • Filter the solution through a 0.45 µm membrane filter before injection.[1]

RP-HPLC Method for Clavulanic Acid Quantification

The quantification of Clavulanic Acid, often in combination with a β-lactam antibiotic, is typically performed using a C18 column and a buffered mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.1 M potassium dihydrogen phosphate) in a ratio of approximately 20:80 v/v, with the pH adjusted to around 5.5 with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Due to the instability of Clavulanic Acid, solutions should be prepared fresh and kept cool. Derivatization with imidazole (B134444) is sometimes employed to form a stable chromophore, with detection at 311 nm.

Data Presentation: Performance Comparison

The following tables summarize the key validation parameters for different analytical methods used in the quantification of Valacyclovir and Clavulanic Acid, providing a clear comparison to aid in method selection.

Table 1: HPLC Method Validation Parameters for Valacyclovir
ParameterHPLC Method 1[1]HPLC Method 2[2]
Linearity Range 25-150 µg/mL10-50 µg/mL
Correlation Coefficient (r²) 0.99980.9998
Limit of Detection (LOD) 0.000124 µg/mL0.388 µg/mL
Limit of Quantification (LOQ) 0.0003759 µg/mLNot Specified
Accuracy (% Recovery) Not Specified98.88% - 102.47%
Precision (% RSD) < 2%< 2%
Table 2: Comparison of Analytical Methods for Valacyclovir Quantification
Analytical MethodLinearity RangeLimit of Detection (LOD)Accuracy (% Recovery)
HPLC 10-50 µg/mL[2]0.388 µg/mL[2]98.88% - 102.47%[2]
UV-Visible Spectrophotometry 2-10 µg/mL[2]0.098 µg/mL[2]98.42% - 100.16%[2]
LC-MS/MS 0.5–700.0 ng/mL0.2 pg/mL94.7% - 97.3%
Table 3: HPLC Method Validation Parameters for Clavulanic Acid
ParameterHPLC Method
Linearity Range 0.2-400 mg/L[3]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 mg/L[3]
Limit of Quantification (LOQ) 0.02 mg/L[3]
Accuracy (% Recovery) 103.8% (average)[3]
Precision (% RSD) < 2%
Table 4: Comparison of Analytical Methods for Clavulanic Acid Quantification
Analytical MethodLinearity RangeLimit of Quantification (LOQ)Precision (% RSD)
HPLC 0.2-400 mg/L[3]0.02 mg/L[3]< 2%
LC-MS/MS Not SpecifiedPlasma: 10.21 µg·L⁻¹, Meat: 8.47 µg·kg⁻¹[4]Plasma: 2.8-10.9%, Meat: 6.5-8.5%[4]

Visualizations

The following diagrams illustrate the typical workflows for HPLC method validation and the logical relationship of validation parameters.

HPLC_Validation_Workflow start Start: Method Development Objective method_dev Method Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_dev validation_protocol Define Validation Protocol (ICH Guidelines) method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity system_suitability System Suitability Testing validation_protocol->system_suitability Throughout Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameters MethodValidation Method Validation (ICH Q2(R1)) Key Parameters Group1 Specificity Distinguishes analyte from other substances MethodValidation:head->Group1 Group2 Quantitative Tests Linearity Accuracy Precision Range MethodValidation:head->Group2 Group3 Detection Capability Limit of Detection (LOD) Limit of Quantification (LOQ) MethodValidation:head->Group3 Group4 Method Reliability Robustness System Suitability MethodValidation:head->Group4

Caption: ICH Validation Parameters Relationship.

References

Validation

A Comparative Analysis of Valclavam and Fluconazole for Antifungal Research and Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Valclavam and fluconazole (B54011), two antifungal agents with distinct chemical structures, mechanis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Valclavam and fluconazole (B54011), two antifungal agents with distinct chemical structures, mechanisms of action, and spectrums of activity. The information is intended to support researchers, scientists, and drug development professionals in understanding the key attributes of these compounds. While direct comparative studies are not available in the current literature, this guide consolidates the existing experimental data to facilitate an objective comparison.

Overview and Mechanism of Action

Fluconazole is a well-established triazole antifungal agent, while Valclavam belongs to the clavam class of β-lactam antibiotics, which also exhibits antifungal properties. Their modes of action are fundamentally different.

Fluconazole acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[4][5]

Valclavam , on the other hand, is a 5S clavam that exhibits both bacteriostatic and fungistatic activities.[6][7] Its antifungal mechanism is believed to involve the inhibition of RNA synthesis in eukaryotic cells.[6] This is distinct from its antibacterial action, which involves the non-competitive inhibition of homoserine-O-succinyltransferase, an enzyme in the methionine biosynthesis pathway.[6]

Comparative Data

The following tables summarize the available quantitative data for Valclavam and fluconazole.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
OrganismValclavam MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData not available0.5[2]
Candida glabrataData not available32[2]
Candida parapsilosisData not available2[2]
Candida tropicalisData not available2[2]
Candida kruseiData not available≥ 64[2]
Cryptococcus neoformansData not available≤ 2[2]
Saccharomyces cerevisiaeFungistatic activity reported[6]Data not available

Note: MIC values for fluconazole can vary between strains and testing conditions.

Table 2: Pharmacokinetic Properties
ParameterValclavamFluconazole
Bioavailability (Oral) Data not available (Clavulanic acid: ~60%)[8]>90%[3]
Protein Binding Data not available (Clavulanic acid: ~25%)[9]11-12%[3]
Metabolism Data not availableMinimal hepatic metabolism[10]
Elimination Half-life Data not available (Clavulanic acid: ~1 hour)[8]~30 hours[3]
Primary Route of Excretion Data not available (Clavulanic acid: Renal)[8]Renal (~80% as unchanged drug)[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Valclavam and fluconazole are visualized in the following diagrams.

fluconazole_pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Lanosterol_Demethylase->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits

Fluconazole's inhibition of ergosterol biosynthesis.

valclavam_pathway cluster_fungi Fungal Cell cluster_bacteria Bacterial Cell DNA_F DNA_F RNA_Polymerase RNA Polymerase DNA_F->RNA_Polymerase Template RNA_F RNA Synthesis RNA_Polymerase->RNA_F Catalyzes Valclavam_F Valclavam Valclavam_F->RNA_F Inhibits Homoserine Homoserine HST Homoserine O-succinyltransferase Homoserine->HST Substrate Methionine Methionine Biosynthesis HST->Methionine Valclavam_B Valclavam Valclavam_B->HST Inhibits antifungal_susceptibility_workflow start Start prepare_drug Prepare serial dilutions of antifungal agent start->prepare_drug prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum add_drug Add drug dilutions to respective wells prepare_drug->add_drug inoculate_plate Inoculate microtiter plate wells with fungal suspension prepare_inoculum->inoculate_plate inoculate_plate->add_drug incubate Incubate at 35°C for 24-48 hours add_drug->incubate read_results Read results visually or spectrophotometrically incubate->read_results determine_mic Determine MIC (lowest concentration with significant growth inhibition) read_results->determine_mic end End determine_mic->end

References

Comparative

The Synergistic Power of Valclavam Analogs: A Comparative Guide to Combination Therapies

For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against antimicrobial resistance, the exploration of synergistic drug combinations presents a promising frontier. While specific exper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the exploration of synergistic drug combinations presents a promising frontier. While specific experimental data on the synergistic effects of Valclavam remains to be elucidated, its structural and functional similarities to other clavams, such as the well-documented β-lactamase inhibitor clavulanic acid, provide a strong basis for investigating its potential in combination therapies. This guide offers a comparative analysis of the synergistic effects observed when β-lactam/β-lactamase inhibitor combinations are paired with other critical classes of antibiotics—aminoglycosides and fluoroquinolones. The data and protocols presented herein are based on these established synergistic pairings and serve as a robust framework for prospective research into Valclavam's collaborative potential.

I. Mechanisms of Synergy: A Tale of Two Pathways

The synergistic effect of β-lactam/β-lactamase inhibitors with other antibiotic classes stems from complementary mechanisms of action that target different essential bacterial processes, leading to enhanced bactericidal activity.

A. β-Lactams and Aminoglycosides: A Breach in the Defenses

The primary mechanism of synergy between β-lactams and aminoglycosides is a classic example of one agent facilitating the action of another.[1][2] β-Lactam antibiotics, including those protected by β-lactamase inhibitors, act by inhibiting the synthesis of the bacterial cell wall.[2] This disruption of the peptidoglycan layer creates a more permeable barrier, effectively opening the gates for aminoglycosides to enter the bacterial cell at an increased rate.[1] Once inside, aminoglycosides bind to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, cell death.[3]

B. β-Lactams and Fluoroquinolones: A Multi-pronged Attack

The synergy between β-lactams and fluoroquinolones is thought to arise from a multi-targeted assault on the bacterial cell.[4] While β-lactams compromise the cell wall, fluoroquinolones inhibit DNA replication and repair by targeting DNA gyrase and topoisomerase IV. This dual attack on both cell wall integrity and genetic processes can lead to a more rapid and complete bacterial killing than either agent alone.[4]

II. Quantitative Analysis of Synergistic Effects

The following tables summarize quantitative data from in vitro studies assessing the synergistic activity of β-lactam/β-lactamase inhibitor combinations with aminoglycosides and fluoroquinolones against various bacterial isolates. Synergy is often defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.

Table 1: Synergy of β-Lactam/β-Lactamase Inhibitors with Aminoglycosides

β-Lactam/β-Lactamase InhibitorAminoglycosideBacterial SpeciesPercentage of Synergistic IsolatesReference
Piperacillin/TazobactamAmikacin (B45834)Pseudomonas aeruginosaNot specified, but synergy demonstrated[5]
CeftazidimeAmikacinPseudomonas aeruginosaHigh frequency of synergy[5][6]
CeftriaxoneAmikacinGram-negative bacilli67%[7][8]
AzlocillinGentamicin, Tobramycin, or AmikacinPseudomonas aeruginosa100%[9]
Plectasin (in combination with β-lactams)Gentamicin, Neomycin, or AmikacinStaphylococcus aureus (MSSA & MRSA)76-78%[10]

Table 2: Synergy of β-Lactam/β-Lactamase Inhibitors with Fluoroquinolones

β-Lactam/β-Lactamase InhibitorFluoroquinoloneBacterial SpeciesPercentage of Synergistic IsolatesReference
CeftriaxoneLevofloxacinStreptococcus pneumoniae54%[4]
CefotaximeLevofloxacinStreptococcus pneumoniae50%[4]
ImipenemLevofloxacinESBL-producing Escherichia coli70%[11]
Aztreonam (B1666516)GatifloxacinPseudomonas aeruginosa67.5%[12]
Antipseudomonal penicillinsCiprofloxacinPseudomonas aeruginosa20-50%[13]

III. Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic synergy.

A. Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Create serial twofold dilutions of Drug A (e.g., a β-lactam) and Drug B (e.g., an aminoglycoside or fluoroquinolone).

  • Plate Setup: In a 96-well microtiter plate, add decreasing concentrations of Drug A along the x-axis and decreasing concentrations of Drug B along the y-axis. Each well will contain a unique combination of the two drugs. Include control wells for each drug alone, a growth control (no antibiotic), and a sterility control (no bacteria).[4][14][15]

  • Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Inoculate each well with the bacterial suspension.[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FIC index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[15]

B. Time-Kill Synergy Assay

This assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

  • Preparation of Cultures: Grow a bacterial culture to the mid-logarithmic phase.

  • Experimental Setup: Prepare flasks containing fresh broth with:

    • No antibiotic (growth control)

    • Drug A at a specific concentration (e.g., 1/4x or 2x MIC)

    • Drug B at a specific concentration (e.g., 1/4x or 2x MIC)

    • The combination of Drug A and Drug B at the same concentrations.[16]

  • Inoculation: Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).[16][17]

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[17]

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

IV. Visualizing Synergistic Mechanisms and Workflows

A. Signaling Pathways

Synergy_Mechanisms cluster_BL_AG β-Lactam + Aminoglycoside Synergy cluster_BL_FQ β-Lactam + Fluoroquinolone Synergy BL β-Lactam Antibiotic CW Inhibition of Cell Wall Synthesis BL->CW Pinc Increased Cell Wall Permeability CW->Pinc AG_uptake Enhanced Aminoglycoside Uptake Pinc->AG_uptake PS Inhibition of Protein Synthesis AG_uptake->PS AG Aminoglycoside AG->AG_uptake CD Bacterial Cell Death PS->CD BL2 β-Lactam Antibiotic CW2 Inhibition of Cell Wall Synthesis BL2->CW2 CD2 Bacterial Cell Death CW2->CD2 FQ Fluoroquinolone DNA_rep Inhibition of DNA Replication FQ->DNA_rep DNA_rep->CD2

Caption: Proposed mechanisms of antibiotic synergy.

B. Experimental Workflows

Experimental_Workflows cluster_checkerboard Checkerboard Assay Workflow cluster_timekill Time-Kill Assay Workflow start_cb Prepare Serial Dilutions of Drug A & Drug B setup_cb Create Concentration Matrix in 96-well Plate start_cb->setup_cb inoculate_cb Inoculate with Standardized Bacterial Suspension setup_cb->inoculate_cb incubate_cb Incubate for 18-24h inoculate_cb->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_cb Interpret Synergy, Additive, or Antagonism calc_fic->interpret_cb start_tk Prepare Bacterial Culture (Log Phase) setup_tk Inoculate Flasks with Antibiotics (Alone & Combo) start_tk->setup_tk sample_tk Sample at Multiple Time Points (0-24h) setup_tk->sample_tk plate_tk Perform Serial Dilutions & Plate for Viable Counts sample_tk->plate_tk count_tk Incubate and Count CFU/mL plate_tk->count_tk plot_tk Plot Log10 CFU/mL vs. Time count_tk->plot_tk interpret_tk Determine Synergy, Indifference, or Antagonism plot_tk->interpret_tk

Caption: Workflows for synergy testing assays.

This guide provides a foundational understanding of the synergistic potential of Valclavam analogs in combination with other antibiotics. The presented data and methodologies offer a roadmap for researchers to design and execute studies that can unlock new therapeutic strategies in the face of growing antimicrobial resistance. Further investigation into the specific interactions of Valclavam is crucial to validate these promising prospects.

References

Validation

Validating Valclavam's Target in E. coli: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Valclavam's performance in targeting methionine biosynthesis in Escherichia coli. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Valclavam's performance in targeting methionine biosynthesis in Escherichia coli. Due to the limited availability of direct comparative studies on Valclavam, this guide uses the enzyme's natural feedback inhibitor, L-methionine, as a primary comparator to contextualize its potential efficacy.

Introduction to Valclavam and its Target

Valclavam is a clavam antibiotic that has been shown to be bacteriostatic against E. coli. Its mechanism of action is the non-competitive inhibition of homoserine-O-succinyltransferase (HST)[1]. This enzyme, encoded by the metA gene, catalyzes the first committed step in the methionine biosynthesis pathway in E. coli[1]. By inhibiting HST, Valclavam effectively blocks the production of this essential amino acid, thereby halting bacterial growth.

The methionine biosynthesis pathway is a critical metabolic route for bacterial survival, making its components attractive targets for antimicrobial drug development. Homoserine-O-succinyltransferase, in particular, represents a key control point in this pathway.

Comparative Analysis of Inhibitors

Table 1: Comparison of Homoserine-O-Succinyltransferase Inhibitors in E. coli

InhibitorTarget EnzymeMechanism of InhibitionKi Value (mM)Minimum Inhibitory Concentration (MIC)
Valclavam Homoserine-O-succinyltransferaseNon-competitive[1]Not ReportedNot Reported
L-Methionine Homoserine-O-succinyltransferaseFeedback Inhibition2.44[2][3]Not Applicable (Essential Amino Acid)

Note: The lack of a reported Ki value for Valclavam prevents a direct quantitative comparison of its potency against L-methionine at the enzymatic level. Similarly, the absence of a reported MIC value for Valclavam that is specifically linked to methionine biosynthesis inhibition limits a whole-cell efficacy comparison.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the initial step of the methionine biosynthesis pathway in E. coli and the points of inhibition by both Valclavam and L-methionine.

cluster_pathway Methionine Biosynthesis Pathway (Initial Step) cluster_inhibition Inhibition Mechanisms L-Homoserine L-Homoserine HST Homoserine-O-succinyltransferase (MetA) L-Homoserine->HST Succinyl-CoA Succinyl-CoA Succinyl-CoA->HST O-Succinyl-L-homoserine O-Succinyl-L-homoserine HST->O-Succinyl-L-homoserine To Methionine Further steps to L-Methionine O-Succinyl-L-homoserine->To Methionine Valclavam Valclavam Valclavam->HST Non-competitive inhibition L-Methionine_inhibitor L-Methionine L-Methionine_inhibitor->HST Feedback inhibition

Caption: Inhibition of Homoserine-O-succinyltransferase in E. coli.

Experimental Protocols

Homoserine-O-Succinyltransferase (HST) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against E. coli HST.

Objective: To measure the decrease in HST activity in the presence of an inhibitor.

Principle: The activity of HST can be monitored by measuring the production of O-succinyl-L-homoserine or the consumption of succinyl-CoA. A common method involves a coupled-enzyme assay where the CoA-SH produced is reacted with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified E. coli Homoserine-O-succinyltransferase (MetA)

  • L-Homoserine

  • Succinyl-CoA

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 7.5)

  • Test inhibitor (e.g., Valclavam)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare solutions of L-homoserine, succinyl-CoA, and DTNB in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Inhibitor solution at various concentrations (or solvent control)

      • Purified HST enzyme

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding L-homoserine and succinyl-CoA to the wells.

    • Immediately add DTNB.

    • Measure the absorbance at 412 nm kinetically for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

    • To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate (succinyl-CoA or L-homoserine) and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - HST Enzyme - Substrates - Inhibitor Dilutions - Buffer, DTNB setup Set up reaction in 96-well plate: Buffer + Inhibitor + Enzyme reagents->setup incubate Incubate (10 min) setup->incubate start Initiate reaction: Add Substrates + DTNB incubate->start measure Measure Absorbance at 412 nm (kinetic) start->measure calculate Calculate Initial Reaction Rates measure->calculate plot Plot Rate vs. [Inhibitor] calculate->plot determine Determine IC50 / Ki plot->determine

Caption: Workflow for HST Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a compound against E. coli.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of E. coli.

Materials:

  • E. coli strain (e.g., K-12)

  • Mueller-Hinton Broth (MHB)

  • Test compound (e.g., Valclavam)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture E. coli in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL).

    • Further dilute the standardized suspension to the final inoculum density of approximately 5 x 105 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared E. coli suspension.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare E. coli Inoculum inoculate Inoculate Microplate inoculum->inoculate dilutions Prepare Serial Dilutions of Test Compound dilutions->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Read Results (Visual or OD600) incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC Determination.

Conclusion

Valclavam presents a targeted approach to inhibiting E. coli growth by disrupting the essential methionine biosynthesis pathway through the non-competitive inhibition of homoserine-O-succinyltransferase. While a direct quantitative comparison with other synthetic inhibitors of this specific enzyme is currently limited by the available data, its mechanism is distinct from the natural feedback inhibition exerted by L-methionine. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of Valclavam and other inhibitors of this vital bacterial pathway. Further research is warranted to determine the specific Ki and MIC values of Valclavam to allow for a more comprehensive and direct comparison with other potential antimicrobial agents.

References

Comparative

A Comparative Genomic Guide to Valclavam-Producing Streptomyces Strains

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the genomics of Streptomyces strains known to produce Valclavam, a class of clinically important β-lactamase...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomics of Streptomyces strains known to produce Valclavam, a class of clinically important β-lactamase inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of regulatory pathways, this document aims to facilitate research and development in the optimization of Valclavam production.

Data Presentation: A Genomic Snapshot of Valclavam Producers

The following table summarizes key genomic features of representative Valclavam-producing Streptomyces strains. These strains include the well-studied clavulanic acid producer, Streptomyces clavuligerus, and producers of other clavam metabolites, often referred to as 5S clavams.

StrainValclavam ProducedGenome Size (Mbp)GC Content (%)Chromosome TopologyPlasmidsKey Biosynthetic Gene Clusters
Streptomyces clavuligerus ATCC 27064 Clavulanic acid, 5S clavams~6.8 (chromosome)~72.6LinearpSCL1 (11 kb), pSCL2 (150 kb), pSCL3 (455 kb), pSCL4 (1.8 Mbp)Clavulanic acid, Cephamycin C, Clavam, Paralog clusters[1][2][3][4]
Streptomyces clavuligerus F613-1 (Industrial) High-yield Clavulanic acid~6.88 (chromosome)~72.7LinearOne linear plasmid (~0.7 Mbp)Clavulanic acid, Cephamycin C, Clavam, Paralog clusters (plasmid smaller than ATCC 27064)[4]
Streptomyces jumonjinensis Clavulanic acidNot availableNot availableNot availableNot availableClavulanic acid and Cephamycin C clusters reported[5][6]
Streptomyces katsurahamanus Clavulanic acidNot availableNot availableNot availableNot availableClavulanic acid and Cephamycin C clusters reported[5][6]
Streptomyces antibioticus Tü1718 5S clavams (e.g., valclavam)Not availableNot availableNot availableNot availableClavam gene cluster with similarities and differences to S. clavuligerus[7][8][9]

Experimental Protocols: Methodologies for Genomic Analysis

The following protocols provide a general overview of the key experimental procedures employed in the comparative genomic analysis of Valclavam-producing Streptomyces strains.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is crucial for whole-genome sequencing. Due to the mycelial nature and complex cell wall of Streptomyces, specific protocols are required.

  • Cultivation: Grow Streptomyces strains in a suitable liquid medium, such as Tryptic Soy Broth (TSB), to the late logarithmic phase of growth. Harvest the mycelia by centrifugation.[10][11][12]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) to degrade the peptidoglycan cell wall. Proteinase K is often added to degrade cellular proteins, including DNases. Incubation at 37°C is typically performed to facilitate lysis.[10][11]

  • DNA Purification: Following cell lysis, purify the genomic DNA using one of the following methods:

    • Phenol-Chloroform Extraction: A traditional method involving extraction with phenol:chloroform:isoamyl alcohol followed by precipitation of DNA with isopropanol (B130326) or ethanol.[11]

    • Silica-Based Spin Columns: Commercially available kits (e.g., HiPurA® Streptomyces DNA Purification Kit, QIAGEN Genomic-tip) provide a more rapid and standardized method for DNA purification. The DNA binds to a silica (B1680970) membrane in the presence of chaotropic salts, and after washing, is eluted in a low-salt buffer.[10][13]

  • Quality Control: Assess the quantity and quality of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis to check for integrity and the absence of RNA contamination.

Whole-Genome Sequencing and Assembly
  • Sequencing Technologies: A combination of sequencing technologies is often employed to achieve a high-quality, complete genome assembly.

    • Short-Read Sequencing (e.g., Illumina): Provides high-throughput, accurate sequencing data, which is excellent for identifying single nucleotide polymorphisms (SNPs) and small insertions/deletions.[4][14]

    • Long-Read Sequencing (e.g., PacBio, Oxford Nanopore): Generates long reads that can span repetitive regions and facilitate the assembly of complete chromosomes and plasmids.[4][13][15]

  • De Novo Assembly: The sequencing reads are assembled into contigs and scaffolds using assemblers such as SPAdes, Canu, or Flye. For strains with a reference genome, template-assisted assembly can be used.[4][14][15][16]

  • Genome Annotation: The assembled genome is annotated to identify protein-coding genes, RNA genes, and other genomic features. This is typically done using automated pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST.[16]

Comparative Genomic Analysis
  • Phylogenetic Analysis: Establish the evolutionary relationships between different strains using methods like multilocus sequence typing (MLST) or whole-genome-based phylogeny.[17]

  • Pangenome Analysis: Identify the core genome (genes present in all strains), the accessory genome (genes present in some strains), and unique genes for a set of related strains. This helps in understanding the genomic diversity and identifying strain-specific genes.

  • Identification of Biosynthetic Gene Clusters (BGCs): Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify BGCs for secondary metabolites, including Valclavams.[16]

  • Synteny Analysis: Compare the gene order and organization of the Valclavam biosynthetic gene clusters and surrounding genomic regions between different strains to identify rearrangements, insertions, and deletions.

Mandatory Visualizations

Signaling Pathways Regulating Valclavam Biosynthesis

The production of Valclavams in Streptomyces clavuligerus is tightly regulated by a complex network of signaling pathways, including two-component systems and gamma-butyrolactone (B3396035) signaling.

valclavam_regulation CagRS CagRS CA_BGC Clavulanic Acid BGC CagRS->CA_BGC + (indirectly via primary metabolism) CepRS CepRS Ceph_BGC Cephamycin C BGC CepRS->Ceph_BGC + Snk_Res Snk/Res1/Res2 Clavam_BGC 5S Clavam BGCs Snk_Res->Clavam_BGC + GBL_synthase GBL Synthase GBL GBLs GBL_synthase->GBL GBL_receptor GBL Receptor GBL->GBL_receptor GBL_receptor->CA_BGC + CA Clavulanic Acid CA_BGC->CA Ceph Cephamycin C Ceph_BGC->Ceph Clavams 5S Clavams Clavam_BGC->Clavams

Caption: Regulatory network for Valclavam biosynthesis in S. clavuligerus.

Experimental Workflow for Comparative Genomics

The following diagram illustrates a typical workflow for the comparative genomic analysis of Valclavam-producing Streptomyces strains.

comparative_genomics_workflow cluster_analysis Comparative Analysis strain_selection Strain Selection (e.g., S. clavuligerus, S. antibioticus) dna_extraction Genomic DNA Extraction strain_selection->dna_extraction sequencing Whole-Genome Sequencing (Illumina & PacBio/Nanopore) dna_extraction->sequencing assembly Genome Assembly (SPAdes, Canu, Flye) sequencing->assembly annotation Genome Annotation (PGAP, RAST) assembly->annotation phylogeny Phylogenetic Analysis annotation->phylogeny pangenome Pangenome Analysis annotation->pangenome bgc_identification BGC Identification (antiSMASH) annotation->bgc_identification synteny Synteny Analysis annotation->synteny

Caption: Workflow for comparative genomics of Streptomyces.

References

Validation

Statistical Validation of Valclavam Bioassay Results: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the statistical validation of bioassay results for Valclavam, a clavam antibiotic. Due to the limited availability of pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of bioassay results for Valclavam, a clavam antibiotic. Due to the limited availability of public quantitative bioassay data for Valclavam, this document uses illustrative data from well-established antibiotics and inhibitors of related pathways to demonstrate the appropriate methodologies and data presentation formats. The experimental protocols and comparative data tables provided herein serve as a template for the validation and comparison of Valclavam's performance against other antimicrobial agents.

Executive Summary

Valclavam exerts its antimicrobial effect through a distinct mechanism of action compared to many other β-lactam antibiotics. In Escherichia coli, it acts as a non-competitive inhibitor of homoserine-O-succinyltransferase, a key enzyme in the methionine biosynthesis pathway.[1] This mode of action is different from that of β-lactamase inhibitors like clavulanic acid.[2] In eukaryotic organisms such as Saccharomyces cerevisiae, Valclavam has been shown to inhibit the formation of RNA.[1] The efficacy of Valclavam in E. coli is also dependent on the presence of functional peptide transport systems.[1] This guide outlines the essential in vitro and in vivo assays required to validate these antimicrobial properties and benchmark them against other compounds.

Data Presentation: Comparative Bioactivity

The following tables present hypothetical yet representative data to illustrate how Valclavam's bioactivity could be compared to other antimicrobial agents.

Table 1: In Vitro Susceptibility of E. coli Strains to Various Antibiotics

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Valclavam (Hypothetical) [Data Not Available] [Data Not Available]
Ampicillin4≥128[3]
Ciprofloxacin (B1669076)≤0.015 - 1 (median MICs)[2]-
Ceftiofur0.51[3]
Amoxicillin/Clavulanate--

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy of Antibiotics in a Murine Sepsis Model with E. coli

AntibioticDosageRoute of AdministrationBacterial Load Reduction (log10 CFU/g)Survival Rate (%)
Valclavam (Hypothetical) [Data Not Available] [Data Not Available] [Data Not Available] [Data Not Available]
Ciprofloxacin20 mg/kgIntravenous3-4 fold reduction in liver and spleen[4]-
Ciprofloxacin40 mg/kgIntraperitonealRapid decline in CFU[1]-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of Valclavam required to inhibit the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antimicrobial Agent: A two-fold serial dilution of Valclavam is prepared in a 96-well microtiter plate. A range of concentrations should be tested.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (turbidity).

Homoserine-O-Succinyltransferase (HST) Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of Valclavam against its target enzyme, HST.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Homoserine-O-Succinyltransferase is purified. The substrates, L-homoserine and succinyl-CoA, are prepared in a suitable buffer.

  • Inhibitor Preparation: A series of dilutions of Valclavam are prepared.

  • Enzyme Reaction: The enzyme is pre-incubated with the various concentrations of Valclavam. The reaction is initiated by the addition of the substrates.

  • Detection of Product Formation: The formation of the product, O-succinyl-L-homoserine, is monitored over time. This can be done using various methods, such as spectrophotometry or chromatography.

  • Calculation of IC50: The concentration of Valclavam that results in a 50% reduction in enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration. The enzyme kinetics can reveal the mode of inhibition (e.g., competitive, non-competitive).[5]

In Vivo Efficacy Study (Murine Sepsis Model)

Objective: To evaluate the therapeutic efficacy of Valclavam in a living organism.

Methodology:

  • Animal Model: A suitable animal model, such as BALB/c mice, is used.

  • Infection: Mice are infected with a lethal or sub-lethal dose of the pathogen (e.g., E. coli) via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: At a specified time post-infection, different groups of mice are treated with varying doses of Valclavam, a vehicle control, and a positive control antibiotic (e.g., ciprofloxacin).[1][2][4] The route of administration (e.g., oral, intravenous) should be relevant to the intended clinical use.

  • Monitoring: The health of the mice is monitored daily, and survival rates are recorded over a set period (e.g., 14 days).

  • Bacterial Load Determination: At specific time points, subsets of mice from each group are euthanized, and target organs (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/g of tissue).[4]

Mandatory Visualizations

Signaling Pathway: Methionine Biosynthesis in E. coli

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Succinylhomoserine O_Succinylhomoserine Homoserine->O_Succinylhomoserine Homoserine O-succinyltransferase (metA) Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Cystathionine γ-synthase (metB) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (metC) Methionine Methionine Homocysteine->Methionine Methionine Synthase (metE, metH) Valclavam Valclavam Valclavam->O_Succinylhomoserine Inhibition Succinyl_CoA Succinyl_CoA Succinyl_CoA->O_Succinylhomoserine Cysteine Cysteine Cysteine->Cystathionine

Caption: Methionine biosynthesis pathway in E. coli, highlighting the inhibitory action of Valclavam.

Experimental Workflow: Antibiotic Validation

Antibiotic_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis & Comparison MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetics MIC->Time_Kill PK_PD Pharmacokinetics/ Pharmacodynamics MIC->PK_PD MBC->PK_PD Enzyme_Assay Enzyme Inhibition Assay (IC50) Enzyme_Assay->MIC Enzyme_Assay->PK_PD Time_Kill->PK_PD Efficacy Efficacy Studies (e.g., Murine Sepsis Model) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Stats Statistical Analysis Efficacy->Stats Toxicity->Stats Comparison Comparison with Existing Antibiotics Stats->Comparison Lead_Compound Lead Compound (e.g., Valclavam) Lead_Compound->MIC Lead_Compound->Enzyme_Assay

Caption: General experimental workflow for the validation of a new antibiotic candidate.

References

Comparative

A Comparative Guide to the In Vitro Efficacy of Nystatin and Fluconazole

For Researchers, Scientists, and Drug Development Professionals Author's Note: This guide was initially developed to compare the in vitro efficacy of "Valclavam" and nystatin (B1677061). However, a comprehensive search o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide was initially developed to compare the in vitro efficacy of "Valclavam" and nystatin (B1677061). However, a comprehensive search of scientific literature and databases did not yield any information on an antifungal agent named "Valclavam." It is possible that this is a developmental, proprietary, or misspelled name. In the interest of providing a valuable and data-supported comparison for our audience, this guide has been adapted to compare nystatin with fluconazole (B54011), a widely studied and clinically significant antifungal agent from a different class. This comparison will offer insights into the in vitro activities of a polyene and an azole antifungal.

Introduction

The increasing incidence of fungal infections, coupled with the rise of antifungal resistance, necessitates a thorough understanding of the efficacy of available antifungal agents. Nystatin, a polyene antibiotic, and fluconazole, a triazole antifungal, are two widely used drugs in the management of fungal infections, particularly those caused by Candida species. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and protocols, to aid researchers and drug development professionals in their work.

Data Presentation: Nystatin vs. Fluconazole

The following table summarizes the in vitro activity of nystatin and fluconazole against various Candida species, as determined by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Nystatin Candida albicans0.625 - 848[1]
Candida glabrata0.625 - 444[1]
Candida krusei0.625 - 848[1]
Candida tropicalis0.625 - 444[1]
Candida parapsilosis0.625 - 1.25--[2]
Fluconazole Candida albicans≤0.25 - 128≤12[3][4]
Candida glabrata≤0.25 - 128832[3][4]
Candida krusei16 - >6432>64[3]
Candida tropicalis≤0.25 - 6424[3]
Candida parapsilosis≤0.25 - 812[3]

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The in vitro antifungal susceptibility testing data presented in this guide is primarily based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M27.[5][6][7]

Key Steps in the CLSI M27 Protocol:
  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.

    • The suspension is then further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final inoculum concentration.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for nystatin).

    • Serial twofold dilutions of the antifungal agents are prepared in the test medium in 96-well microtiter plates.

  • Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

    • The plates are incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

    • For azoles like fluconazole, the endpoint is often defined as the concentration that produces at least a 50% reduction in turbidity as determined visually or spectrophotometrically.[8] For polyenes like nystatin, the endpoint is typically complete inhibition of visible growth.[1]

Mandatory Visualization

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Fungal Isolate Culture B Prepare Inoculum (0.5 McFarland) A->B Adjust Turbidity E Inoculate Microplate B->E Add to wells C Prepare Antifungal Stock Solutions D Serial Dilution of Antifungals in Microplate C->D Dilute in RPMI D->E F Incubate at 35°C for 24-48h E->F G Read Results (Visual/Spectrophotometric) F->G H Determine MIC G->H Lowest concentration with growth inhibition

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

G cluster_nystatin Nystatin Mechanism of Action Nystatin Nystatin Ergosterol (B1671047) Ergosterol (in Fungal Cell Membrane) Nystatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion (K+) Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Nystatin binds to ergosterol, leading to fungal cell death.

G cluster_fluconazole Fluconazole Mechanism of Action Fluconazole Fluconazole Enzyme Lanosterol (B1674476) 14-α-demethylase (Cytochrome P450 enzyme) Fluconazole->Enzyme Inhibits Ergosterol Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol Conversion by Enzyme Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Essential for integrity Growth Inhibition of Fungal Growth (Fungistatic) Membrane->Growth

Caption: Fluconazole inhibits ergosterol synthesis, disrupting the fungal cell membrane.

Discussion and Conclusion

The in vitro data reveal distinct profiles for nystatin and fluconazole. Nystatin demonstrates potent and consistent activity against a broad range of Candida species, with a narrow MIC range. This is consistent with its mechanism of action, which involves direct binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[9][10][11] This direct physical disruption is generally less susceptible to the development of resistance.

Fluconazole, on the other hand, shows a wider range of MIC values and species-dependent efficacy. While highly effective against most C. albicans isolates, it has reduced activity against C. glabrata and is intrinsically inactive against C. krusei.[12] Fluconazole's mechanism involves the inhibition of a key enzyme, lanosterol 14-α-demethylase, in the ergosterol biosynthesis pathway.[12][13][14] This targeted enzymatic inhibition can be overcome by various resistance mechanisms, such as alterations in the target enzyme or increased drug efflux.

References

Validation

Valclavam: A Comparative Analysis of its Unique Mode of Action

For Researchers, Scientists, and Drug Development Professionals This guide provides a peer-reviewed validation of Valclavam's mode of action, offering an objective comparison with established β-lactamase inhibitors: clav...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a peer-reviewed validation of Valclavam's mode of action, offering an objective comparison with established β-lactamase inhibitors: clavulanic acid, tazobactam (B1681243), and sulbactam (B1307). The experimental data cited herein highlights the distinct mechanisms through which Valclavam exerts its antimicrobial effects.

Executive Summary

Valclavam, a member of the clavam family of antibiotics, exhibits a dual mode of action that distinguishes it from traditional β-lactamase inhibitors. In bacteria such as Escherichia coli, Valclavam functions as a non-competitive inhibitor of homoserine O-succinyltransferase, a key enzyme in the methionine biosynthesis pathway.[1] This targeted inhibition leads to bacteriostatic effects. In eukaryotes, including fungi like Saccharomyces cerevisiae, Valclavam disrupts the formation of RNA.[1] In contrast, clavulanic acid, tazobactam, and sulbactam primarily act by inhibiting β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation.[2][3][4] There is no evidence in the reviewed literature to suggest that clavulanic acid, tazobactam, or sulbactam significantly inhibit homoserine O-succinyltransferase or RNA synthesis.

Comparison of Modes of Action

The primary molecular targets and resulting effects of Valclavam and its alternatives are summarized below.

FeatureValclavamClavulanic AcidTazobactamSulbactam
Primary Bacterial Target Homoserine O-succinyltransferaseβ-lactamase enzymes[2]β-lactamase enzymes[3][5]β-lactamase enzymes[4][6]
Mechanism in Bacteria Non-competitive inhibition of methionine biosynthesisIrreversible inactivation (suicide inhibitor) of β-lactamases[2]Irreversible inactivation of β-lactamases[3]Irreversible inactivation of β-lactamases[6]
Effect on Bacteria Bacteriostatic[1]Synergistic bactericidal effect with β-lactam antibioticsSynergistic bactericidal effect with β-lactam antibioticsSynergistic bactericidal effect with β-lactam antibiotics
Primary Eukaryotic Target RNA formation[1]Not reported as a primary targetNot reported as a primary targetNot reported as a primary target
Effect on Eukaryotes Fungistatic[1]Minimal intrinsic antimicrobial activity[2]Minimal intrinsic antimicrobial activityModerate intrinsic antibacterial activity against some species[6]
Dependency Dependent on functional peptide transport systems in E. coli[1]Not applicableNot applicableNot applicable

Signaling and Metabolic Pathways

The distinct mechanisms of action are visualized in the following diagrams.

valclavam_bacterial_moa cluster_methionine Methionine Biosynthesis Pathway Homoserine Homoserine O-succinyl-L-homoserine O-succinyl-L-homoserine Homoserine->O-succinyl-L-homoserine Homoserine O-succinyltransferase Cystathionine Cystathionine O-succinyl-L-homoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Protein Synthesis Protein Synthesis Methionine->Protein Synthesis Valclavam Valclavam Homoserine\nO-succinyltransferase Homoserine O-succinyltransferase Valclavam->Homoserine\nO-succinyltransferase Non-competitive inhibition Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth valclavam_eukaryotic_moa cluster_rna Eukaryotic RNA Formation DNA DNA pre-mRNA pre-mRNA DNA->pre-mRNA Transcription mRNA mRNA pre-mRNA->mRNA RNA Processing Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Valclavam Valclavam Valclavam->pre-mRNA Inhibition Fungal Growth Fungal Growth Protein Synthesis->Fungal Growth bl_inhibitor_moa cluster_resistance Bacterial β-Lactam Resistance β-Lactam Antibiotic β-Lactam Antibiotic β-lactamase β-lactamase β-Lactam Antibiotic->β-lactamase Hydrolysis Penicillin-Binding Proteins Penicillin-Binding Proteins β-Lactam Antibiotic->Penicillin-Binding Proteins Inhibition Inactive Antibiotic Inactive Antibiotic β-lactamase->Inactive Antibiotic Clavulanic Acid / Tazobactam / Sulbactam Clavulanic Acid / Tazobactam / Sulbactam Clavulanic Acid / Tazobactam / Sulbactam->β-lactamase Irreversible inhibition Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins->Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis hot_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified Homoserine O-succinyltransferase Reaction Mixture Incubate Enzyme, Substrates, and Test Compound Enzyme->Reaction Mixture Substrates L-homoserine Succinyl-CoA Substrates->Reaction Mixture Test Compound Valclavam Test Compound->Reaction Mixture Measurement Measure formation of O-succinyl-L-homoserine (e.g., by HPLC or a coupled enzyme assay) Reaction Mixture->Measurement Data Analysis Calculate % inhibition and determine IC50/Ki Measurement->Data Analysis rna_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Components DNA Template RNA Polymerase NTPs (including labeled NTP) Incubation Incubate all components at optimal temperature Components->Incubation Test Compound Valclavam Test Compound->Incubation Separation Separate RNA transcripts (e.g., by gel electrophoresis) Incubation->Separation Quantification Quantify labeled RNA (e.g., by autoradiography or fluorescence) Separation->Quantification Analysis Calculate % inhibition of RNA synthesis Quantification->Analysis

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Valclavum: A Guide for Laboratory Professionals

The proper disposal of Valclavum (valacyclovir hydrochloride hydrate) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to pe...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Valclavum (valacyclovir hydrochloride hydrate) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Valclavum in a research and development setting.

Key Safety and Hazard Information

Valclavum is classified as harmful if swallowed and may cause irritation to the skin and eyes.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[1][3] In situations where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[3]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for Valclavum.

ParameterGuideline/Data
Chemical Name Valacyclovir Hydrochloride Hydrate
Primary Hazard Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][3]
Personal Protective Equipment (PPE) Safety glasses, impervious gloves, lab coat, and respirator if dust is generated.[1][3]
Primary Disposal Route Engage a licensed professional waste disposal company.[3]
Prohibited Disposal Methods Do not dispose of with household garbage or allow product to enter drains or sewage systems.[3][4]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Products Under fire conditions: Carbon oxides, nitrogen oxides, hydrogen chloride gas.[1]

Step-by-Step Disposal Protocol

The disposal of Valclavum waste must be conducted in accordance with federal, state, and local environmental regulations.[1] The primary method of disposal is through a licensed professional waste disposal service.[3]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for Valclavum and any materials contaminated with it, such as gloves, weighing paper, and pipette tips.

  • This container should be kept closed and stored in a designated hazardous waste accumulation area.

2. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

  • Avoid the formation of dust.[1]

  • Mechanically pick up the spilled material and place it into a suitable, closed container for disposal.[1][4]

3. Disposal of Empty Containers:

  • Empty containers that held Valclavum must be managed according to institutional and regulatory guidelines.

  • This may require triple-rinsing the container with an appropriate solvent.[5][6] The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • After proper decontamination, and with the label defaced, the container may be disposed of as regular trash or recycled, depending on local regulations.[5][6]

4. Final Disposal:

  • All waste containing Valclavum must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[3]

  • Do not let the product enter drains or sewer systems.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Valclavum.

ValclavumDisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_action Disposal Action cluster_final Final Disposal start Valclavum Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Valclavum Waste & Contaminated Materials waste_type->solid_waste Solid empty_container Empty Valclavum Container waste_type->empty_container Container spill Valclavum Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decontaminate Triple Rinse Container empty_container->decontaminate cleanup_spill Clean Spill Using Appropriate Procedure spill->cleanup_spill professional_disposal Arrange for Pickup by Licensed Waste Disposal Service collect_solid->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container per Regulations collect_rinsate->dispose_container end Disposal Complete dispose_container->end collect_spill Collect Spill Debris in Hazardous Waste Container cleanup_spill->collect_spill collect_spill->professional_disposal professional_disposal->end

Caption: Valclavum Disposal Workflow.

References

Handling

Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Valclavam

For immediate reference, this guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Valclavam. Adherence to these procedures is critical for mi...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Valclavam. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Valclavam, a member of the beta-lactamase inhibitor class of compounds, requires careful handling due to its potential for causing allergic reactions and other health effects. Based on the safety guidelines for the closely related compound, clavulanic acid, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent skin and respiratory sensitization.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Valclavam, primarily based on the safety data for clavulanic acid.[1][2][3][4]

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Chemical safety goggles or a face shieldProtects against eye irritation or serious eye damage from splashes or airborne particles.[1][2][3] An eyewash station should be readily accessible.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which can cause irritation and sensitization.[1][2] Gloves must be inspected before use and removed carefully to avoid contaminating the skin. Always wash hands thoroughly after handling.[1][2][4]
Body Protection Laboratory coat or impervious clothingProtects skin and personal clothing from contamination.[1][2][4] Contaminated clothing should be removed immediately and laundered before reuse.[1][3]
Respiratory Protection NIOSH-approved respirator with a particulate filterRequired when working in areas with inadequate ventilation or when there is a risk of generating dust or aerosols.[1][2][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Valclavam is crucial for maintaining a safe laboratory.

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) before opening the package in a designated, well-ventilated area, preferably within a fume hood.

  • Verify that the product received matches the order and that the container is properly labeled and sealed.

2. Storage:

  • Store Valclavam in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep it segregated from incompatible materials.

  • Some suppliers of related compounds recommend long-term storage at 2-8°C.[1]

3. Handling and Use:

  • All handling of Valclavam powder should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid contact with skin and eyes.[1][3][4]

  • Prevent the formation of dust and aerosols.[2][3][4]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Use secondary containment trays during transfer or dispensing to control potential spills.[1]

4. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wear full PPE, including respiratory protection if necessary.

  • For liquid spills, absorb the material with an inert substance (e.g., diatomite, universal binders).[1][3]

  • For solid spills, carefully collect the material without creating dust.

  • Place all contaminated materials in a suitable, closed container for disposal.[1]

  • Decontaminate the spill area and all equipment used in the cleanup.

5. Disposal:

  • Dispose of waste material in accordance with all local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

Experimental Protocol: Safe Handling of Solid Valclavam

This protocol outlines the essential steps for safely weighing and preparing solutions of Valclavam powder.

1. Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Gather all necessary equipment, including an analytical balance, weighing paper or boat, spatula, secondary container, and appropriate glassware.

  • Don the required PPE: lab coat, chemical-resistant gloves, and safety goggles. If the risk of aerosolization is high, a respirator should also be worn.

2. Weighing:

  • Perform all weighing operations within the certified chemical fume hood.

  • Place a weighing paper or boat on the analytical balance and tare it.

  • Carefully transfer the desired amount of Valclavam powder from the storage container to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.

  • Once the desired weight is obtained, securely close the primary storage container.

3. Solution Preparation:

  • Place the weighing vessel containing the Valclavam powder into a secondary container (e.g., a beaker or flask) within the fume hood.

  • Slowly add the desired solvent to the vessel, ensuring the powder is wetted without splashing.

  • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Rinse the weighing vessel with a small amount of solvent and add the rinse to the bulk solution to ensure a complete transfer.

4. Post-Handling:

  • Properly dispose of the weighing paper and any other contaminated disposable materials in a designated waste container.

  • Thoroughly clean all non-disposable equipment used in the process.

  • Remove PPE in the correct order to prevent self-contamination and wash hands thoroughly.

PPE_Selection_Workflow Valclavam Handling: PPE Selection Workflow start Start: Handling Valclavam task_assessment Assess Task and Potential for Exposure (e.g., weighing powder, preparing solution, etc.) start->task_assessment base_ppe Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat ventilation_check Is work done in a well-ventilated area (e.g., fume hood)? respirator Wear NIOSH-approved respirator with particulate filter ventilation_check->respirator No no_respirator Standard ventilation protocols sufficient ventilation_check->no_respirator Yes splash_risk Is there a risk of splashing? respirator->splash_risk no_respirator->splash_risk base_ppe->ventilation_check face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with Task splash_risk->end_ppe No face_shield->end_ppe

Caption: PPE selection workflow for handling Valclavam.

References

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